molecular formula C6H14N2O3 B1171443 Pycnogenol CAS No. 174882-69-0

Pycnogenol

Cat. No.: B1171443
CAS No.: 174882-69-0
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Description

Pycnogenol, also known as this compound, is a useful research compound. Its molecular formula is C6H14N2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

174882-69-0

Molecular Formula

C6H14N2O3

Synonyms

Pinus pinaster, bark extract

Origin of Product

United States

Foundational & Exploratory

The Metabolic Journey of Pycnogenol®: A Technical Guide to Bioavailability and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetics of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster Aiton). This compound® is a complex mixture of polyphenols, primarily composed of procyanidins (65-75%), which are biopolymers of catechin and epicatechin units.[1][2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of its constituents is fundamental to elucidating its mechanisms of action and therapeutic potential.

Absorption and Bioavailability: A Two-Phase Process

The bioavailability of this compound® constituents follows a distinct two-phase pattern, dictated by the molecular weight of its components.

  • Small Molecule Absorption: Low molecular weight compounds, including catechin, caffeic acid, ferulic acid, and taxifolin , are readily absorbed in the small intestine.[1][2][4] These molecules can be detected in the bloodstream as early as 30 minutes after oral ingestion.[5]

  • Microbial Metabolism of Procyanidins: The larger procyanidin oligomers and polymers, which constitute the bulk of this compound®, are not directly absorbed in the upper gastrointestinal tract.[1][2][4][5] They transit to the colon, where they undergo extensive metabolism by the gut microbiota. This microbial action breaks down the complex procyanidins into smaller, absorbable phenolic acid metabolites.[1][2][4][5] The most significant of these metabolites is 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M1) , which appears in the plasma approximately 6 to 8 hours after ingestion.[1][5][6]

The following diagram illustrates the metabolic pathway of this compound® from ingestion to the formation of key metabolites.

Metabolic Pathway of this compound® cluster_constituents This compound® Constituents cluster_metabolites Metabolites This compound This compound® Ingestion Small_Intestine Small Intestine This compound->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Transit Monomers Monomers (Catechin, Taxifolin) & Phenolic Acids (Caffeic, Ferulic) Small_Intestine->Monomers Absorption Procyanidins Procyanidins (Oligomers & Polymers) Large_Intestine->Procyanidins Microbial Metabolism Systemic_Circulation Systemic Circulation M1 5-(3',4'-dihydroxyphenyl)-γ-valerolactone (M1) Procyanidins->M1 Other_Phenolic_Acids Other Phenolic Acids Procyanidins->Other_Phenolic_Acids Monomers->Systemic_Circulation M1->Systemic_Circulation Absorption Other_Phenolic_Acids->Systemic_Circulation Absorption Typical Pharmacokinetic Clinical Trial Workflow Recruitment Subject Recruitment (e.g., Healthy Volunteers or Specific Patient Population) Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Group (this compound®) Randomization->Intervention Control Control Group (Placebo) Randomization->Control Dosing Dosing Regimen (e.g., Single or Multiple Doses) Intervention->Dosing Control->Dosing Sampling Biological Sample Collection (Blood, Urine, etc.) at Timed Intervals Dosing->Sampling Analysis Sample Analysis (LC-MS/MS) Sampling->Analysis Data_Analysis Pharmacokinetic Data Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis

References

The Impact of Pycnogenol® on Endothelial Function and Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), and its effects on endothelial function and nitric oxide (NO) production. The endothelium plays a critical role in cardiovascular health, and its dysfunction is a key initiating event in the pathogenesis of atherosclerosis. This compound® has been shown in numerous preclinical and clinical studies to improve endothelial function through mechanisms that involve the enhancement of endothelial nitric oxide synthase (eNOS) activity and a reduction in oxidative stress. This document synthesizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Critical Role of Endothelial Function

The endothelium, a monolayer of cells lining the interior surface of blood vessels, is a dynamic organ that regulates vascular tone, inflammation, and hemostasis. A primary mediator of these functions is nitric oxide (NO), a gaseous signaling molecule produced by the enzyme endothelial nitric oxide synthase (eNOS). NO induces smooth muscle relaxation, leading to vasodilation and increased blood flow. It also possesses anti-inflammatory, anti-proliferative, and anti-thrombotic properties.

Endothelial dysfunction is characterized by a reduction in the bioavailability of NO, often due to decreased eNOS activity or increased NO degradation by reactive oxygen species (ROS). This state is associated with a range of cardiovascular diseases, including hypertension, atherosclerosis, and coronary artery disease.[1][2] Therapeutic strategies aimed at improving endothelial function and increasing NO bioavailability are of significant interest in the prevention and treatment of these conditions.

This compound®: Mechanism of Action on the Endothelium

This compound® is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[3] Its beneficial effects on the cardiovascular system are attributed to its ability to modulate several key pathways involved in endothelial function.

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

A primary mechanism by which this compound® improves endothelial function is through the stimulation of eNOS.[1][2][4] This leads to an increased production of NO from its precursor, L-arginine.[1][2] Studies have shown that this compound® can enhance eNOS activity, resulting in endothelium-dependent vasodilation.[4][5] This effect is attributed to the direct action of this compound®'s metabolites on endothelial cells.[1][2]

Antioxidant and Anti-inflammatory Properties

Oxidative stress is a major contributor to endothelial dysfunction. An excess of ROS can lead to the uncoupling of eNOS, a state in which the enzyme produces superoxide instead of NO. This compound® is a potent antioxidant that can scavenge free radicals and reduce oxidative stress.[6][7] This helps to preserve the function of eNOS and maintain NO bioavailability. Furthermore, a metabolite of this compound®, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1), has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of NO during inflammation, which can be detrimental.[8][9]

Signaling Pathway of this compound® in Endothelial Cells

The following diagram illustrates the proposed signaling pathway through which this compound® exerts its effects on endothelial cells, leading to increased NO production and vasodilation.

Pycnogenol_Signaling_Pathway cluster_blood_vessel Blood Vessel Lumen cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound® Metabolite This compound® Metabolites (e.g., M1) This compound->Metabolite Metabolism eNOS_inactive eNOS (inactive) Metabolite->eNOS_inactive Stimulates ROS Reactive Oxygen Species (ROS) Metabolite->ROS Reduces eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active Vasodilation Vasodilation NO->Vasodilation Induces

This compound's signaling pathway in endothelial cells.

Quantitative Data on the Effects of this compound®

Numerous clinical trials have investigated the effects of this compound® on markers of endothelial function and NO production. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound® on Flow-Mediated Dilation (FMD)
Study PopulationDosageDurationBaseline FMD (%)Post-Intervention FMD (%)Percentage ImprovementReference
Coronary Artery Disease Patients200 mg/day8 weeks5.3 ± 2.67.0 ± 3.132%[7][10]
Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals150 mg/day8 weeks5.3 ± 3.48.2 ± 2.255%[11][12]
Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals150 mg/day12 weeks5.3 ± 3.48.8 ± 3.166%[11][12]
Table 2: Effects of this compound® on Forearm Blood Flow (FBF) and Vasoactive Mediators
Study PopulationDosageDurationOutcome MeasureResultReference
Healthy Young Men180 mg/day2 weeksFBF response to acetylcholine42% increase[13][14]
Hypertensive Patients100 mg/day12 weeksPlasma Endothelin-117.8% decrease[1][2][15]
Hypertensive Patients100 mg/day12 weeksPlasma 6-keto prostaglandin F1αSignificant increase[15]
Table 3: Effects of this compound® on Markers of Oxidative Stress
Study PopulationDosageDurationOutcome MeasureResultReference
Coronary Artery Disease Patients200 mg/day8 weeksPlasma 15-F2t-IsoprostaneSignificant decrease from 0.71 to 0.66 pg/mL[6][7]
Borderline Hypertensive, Hyperlipidemic, and Hyperglycemic Individuals150 mg/day12 weeksPlasma Free Radicals20% reduction[12]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the effects of this compound® on endothelial function.

Measurement of Flow-Mediated Dilation (FMD)

The study by Enseleit et al. (2012) provides a representative protocol for assessing FMD.[7]

  • Study Design: A randomized, double-blind, placebo-controlled, cross-over study.

  • Participants: 23 patients with stable coronary artery disease.

  • Intervention: 200 mg/day of this compound® or placebo for 8 weeks, with a 2-week washout period between treatments.

  • Procedure:

    • Patients rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

    • The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer.

    • Baseline diameter of the brachial artery is recorded.

    • A blood pressure cuff is placed on the forearm and inflated to 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.

    • The cuff is deflated, and the brachial artery diameter is continuously monitored for 2 minutes.

    • FMD is calculated as the percentage change in artery diameter from baseline to the maximum diameter recorded after cuff deflation.

Logical_Relationship This compound This compound® Supplementation eNOS Increased eNOS Activity This compound->eNOS OxidativeStress Decreased Oxidative Stress This compound->OxidativeStress NO_Bioavailability Increased Nitric Oxide Bioavailability eNOS->NO_Bioavailability OxidativeStress->NO_Bioavailability EndothelialFunction Improved Endothelial Function NO_Bioavailability->EndothelialFunction Vasodilation Enhanced Vasodilation EndothelialFunction->Vasodilation Atherosclerosis Reduced Risk of Atherosclerosis EndothelialFunction->Atherosclerosis BloodPressure Reduced Blood Pressure Vasodilation->BloodPressure

References

Anti-inflammatory Pathways Modulated by Pycnogenol® Supplementation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth examination of the molecular pathways modulated by this compound supplementation. Through a comprehensive review of preclinical and clinical studies, this document elucidates the mechanisms by which this compound exerts its anti-inflammatory effects, focusing on the inhibition of key signaling cascades including Nuclear Factor-kappa B (NF-κB) and the arachidonic acid pathway. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development. Signaling pathway and experimental workflow diagrams are presented to visually articulate the complex interactions and methodologies.

Introduction

Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. The search for safe and effective anti-inflammatory agents has led to the investigation of natural compounds, among which this compound has emerged as a promising candidate. Composed of a unique combination of procyanidins, bioflavonoids, and phenolic acids, this compound has been shown to modulate the inflammatory response through multiple mechanisms.[1][2] This guide synthesizes the current understanding of this compound's anti-inflammatory actions at the molecular level.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory effects are primarily attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

This compound has been demonstrated to inhibit NF-κB activation.[5][6] Studies have shown that this compound supplementation can reduce the nuclear translocation of the p65 subunit of NF-κB.[3][7] This inhibitory action leads to a downstream reduction in the expression and release of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][8][9]

NF_kB_Pathway NF-κB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK TLR4->IKK 2. Signaling Cascade IkB IκB IKK->IkB 3. Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 4. Nuclear Translocation This compound This compound This compound->IKK Inhibition This compound->NFkB_nuc Inhibition of Translocation DNA DNA NFkB_nuc->DNA 5. DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes 6. Transcription

Caption: this compound inhibits the NF-κB pathway by preventing IKK activation and the subsequent nuclear translocation of NF-κB, leading to reduced pro-inflammatory gene expression.

Modulation of the Arachidonic Acid Cascade

This compound also exerts significant control over the arachidonic acid (AA) metabolic pathway, which is responsible for the production of potent inflammatory mediators such as prostaglandins and leukotrienes. This is achieved through the inhibition of key enzymes: Cyclooxygenases (COX) and 5-Lipoxygenase (5-LOX).

This compound has been shown to inhibit both COX-1 and COX-2 enzymes.[10][11] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation, leading to the production of pro-inflammatory prostaglandins.[11] Clinical studies have demonstrated that this compound supplementation can reduce the gene expression of COX-2.[12][13] This inhibition of COX-2 is a key mechanism behind this compound's pain-relieving effects observed in conditions like osteoarthritis.[14]

In addition to COX enzymes, this compound inhibits 5-LOX, the key enzyme in the biosynthesis of leukotrienes.[12][13] Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions. By inhibiting 5-LOX gene expression, this compound can reduce the production of leukotrienes, contributing to its beneficial effects in managing conditions like asthma.

Arachidonic_Acid_Pathway Modulation of the Arachidonic Acid Pathway by this compound cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane_Phospholipids->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 _5LOX 5-LOX Arachidonic_Acid->_5LOX This compound This compound This compound->COX2 Inhibition of Gene Expression This compound->_5LOX Inhibition of Gene Expression Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation Leukotrienes Leukotrienes _5LOX->Leukotrienes Inflammation Experimental_Workflow Representative Experimental Workflows for Investigating this compound's Anti-inflammatory Effects cluster_invitro In Vitro Study cluster_exvivo Ex Vivo Study cluster_invivo In Vivo Study Cell_Culture Cell Culture (e.g., BV2 Microglia) Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Analysis_in_vitro Analysis: - ELISA (Cytokines) - Griess Assay (NO) - Western Blot (NF-κB) Stimulation->Analysis_in_vitro Human_Supplementation Human Supplementation with this compound Blood_Sampling Blood Sampling Human_Supplementation->Blood_Sampling Leukocyte_Isolation Leukocyte Isolation Blood_Sampling->Leukocyte_Isolation Ex_Vivo_Stimulation Ex Vivo Stimulation (LPS + fMLP) Leukocyte_Isolation->Ex_Vivo_Stimulation Analysis_ex_vivo Analysis: - RT-PCR (COX, 5-LOX Gene Expression) Ex_Vivo_Stimulation->Analysis_ex_vivo Animal_Model Animal Model (e.g., Rat) Pycnogenol_Administration This compound Administration Animal_Model->Pycnogenol_Administration Inflammation_Induction Inflammation Induction (e.g., Carrageenan) Pycnogenol_Administration->Inflammation_Induction Measurement Measurement of Paw Edema Inflammation_Induction->Measurement

References

A Technical Guide to the Chemical Composition and Standardization of French Maritime Pine Bark Extract

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

French Maritime Pine Bark Extract (PBE), derived from the bark of Pinus pinaster, is a complex mixture of bioactive compounds that has garnered significant attention in the pharmaceutical and nutraceutical industries. Its therapeutic potential is attributed to a rich composition of polyphenolic compounds, primarily proanthocyanidins. Standardization of this complex extract is crucial to ensure consistent quality, efficacy, and safety in clinical applications. This technical guide provides an in-depth overview of the chemical composition of commercially available standardized PBEs, detailed experimental protocols for their analysis, and an exploration of the key signaling pathways modulated by their bioactive constituents.

Chemical Composition of Standardized French Maritime Pine Bark Extracts

Several standardized extracts of French maritime pine bark are commercially available, each with a specific composition. The most well-researched of these is Pycnogenol®, followed by other extracts such as Flavangenol® and Oligopin®. Standardization primarily focuses on the total procyanidin content.[1][2] Procyanidins are polymers of catechin and epicatechin units.[3][4] Other significant components include phenolic acids and other flavonoids.[5]

The chemical composition of these extracts can vary depending on the specific extraction and purification processes employed.[5][6]

Table 1: Quantitative Composition of Commercially Available French Maritime Pine Bark Extracts

CompoundThis compound®Flavangenol®Oligopin®
Total Procyanidins 65-75%[1][4][5]Major component[7][8]67-75% (Oligomeric Procyanidins)[9][10]
Procyanidin B1 Present5%[11]Present
(+)-Catechin Present[5]2.98%[11]Present
(-)-Epicatechin Present[5]0.23%[11]Present
Taxifolin 1.4% (14.35 µg/mg)[12]PresentPresent
Caffeic Acid 0.2% (1.75 µg/mg)[12]PresentPresent
Ferulic Acid 0.3% (3.25 µg/mg)[12]PresentPresent
Gallic Acid Present[5]PresentPresent
Protocatechuic Acid Present[5]PresentPresent
Vanillic Acid Present[5]Not ReportedNot Reported
p-Coumaric Acid Present[5]Not ReportedNot Reported
Flavonoid Dimers Not ReportedNot Reported20%[9]
Tannins Not ReportedNot Reported< 1%[9]

Note: "Present" indicates that the compound has been identified in the extract, but specific quantitative data was not available in the reviewed literature.

Experimental Protocols for Analysis

The accurate quantification of the bioactive compounds in French maritime pine bark extract is essential for standardization and quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

This protocol describes a validated HPLC method for the simultaneous quantification of seven phenolic compounds in pine bark extract: protocatechuic acid, procyanidin B1, procyanidin B3, catechin, ferulic acid, taxifolin, and quercetin.[13][14]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

  • Column: SupelcoSil LC-18 column (250 × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-9 min: 6% B

    • 9-19 min: 7% B

    • 19-24 min: 9% B

    • 24-28 min: 17% B

    • 28-33 min: 35% B

    • 33-37 min: 85% B

    • 37-40 min: 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelengths:

    • 280 nm for protocatechuic acid, procyanidin B1, procyanidin B3, (+)-catechin, ferulic acid, and taxifolin.

    • 365 nm for quercetin.

  • Sample Preparation: Pine bark extract is dissolved in 50% (v/v) methanol and filtered through a 0.45 µm membrane filter before injection.

  • Standard Preparation: Stock solutions of the seven phenolic standards are prepared in methanol and diluted to create a calibration curve.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the HPLC analysis of phenolic compounds in French maritime pine bark extract.

experimental_workflow cluster_sample_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PBE Pine Bark Extract Dissolve_PBE Dissolve in 50% Methanol PBE->Dissolve_PBE Standards Phenolic Standards Dissolve_Std Dissolve in Methanol Standards->Dissolve_Std Filter_PBE Filter (0.45 µm) Dissolve_PBE->Filter_PBE Dilute_Std Serial Dilution Dissolve_Std->Dilute_Std HPLC HPLC System Filter_PBE->HPLC Inject Sample Dilute_Std->HPLC Inject Standards Column C18 Column HPLC->Column Detector PDA Detector Column->Detector Chromatogram Obtain Chromatograms Detector->Chromatogram Cal_Curve Generate Calibration Curve Detector->Cal_Curve Quantify Quantify Compounds Chromatogram->Quantify Cal_Curve->Quantify

HPLC Analysis Workflow

Key Signaling Pathways Modulated by French Maritime Pine Bark Extract

The therapeutic effects of French maritime pine bark extract are mediated through its interaction with various cellular signaling pathways, primarily those involved in inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Studies have shown that this compound® can inhibit the activation of NF-κB.[1][3][5][15] This inhibition is thought to occur through the suppression of p65 translocation into the nucleus.[3] One proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4) signaling pathway, which is an upstream activator of NF-κB.[16]

nfkappab_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_p65 NF-κB (p65/p50) IkappaB->NFkB_p65 inhibits NFkB_p65_active Active NF-κB (p65/p50) IkappaB->NFkB_p65_active degradation releases Nucleus Nucleus NFkB_p65_active->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation induces This compound This compound® This compound->TLR4 inhibits This compound->NFkB_p65_active inhibits translocation

Inhibition of NF-κB Pathway by this compound®
Regulation of Matrix Metalloproteinase-9 (MMP-9)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial in inflammation and tissue remodeling. This compound® has been shown to inhibit the release and activity of MMP-9 from human monocytes.[1][15][17] This inhibitory effect is linked to the suppression of NF-κB activation, as the MMP-9 gene is a downstream target of NF-κB.

mmp9_regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation MMP9_Gene MMP-9 Gene Transcription NFkB_Activation->MMP9_Gene activates MMP9_Protein MMP-9 Secretion MMP9_Gene->MMP9_Protein leads to ECM_Degradation Extracellular Matrix Degradation MMP9_Protein->ECM_Degradation causes This compound This compound® This compound->NFkB_Activation inhibits This compound->MMP9_Protein inhibits

Regulation of MMP-9 by this compound®

Conclusion

The chemical composition and standardization of French maritime pine bark extract are critical for its development as a therapeutic agent. The high concentration of procyanidins, along with other phenolic compounds, contributes to its diverse pharmacological activities. The detailed analytical protocols provided in this guide are essential for ensuring the quality and consistency of PBE products. Furthermore, the elucidation of its mechanisms of action, particularly the inhibition of the NF-κB pathway and MMP-9, provides a scientific basis for its clinical applications in inflammatory and age-related diseases. Further research is warranted to fully characterize the composition of various commercial extracts and to explore the synergistic effects of their individual components.

References

In Vitro Analysis of Pycnogenol®: A Technical Guide to its Free Radical Scavenging Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GENEVA, Switzerland – A comprehensive technical guide detailing the in vitro free radical scavenging capacity of Pycnogenol®, the standardized French maritime pine bark extract, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the antioxidant mechanisms of this compound®, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound® is a potent antioxidant that exhibits a multi-faceted approach to combating oxidative stress. In vitro studies have consistently demonstrated its ability to neutralize a wide array of reactive oxygen and nitrogen species (ROS/RNS), enhance the endogenous antioxidant defense systems, and modulate signaling pathways involved in the inflammatory response to oxidative damage.

Quantitative Assessment of Free Radical Scavenging

The antioxidant potential of this compound® has been quantified using several established in vitro assays. The Oxygen Radical Absorbance Capacity (ORAC) assay, which measures the inhibition of peroxyl radical-induced oxidation, reveals a significant antioxidant capacity for this compound®. Furthermore, its efficacy in scavenging various free radicals is demonstrated through assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and cellular antioxidant activity assays.

AssayMethodResultReference
Oxygen Radical Absorbance Capacity (ORAC) Measures the scavenging of peroxyl radicals.5.4 ± 0.3 µmol Trolox Equivalents/mg
Cell-Based Antioxidant Activity Measures the inhibition of DCFH oxidation induced by tert-butyl hydroperoxide.IC50: 1.5 ± 0.2 µg/mL
DPPH Radical Scavenging Activity Measures the ability to scavenge the stable DPPH radical.IC50: 285 µg/mL (in CHO cells)
Lipid Peroxidation Inhibition Assesses the protection of lipids from peroxidation.Significant inhibition at concentrations as low as 25 ng/mL

Mechanisms of Action: A Deeper Look into Cellular Signaling

This compound® exerts its antioxidant effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways that are central to the cellular response to oxidative stress.

Inhibition of Pro-inflammatory Signaling

This compound® has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical mediator of inflammatory responses. By preventing the translocation of the p65 subunit of NF-κB into the nucleus, this compound® effectively downregulates the expression of pro-inflammatory genes.

NF_kB_Inhibition cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress This compound This compound® IKK IKK Complex This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB (p50/p65) IκBα->NF_kB Inhibits NF_kB_active Active NF-κB (p50/p65) NF_kB->NF_kB_active Releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_active->Pro_inflammatory_Genes Translocates & Activates Nucleus Nucleus

Inhibition of the NF-κB Signaling Pathway by this compound®.

Similarly, this compound® has been demonstrated to suppress the activation of Activator Protein-1 (AP-1), another transcription factor involved in inflammation and cell proliferation, by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK).

Enhancement of Endogenous Antioxidant Defenses

This compound® has been observed to upregulate the expression of the nuclear factor erythroid 2-related factor 2 (Nrf2) gene. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the increased synthesis of a suite of protective antioxidant enzymes, thereby bolstering the cell's intrinsic defense against oxidative damage.

Nrf2_Activation cluster_nucleus Nucleus This compound This compound® Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Releases ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Translocates & Binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzyme Gene Expression ARE->Antioxidant_Enzymes Activates

Activation of the Nrf2 Antioxidant Pathway by this compound®.

Furthermore, this compound® has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically inhibiting the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is involved in the cellular response to oxidative stress.

Detailed Experimental Protocols

This guide provides detailed methodologies for the key in vitro assays used to evaluate the free radical scavenging capacity of this compound®.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.

Workflow:

DPPH_Workflow Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Prepare_Samples Prepare serial dilutions of This compound® in methanol Mix Mix this compound® solution with DPPH solution (e.g., 1:1 v/v) Prepare_Samples->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm using a spectrophotometer Incubate->Measure Calculate Calculate scavenging activity (%) and IC50 Measure->Calculate

DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured as a decrease in absorbance at 734 nm.

Workflow:

The Modulatory Effects of Pycnogenol® on Core Cellular Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pycnogenol®, a standardized extract of the French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, phenolic acids, and bioflavonoids. A growing body of scientific evidence has elucidated its potent antioxidant and anti-inflammatory properties. For researchers and drug development professionals, understanding the molecular mechanisms underlying these effects is paramount. This technical guide provides an in-depth analysis of this compound's interactions with key cell signaling pathways, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further investigation and application.

Anti-Inflammatory Pathways: NF-κB and COX/iNOS Signaling

This compound® exerts significant anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling cascade and the expression of downstream inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Inhibition of NF-κB Activation

The NF-κB pathway is a central regulator of the inflammatory response. This compound® has been shown to inhibit the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data on NF-κB Pathway Modulation by this compound®

ParameterCell Line/ModelTreatment ConditionsResultReference
NF-κB p65 nuclear translocationHuman monocytes (ex vivo)Plasma from volunteers after 5 days of 200 mg/day this compound®Mean inhibition of 15.5% (range: 6% to 25%)[1]
NF-κB activationHuman vascular endothelial cells (HUVECs)Pretreatment with this compound®Concentration-dependent suppression of TNF-α-induced NF-κB activation[2]
iNOS mRNA expressionLPS-stimulated BV2 microglial cellsPre-treatment with 25 µg/mL and 50 µg/mL this compound®Reduction to 76% and 43% of LPS-stimulated levels, respectively[3]
NO productionLPS-stimulated BV2 microglial cellsPre-treatment with 50 µg/mL this compound®Reduction to 45% of LPS-stimulated levels[3]

Experimental Protocol: Analysis of NF-κB p65 Subunit Translocation

  • Cell Culture: Human monocytes are isolated from peripheral blood and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Treatment: Plasma from healthy volunteers, obtained before and after 5 days of oral this compound® supplementation (200 mg/day), is added to the monocyte cultures. Cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.[1]

  • Nuclear Extraction: Following incubation, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit.

  • Quantification of p65: The concentration of the p65 subunit of NF-κB in the nuclear extracts is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.[1]

Signaling Pathway Diagram: this compound's Inhibition of the NF-κB Pathway

eNOS_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive Stimulates eNOS_active eNOS (active) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Converts L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor This compound->Receptor Activates PI3K PI3K Receptor->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Akt->GLUT4_vesicle Promotes translocation Apoptosis_Pathway cluster_cytoplasm Cytoplasm This compound This compound ROS ROS This compound->ROS Induces Bak Bak ROS->Bak Activates Mitochondrion Mitochondrion Bak->Mitochondrion Permeabilizes membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

The Historical Use of Pine Bark Extract in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The use of pine bark and its derivatives in traditional medicine spans centuries and continents, from the indigenous peoples of North America to practitioners of Ayurvedic and traditional Chinese medicine.[1][2] Historically valued for its therapeutic properties, various parts of the Pinus species have been used to treat a wide range of ailments, including inflammatory diseases, wounds, and respiratory conditions.[3] The account of French explorer Jacques Cartier, whose crew was saved from scurvy in 1534 by a tea made from pine bark and needles, is a well-documented example of its historical significance.[3][4][5] This historical knowledge has paved the way for modern scientific investigation into the extract's potent bioactive compounds, primarily oligomeric proanthocyanidins (OPCs), which exhibit significant antioxidant and anti-inflammatory effects.[4][5][6] This guide provides a technical overview of the historical and traditional applications of pine bark extract, summarizing available data, preparation methods, and the underlying biochemical mechanisms for an audience of researchers and drug development professionals.

Traditional Uses of Pinus Species in Medicine

The ethnobotanical record reveals a rich history of pine bark utilization across diverse cultures. Preparations were typically in the form of decoctions, poultices, and powders, applied both internally and externally.

Data Presentation: Summary of Traditional Applications

The following table summarizes the traditional medicinal uses of various Pinus species, detailing the plant part used, preparation method, and the ailments treated.

Pinus SpeciesPart UsedTraditional PreparationAilment TreatedRegion / System
Pinus spp. (General)Bark, NeedlesTea (Decoction)Scurvy, WoundsIndigenous North American
Pinus spp. (General)Inner BarkPoultice, WashAntimicrobial for woundsNorth American Ethnobotany
Pinus strobus (White Pine)BarkCold Water Extraction (Tea)Immune support (High Vitamin C)North American Ethnobotany
Pinus spp.Knotty WoodInfusion in wineJoint pain (topical)Traditional Chinese Medicine
Pinus spp.Bark, NeedlesDecoctionSkin, eye, throat, and ear afflictionsAyurvedic, Unani (Indian Himalayas)[1]
P. roxburghii, P. wallichianaVarious partsVariousOxidative and inflammatory conditionsIndian Himalayas[1]
Pinus spp.BarkDecoctionRespiratory and urinary system disordersTurkish Folk Medicine[7]
Pinus nigra, P. brutiaBark, ResinDecoction, TarSkin diseases, Digestive system disordersTurkish Folk Medicine[7]
Picea abies, Pinus sylvestrisResin, Young ShootsSyrup, DecoctionRespiratory disorders, Dental problemsTransylvanian Ethnomedicine[8]
Quantitative Data: Modern Clinical Dosages for Context

While precise historical dosages are not well-documented, modern clinical trials provide quantitative data on the use of standardized pine bark extracts (like Pycnogenol®) for various conditions. This information is crucial for researchers aiming to correlate traditional uses with contemporary therapeutic applications.

ConditionDosage Range (per day)Duration of Use
Asthma100 mgUp to 6 months
Chronic Venous Insufficiency150 - 360 mg2 - 3 weeks (common)
Hypertension100 - 200 mgVarious
Osteoarthritis100 - 150 mgVarious
Type 2 Diabetes50 - 200 mg12 weeks
Erectile Dysfunction120 mgVarious
Endometriosis60 mgVarious

Experimental Protocols: Traditional and Modern Methodologies

Understanding the preparation methods is key to identifying the active chemical constituents that were likely present in traditional remedies.

Traditional Preparation Methodologies

Traditional protocols focused on simple water or solvent extraction to create remedies.

  • Decoction (Tea): This was the most common method for internal use.

    • Material: Fresh or dried pine bark and/or needles were used.[9]

    • Process: The material was added to water and boiled for a period ranging from 10 to 20 minutes.[9][10] For a stronger medicinal tea, the decoction would be simmered to concentrate the extract.[11]

    • Steeping: After boiling, the mixture was often removed from the heat and allowed to steep for an additional 20-30 minutes to ensure maximum extraction of water-soluble compounds.[9][12]

    • Administration: The resulting liquid was strained and consumed warm.[10] It was traditionally used for respiratory ailments, colds, and as a general tonic.[9]

  • Poultice (Cataplasm): This method was used for external applications on wounds, sores, and areas of inflammation.

    • Material: The inner bark was typically used due to its higher resin content.[9]

    • Process: The bark was ground, crushed, or mashed into a pulpy mass.[13]

    • Formulation: A small amount of hot water or an herbal tea was added to create a thick, spreadable paste.[13] To enhance the drawing properties, ingredients like cornmeal or flaxseed could be mixed in.[13]

    • Application: The paste was either applied directly to the skin or spread on a clean, warm, moist cloth and then applied to the affected area to reduce inflammation, draw out infections, and promote healing.[9][14]

Modern Extraction Methodology

For comparison, patented commercial extracts like this compound® undergo a standardized, multi-step process to ensure consistent potency and purity.

  • Harvesting: Bark is harvested from mature Pinus pinaster trees.

  • Grinding: The collected bark is ground into a coarse powder.[2]

  • Hot Water Extraction: The powder is extracted with hot water under pressure.[2][5]

  • Filtration: The resulting liquid is filtered to remove solid bark particles.[2]

  • Purification & Concentration: The liquid extract is purified and concentrated.

  • Spray-Drying: The concentrated liquid is spray-dried to produce a fine, standardized powder rich in procyanidins.

Mandatory Visualization: Pathways and Workflows

The following diagrams illustrate the biochemical mechanisms and experimental processes relevant to pine bark extract research.

G PBE Pine Bark Extract (Procyanidins, Catechins, Taxifolin) ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH) PBE->ROS Damage Oxidative Damage (Cellular Dysfunction, Inflammation) ROS->Damage Causes Neutralized Neutralized Species (Stable Molecules) ROS->Neutralized Becomes Cell Cellular Components (Lipids, Proteins, DNA) Damage->Cell Affects

Caption: Antioxidant Mechanism of Pine Bark Extract Bioactives.

G cluster_Harvest Step 1: Raw Material Sourcing cluster_Extraction Step 2: Extraction cluster_Processing Step 3: Purification & Standardization cluster_QC Step 4: Quality Control Harvest Harvesting (Pinus pinaster bark) Grind Grinding & Milling Harvest->Grind Extract Hot Water Extraction Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Dry Spray-Drying Concentrate->Dry QC HPLC Analysis (Quantify Bioactives) Dry->QC Final Standardized Pine Bark Extract QC->Final

Caption: Workflow for Standardized Pine Bark Extract Production.

Conclusion

The historical and ethnobotanical records of pine bark use provide a compelling foundation for modern pharmacological research. Traditional preparations, primarily simple aqueous extracts, effectively delivered bioactive polyphenols that modern science has identified as potent antioxidant and anti-inflammatory agents. The long history of safe use, combined with a growing body of clinical evidence, underscores the potential of pine bark extract as a source for developing novel therapeutics for a range of chronic and inflammatory conditions. For drug development professionals, the journey from a traditional forest remedy to a standardized, clinically validated extract offers a valuable model for natural product discovery and development.

References

Molecular Targets of Pycnogenol's Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pycnogenol®, a standardized aqueous extract of the French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, bioflavonoids, and phenolic acids. A growing body of scientific evidence has elucidated its pleiotropic effects at the molecular level, revealing a range of targets pertinent to therapeutic intervention in various pathological conditions. This technical guide provides an in-depth overview of the core molecular targets of this compound's constituents, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and development.

Anti-Inflammatory Mechanisms

This compound® exerts potent anti-inflammatory effects by modulating key signaling pathways and enzymes involved in the inflammatory cascade. A primary target is the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.

Inhibition of NF-κB Activation

This compound® and its metabolites have been shown to inhibit the activation of NF-κB. In an ex vivo study, plasma from healthy volunteers who consumed this compound® demonstrated a significant reduction in lipopolysaccharide (LPS)-induced NF-κB activation in human monocytes. The mean inhibition of the nuclear translocation of the p65 subunit of NF-κB was found to be 15.5%, with individual inhibitory effects ranging from 6% to 25%.[1] This inhibition of NF-κB activation leads to the downstream suppression of pro-inflammatory cytokine and adhesion molecule expression.[2]

Table 1: Quantitative Effects of this compound® on NF-κB Activation

Molecular TargetExperimental SystemTreatmentResultReference
NF-κB (p65 subunit) Human monocytes (ex vivo)Plasma from volunteers after 5 days of 200 mg/day this compound®Mean inhibition of 15.5% in LPS-induced nuclear translocation[1]

Experimental Protocol: NF-κB p65 ELISA

The activation of NF-κB is commonly quantified by measuring the nuclear translocation of its p65 subunit using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment: Human monocytic cell lines (e.g., THP-1) or isolated primary monocytes are cultured under standard conditions. Cells are pre-incubated with this compound® or plasma from subjects who have consumed this compound® for a specified period. Subsequently, inflammation is induced using an agent like lipopolysaccharide (LPS).

  • Nuclear Extraction: Following treatment, cells are harvested, and nuclear extracts are prepared using a nuclear extraction kit. This process involves lysing the cell membrane while keeping the nuclear envelope intact, followed by lysis of the nuclear envelope to release nuclear proteins.

  • ELISA Procedure: A sandwich ELISA kit is used for the detection of the p65 subunit. The wells of a microplate are pre-coated with an antibody specific for NF-κB p65. The nuclear extracts are added to the wells, and the p65 protein is captured by the antibody. A second, biotinylated antibody that also recognizes p65 is then added, followed by a streptavidin-HRP conjugate. A chromogenic substrate (e.g., TMB) is added, and the color development, which is proportional to the amount of p65, is measured spectrophotometrically at 450 nm.[1][3]

Signaling Pathway: NF-κB Inhibition by this compound®

NF_kB_Inhibition cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces This compound This compound® Metabolites This compound->IKK Inhibits

Caption: this compound® inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB activation.

Modulation of Pro-Inflammatory Enzymes

This compound® has been demonstrated to inhibit the activity and expression of key enzymes in the arachidonic acid pathway, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Cyclooxygenase (COX) Enzymes: Ex vivo studies have shown that plasma from volunteers who ingested this compound® moderately inhibited both COX-1 and COX-2 activities. A single 300 mg dose resulted in a statistically significant inhibition of both enzymes within 30 minutes of consumption.[4]

  • 5-Lipoxygenase (5-LOX): Supplementation with 150 mg of this compound® daily for five days was found to inhibit the gene expression of 5-LOX in human polymorphonuclear leukocytes (PMNLs) upon pro-inflammatory stimulation.[5]

Table 2: Effects of this compound® on Pro-Inflammatory Enzymes

Molecular TargetExperimental SystemTreatmentResultReference
COX-1 Human plasma (ex vivo)Single 300 mg dose of this compound®Statistically significant inhibition[4]
COX-2 Human plasma (ex vivo)Single 300 mg dose of this compound®Statistically significant inhibition[4]
5-LOX Human PMNLs (ex vivo)150 mg/day this compound® for 5 daysInhibition of gene expression[5]

Experimental Protocol: COX Activity Assay

The activity of COX enzymes is typically measured using a colorimetric or fluorometric assay.

  • Sample Preparation: Cell lysates or purified enzymes are prepared. For ex vivo studies, plasma from subjects is used.

  • Assay Procedure: The assay measures the peroxidase activity of COX. In the presence of a heme cofactor, COX catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) by prostaglandin G2 (PGG2), which is produced from arachidonic acid. The oxidized TMPD produces a colorimetric signal that is measured spectrophotometrically at 590-611 nm. Isozyme-specific inhibitors (e.g., SC-560 for COX-1 and celecoxib for COX-2) are used to differentiate between the activities of the two enzymes.[6][7][8]

Experimental Protocol: 5-LOX Gene Expression Analysis by qPCR

  • Cell Isolation and RNA Extraction: Polymorphonuclear leukocytes (PMNLs) are isolated from whole blood. Total RNA is then extracted from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the 5-LOX gene (ALOX5). A fluorescent dye (e.g., SYBR Green) is used to detect the amplification of the target gene in real-time. The expression level of 5-LOX is normalized to a housekeeping gene (e.g., GAPDH) to account for variations in RNA input.[9][10]

Enhancement of Endothelial Function

This compound® improves endothelial function, a key factor in cardiovascular health, primarily by stimulating the production of nitric oxide (NO), a potent vasodilator.

Activation of Endothelial Nitric Oxide Synthase (eNOS)

The primary mechanism for increased NO production is the activation of endothelial nitric oxide synthase (eNOS). This compound® has been shown to enhance the activity of this enzyme.

Table 3: Effects of this compound® on Endothelial Function

ParameterStudy PopulationTreatmentResultReference
Flow-Mediated Dilation (FMD) Patients with stable coronary artery disease200 mg/day this compound® for 8 weeksImprovement from 5.3% to 7.0%[3][11][12]

Experimental Protocol: Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

eNOS activity is often measured indirectly by quantifying the production of NO or its stable metabolites, nitrite and nitrate.

  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other endothelial cell lines are cultured.

  • Treatment: Cells are treated with this compound® or its metabolites.

  • NO Measurement: The amount of NO produced can be measured using a variety of methods, including the Griess reaction, which detects nitrite, or with fluorescent NO indicators.[12][13]

Experimental Protocol: Flow-Mediated Dilation (FMD) Measurement

FMD is a non-invasive ultrasound method to assess endothelium-dependent vasodilation.

  • Baseline Measurement: The diameter of the brachial artery is measured using high-resolution ultrasound.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is then deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO, leading to vasodilation. The diameter of the brachial artery is continuously monitored, and the maximum diameter achieved after cuff release is recorded.

  • Calculation: FMD is expressed as the percentage change in artery diameter from baseline.[5][11][14][15][16]

Signaling Pathway: eNOS Activation by this compound®

eNOS_Activation This compound This compound® Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Enters eNOS_inactive Inactive eNOS This compound->eNOS_inactive Activates eNOS_active Active eNOS eNOS_inactive->eNOS_active L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO Converts to Vasodilation Vasodilation NO->Vasodilation Promotes

Caption: this compound® activates eNOS in endothelial cells, leading to increased NO production and vasodilation.

Effects on the Extracellular Matrix

This compound® beneficially influences the integrity and composition of the extracellular matrix (ECM), primarily in the skin and cartilage, by inhibiting degradative enzymes and stimulating the synthesis of key ECM components.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of ECM components. The metabolites of this compound® have been shown to inhibit the activity and release of several MMPs.

  • MMP-1, MMP-2, and MMP-9: The major metabolites of this compound®, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1) and δ-(3-methoxy-4-hydroxyphenyl)-γ-valerolactone (M2), have demonstrated strong inhibitory effects on the activity of MMP-1, MMP-2, and MMP-9.[17]

  • MMP-9 Release: In an ex vivo study, plasma from volunteers who consumed 200 mg of this compound® daily for five days inhibited the release of MMP-9 from human monocytes by a mean of 25%.[1] At a cellular level, concentrations of 0.5 µM of the metabolites M1 and M2 resulted in approximately 50% inhibition of MMP-9 secretion.[17]

Table 4: Inhibitory Effects of this compound® Metabolites on MMPs

Molecular TargetExperimental SystemTreatmentResultReference
MMP-1, MMP-2, MMP-9 Enzyme activity assayThis compound® metabolites (M1 and M2)Strong inhibition[17]
MMP-9 Release Human monocytes (ex vivo)Plasma from volunteers after 5 days of 200 mg/day this compound®Mean inhibition of 25%[1]
MMP-9 Secretion Cellular assay0.5 µM of this compound® metabolites (M1 and M2)~50% inhibition[17]

Experimental Protocol: MMP-9 Activity Assay (Gelatin Zymography)

  • Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected.

  • Electrophoresis: Samples are run on a polyacrylamide gel containing gelatin under non-reducing conditions.

  • Enzyme Renaturation and Development: The gel is washed with a Triton X-100 solution to remove SDS and allow the MMPs to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMP-9 will appear as clear bands against a blue background. The intensity of the bands can be quantified using densitometry.[18][19][20][21]

Stimulation of Hyaluronic Acid and Collagen Synthesis

This compound® has been shown to increase the synthesis of hyaluronic acid and collagen, two crucial components for maintaining skin hydration, elasticity, and joint health.

  • Hyaluronic Acid Synthase (HAS-1): In a clinical study involving postmenopausal women, 12 weeks of supplementation with this compound® resulted in a 44% increase in the mRNA expression of hyaluronic acid synthase-1 (HAS-1) in skin biopsies.[6][22][23]

  • Collagen Type I: The same study also demonstrated a noticeable increase in the gene expression of collagen type I, with COL1A1 mRNA levels increasing by 29% and COL1A2 mRNA levels increasing by 41%.[16][24]

Table 5: Effects of this compound® on Extracellular Matrix Synthesis

Molecular TargetStudy PopulationTreatmentResultReference
Hyaluronic Acid Synthase-1 (HAS-1) mRNA Postmenopausal women (55-68 years)75 mg/day this compound® for 12 weeks44% increase[6][22][23]
Collagen Type I (COL1A1) mRNA Postmenopausal women (55-68 years)75 mg/day this compound® for 12 weeks29% increase[16][24]
Collagen Type I (COL1A2) mRNA Postmenopausal women (55-68 years)75 mg/day this compound® for 12 weeks41% increase[16][24]

Experimental Protocol: Gene Expression Analysis of HAS-1 and Collagen by qPCR

  • Biopsy and RNA Extraction: Skin biopsies are obtained from study participants. Total RNA is extracted from the tissue samples.

  • Reverse Transcription: The extracted RNA is converted to cDNA.

  • qPCR: The cDNA is amplified using qPCR with specific primers for HAS-1, COL1A1, and COL1A2. The expression levels are normalized to a housekeeping gene.[6][7][17][25][26][27][28][29][30][31]

Workflow: this compound's® Effect on the Extracellular Matrix

ECM_Workflow This compound This compound® MMPs MMPs (e.g., MMP-1, -2, -9) This compound->MMPs Inhibits HAS1 HAS-1 Gene Expression This compound->HAS1 Upregulates Collagen_Genes Collagen Type I Gene Expression (COL1A1, COL1A2) This compound->Collagen_Genes Upregulates ECM_Degradation ECM Degradation MMPs->ECM_Degradation Promotes Healthy_ECM Healthy Extracellular Matrix (Skin & Joints) Hyaluronic_Acid Hyaluronic Acid Synthesis HAS1->Hyaluronic_Acid Leads to Hyaluronic_Acid->Healthy_ECM Collagen_Synthesis Collagen Synthesis Collagen_Genes->Collagen_Synthesis Leads to Collagen_Synthesis->Healthy_ECM

Caption: this compound® promotes a healthy extracellular matrix by inhibiting MMPs and upregulating the synthesis of hyaluronic acid and collagen.

Conclusion

The bioactive compounds within this compound® engage with a multitude of molecular targets, underpinning its observed clinical efficacy in diverse health areas. Its ability to modulate key inflammatory pathways, enhance endothelial function, and support the integrity of the extracellular matrix provides a strong scientific rationale for its use as a nutritional supplement and as a source for the development of novel therapeutic agents. The quantitative data and detailed methodologies presented in this guide offer a solid foundation for future research aimed at further elucidating the pharmacological actions of this compound® and its constituents. The intricate interplay of these molecular actions highlights the potential of this natural extract in the management of conditions associated with chronic inflammation, endothelial dysfunction, and tissue degradation. Further investigation into the synergistic effects of its various components and their specific interactions with cellular targets will continue to be a promising area of research.

References

Methodological & Application

Application Note: Quantification of Procyanidins in Pycnogenol® by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pycnogenol®, an extract from the bark of the French maritime pine (Pinus pinaster), is a complex mixture of bioactive compounds, primarily procyanidins, which are oligomers and polymers of catechin and epicatechin units. These compounds are potent antioxidants and are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic applications. Accurate quantification of procyanidins in this compound® is crucial for quality control, standardization, and understanding its biological activity. This application note provides detailed protocols for the quantification of procyanidins in this compound® using both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Normal-Phase High-Performance Liquid Chromatography (NP-HPLC).

Data Presentation: Quantitative Analysis of Phenolic Compounds in Pine Bark Extract

The following table summarizes the quantitative data for key phenolic compounds found in pine bark extracts, including this compound®. These values have been compiled from various studies and provide a reference for the expected concentration ranges.

CompoundConcentration Range (mg/g of extract)Analytical MethodReference
Catechin0.065 - 7.92RP-HPLC[1][2]
Epicatechin4.81RP-HPLC[2]
Taxifolin0.015 - 33RP-HPLC[1][2]
Ferulic AcidVariableRP-HPLC[1]
Caffeic AcidVariableRP-HPLC[1]
Procyanidin B1 (PCB1)0.43 - 2.95Heart-Cutting HPLC[3]
Procyanidin B3 (PCB3)0.43 - 2.95Heart-Cutting HPLC[3]
Total Procyanidins~650 - 750 (65-75%)General[2][4]

Experimental Protocols

Two primary HPLC methods are employed for the analysis of procyanidins in this compound®: RP-HPLC for the separation of monomers and smaller oligomers, and NP-HPLC for the separation of oligomers based on their degree of polymerization.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) for Monomeric Phenols and Small Oligomers

This method is suitable for the quantification of individual phenolic compounds such as catechin, epicatechin, taxifolin, ferulic acid, and caffeic acid.

1. Sample Preparation:

  • Accurately weigh 10 mg of this compound® extract.

  • Dissolve the extract in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Sonicate the solution for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. To avoid degradation, the sample preparation can be carried out under an argon atmosphere.[1]

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% orthophosphoric acid.[2]

  • Mobile Phase B: Methanol with 0.1% orthophosphoric acid.[2]

  • Mobile Phase C: Acetonitrile with 0.1% orthophosphoric acid.[2]

  • Gradient Program:

    • 0-5 min: 75% A, 25% B

    • 5-9 min: 76% A, 24% B

    • 9-24 min: 68% A, 32% C[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection: UV detector at 280 nm.[1]

  • Injection Volume: 20 µL.

3. Quantification:

  • Prepare standard solutions of catechin, taxifolin, ferulic acid, and caffeic acid of known concentrations.

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Quantify the analytes in the this compound® sample by comparing their peak areas to the respective calibration curves.

Protocol 2: Normal-Phase HPLC (NP-HPLC) for Oligomeric Procyanidins

This method is ideal for separating and quantifying procyanidin oligomers based on their degree of polymerization (DP), from monomers up to decamers and beyond.[6]

1. Sample Preparation:

  • Follow the same procedure as for RP-HPLC (Protocol 1, Step 1).

2. HPLC Instrumentation and Conditions:

  • Column: Silica or Diol-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: Dichloromethane/Methanol/Acetic Acid/Water (e.g., 82:14:2:2, v/v/v/v).

  • Mobile Phase B: Methanol/Acetic Acid/Water (e.g., 96:2:2, v/v/v).

  • Gradient Program: A gradient program is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more polar, higher DP procyanidins. The exact gradient will need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: Fluorescence detector with excitation at 276 nm and emission at 316 nm.[7] Mass spectrometry (MS) can also be used for more specific detection.[6]

  • Injection Volume: 20 µL.

3. Quantification:

  • Due to the limited commercial availability of individual procyanidin oligomer standards, quantification is often performed by grouping oligomers by their DP.

  • A composite standard can be prepared from a well-characterized procyanidin-rich material, or a single standard (e.g., procyanidin B2) can be used for semi-quantitative analysis of dimers and other oligomers.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the HPLC analysis of procyanidins in this compound®.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound® dissolve Dissolve in Solvent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV/Fluorescence/MS) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound®.

cluster_rphplc RP-HPLC cluster_nphplc NP-HPLC rp_principle Principle: Hydrophobicity rp_stationary Stationary Phase: Non-polar (C18) rp_mobile Mobile Phase: Polar (Acidified Water/ACN/MeOH) rp_elution Elution Order: Polar to Non-polar rp_application Application: Monomers & Low DP Oligomers np_principle Principle: Polarity (Hydrophilicity) np_stationary Stationary Phase: Polar (Silica/Diol) np_mobile Mobile Phase: Non-polar np_elution Elution Order: Non-polar to Polar np_application Application: Separation by Degree of Polymerization (DP)

Caption: Comparison of RP-HPLC and NP-HPLC principles for procyanidin analysis.

References

Designing Clinical Trials for Pycnogenol in Cardiovascular Health: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pycnogenol®, a standardized extract of the bark of the French maritime pine (Pinus pinaster), has garnered significant interest for its potential therapeutic applications in cardiovascular health.[1][2] A robust body of clinical evidence suggests that this compound® may improve endothelial function, modulate blood pressure, favorably alter lipid profiles, and reduce markers of inflammation and oxidative stress.[1][3] Its mechanisms of action are multifaceted, primarily revolving around its potent antioxidant and anti-inflammatory properties, as well as its ability to enhance endothelial nitric oxide (NO) production.[1][4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and implementing rigorous clinical trials to investigate the cardiovascular effects of this compound®. This document outlines key clinical endpoints, detailed experimental protocols for their assessment, and a summary of quantitative data from existing literature.

Key Cardiovascular Endpoints and Supporting Clinical Data

Clinical trials investigating this compound® have focused on several key areas of cardiovascular health. The following tables summarize the quantitative outcomes from a selection of randomized, double-blind, placebo-controlled studies.

Endothelial Function

A primary mechanism of this compound®'s cardiovascular benefits is its ability to improve endothelial function, largely by stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[5][6][7] NO is a critical vasodilator that regulates blood flow and pressure.[5]

Table 1: Effects of this compound® on Endothelial Function

Study PopulationDosageDurationOutcome MeasureBaseline Value (Placebo)Post-Intervention Value (Placebo)Baseline Value (this compound®)Post-Intervention Value (this compound®)Percentage Change (this compound®)
Patients with stable coronary artery disease[8][9][10]200 mg/day8 weeksFlow-Mediated Dilation (FMD)5.4 ± 2.4%4.7 ± 2.0%5.3 ± 2.6%7.0 ± 3.1%+32%
Healthy young volunteers[4]180 mg/day2 weeksForearm Blood Flow Response to AcetylcholineNo significant changeNo significant changeBaselineIncreased by up to 46%+46%
Blood Pressure

This compound® has been shown to have a modest but statistically significant effect on blood pressure, particularly in individuals with hypertension or pre-hypertension.[1][3] This effect is likely a downstream consequence of improved endothelial function and vasodilation.

Table 2: Effects of this compound® on Blood Pressure

Study PopulationDosageDurationOutcome MeasureBaseline Value (Placebo)Post-Intervention Value (Placebo)Baseline Value (this compound®)Post-Intervention Value (this compound®)
Mildly hypertensive patients[11][12]200 mg/day8 weeksSystolic Blood Pressure (mmHg)~140~140140133
Hypertensive patients on nifedipine[5][13]100 mg/day12 weeksNifedipine Dosage for BP controlMaintainedMaintainedReducedReduced by 50% in a significant number of patients
Lipid Profile

The impact of this compound® on plasma lipids has been investigated, with some studies indicating beneficial effects on LDL and HDL cholesterol levels. A meta-analysis of 14 clinical trials suggested a significant increase in HDL cholesterol.[6][14]

Table 3: Effects of this compound® on Lipid Profiles

| Study Population | Dosage | Duration | Outcome Measure | Baseline Value | Post-Intervention Value | Percentage Change | | :--- | :--- | :--- | :--- | :--- | :--- | | Peri-menopausal women[15] | 200 mg/day | 6 months | LDL Cholesterol | Not specified | Not specified | -9.9% | | Peri-menopausal women[15] | 200 mg/day | 6 months | HDL Cholesterol | Not specified | Not specified | +4.6% | | Men with erectile dysfunction[15] | 120 mg/day | 3 months | Total Cholesterol (mmol/L) | 5.41 | 4.98 | -7.9% | | Men with erectile dysfunction[15] | 120 mg/day | 3 months | LDL Cholesterol (mmol/L) | 3.44 | 2.78 | -19.2% |

Inflammatory and Oxidative Stress Markers

This compound®'s antioxidant and anti-inflammatory properties are central to its proposed cardiovascular benefits.[16] Clinical studies have demonstrated its ability to reduce markers of oxidative stress and inflammation.

Table 4: Effects of this compound® on Inflammatory and Oxidative Stress Markers

Study PopulationDosageDurationOutcome MeasureBaseline Value (this compound®)Post-Intervention Value (this compound®)
Patients with stable coronary artery disease[8][9][10]200 mg/day8 weeks15-F2t-Isoprostane (pg/mL)0.71 ± 0.090.66 ± 0.13
Healthy adults[17]150 mg/day6 weeksPlasma Oxygen Radical Absorbance Capacity (ORAC)BaselineSignificantly increased
Smokers[9]200 mg/day2 monthsSerum Thromboxane B2ElevatedReduced to non-smoker levels

Experimental Protocols

The following are detailed methodologies for key experiments in clinical trials investigating the cardiovascular effects of this compound®.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation of the brachial artery.[18][19]

Protocol:

  • Patient Preparation:

    • Patients should fast for at least 8-12 hours prior to the measurement.

    • Patients should refrain from caffeine, alcohol, and smoking for at least 12 hours.

    • Patients should avoid strenuous exercise for 24 hours.

    • The measurement should be conducted in a quiet, temperature-controlled room (22-25°C) after a 15-20 minute rest in the supine position.

  • Equipment:

    • High-resolution ultrasound system with a linear array transducer (7-12 MHz).

    • Blood pressure cuff.

    • ECG monitoring.

  • Procedure:

    • The patient lies in a supine position with their arm extended and supported.

    • A baseline longitudinal image of the brachial artery is obtained 2-10 cm above the antecubital fossa.

    • The diameter of the brachial artery is measured at end-diastole, triggered by the R-wave on the ECG.

    • A blood pressure cuff is placed on the forearm, distal to the ultrasound probe.[20][21]

    • The cuff is inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.[19]

    • The cuff is then rapidly deflated.

    • Continuous ultrasound recording of the brachial artery diameter is performed for at least 3 minutes post-deflation.

  • Data Analysis:

    • The maximum brachial artery diameter achieved after cuff deflation is identified.

    • FMD is calculated as the percentage change in artery diameter from baseline: FMD (%) = [(Maximum Diameter - Baseline Diameter) / Baseline Diameter] x 100

Blood Pressure Measurement: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)

Objective: To obtain a comprehensive assessment of blood pressure over a 24-hour period, reflecting daily activities and sleep.[14]

Protocol:

  • Patient Instruction:

    • Patients are instructed to continue their normal daily activities but to avoid strenuous exercise.[22][23]

    • Patients should keep their arm still and relaxed during cuff inflation.[12]

    • Patients are provided with a diary to log activities, posture, symptoms, and sleep/wake times.[24]

  • Equipment:

    • Calibrated, automated, portable blood pressure monitoring device.

    • Appropriately sized cuff for the patient's non-dominant arm.

  • Procedure:

    • The cuff is fitted to the patient's upper arm.

    • The monitor is programmed to take readings at set intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.[14][23]

    • The patient wears the device for a continuous 24-hour period.

    • The monitor should be removed for bathing or showering.[22]

  • Data Analysis:

    • The collected data is downloaded and analyzed to calculate:

      • Mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.

      • Blood pressure load (percentage of readings above a predefined threshold).

      • Nocturnal dipping status (percentage decrease in blood pressure from day to night).

Lipid Profile Analysis

Objective: To quantify total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides in plasma or serum.[25][26]

Protocol:

  • Sample Collection and Handling:

    • Collect a fasting (8-12 hours) blood sample in an appropriate tube (e.g., EDTA for plasma, serum separator tube for serum).

    • Process the sample within 2 hours of collection. Centrifuge at 1000-2000 x g for 10-15 minutes at 4°C.

    • Separate the plasma or serum and store at -80°C until analysis.

  • Methodology:

    • Standard enzymatic colorimetric assays are used for the quantitative determination of total cholesterol, HDL cholesterol, and triglycerides using an automated clinical chemistry analyzer.

    • LDL cholesterol is typically calculated using the Friedewald formula:[27][28] LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL) Note: This formula is valid only if the triglyceride level is below 400 mg/dL.

    • Direct LDL-C assays are recommended for samples with high triglycerides.[28]

Inflammatory Marker Analysis: High-Sensitivity C-Reactive Protein (hs-CRP) ELISA

Objective: To quantify the concentration of C-reactive protein in human serum or plasma as a marker of low-grade inflammation.[10]

Protocol (Example based on a commercial ELISA kit):

  • Sample Preparation:

    • Use serum or plasma collected as described in section 2.3.

    • Dilute samples according to the kit manufacturer's instructions (e.g., 1:1000).[8]

  • Assay Procedure:

    • Prepare standards and controls as per the kit protocol.

    • Pipette 100 µL of standards, controls, and diluted samples into the appropriate wells of the anti-CRP antibody-coated microplate.[15]

    • Incubate for the specified time and temperature (e.g., 60 minutes at room temperature).[10]

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of enzyme-conjugated anti-CRP antibody to each well and incubate.

    • Wash the wells again to remove unbound conjugate.

    • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark to allow color development.[15]

    • Stop the reaction by adding 50 µL of stop solution.[8]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the CRP concentration in the samples by interpolating their absorbance values from the standard curve.

    • Multiply the result by the sample dilution factor to obtain the final concentration.

Oxidative Stress Marker Analysis: 15-F2t-Isoprostane

Objective: To quantify 15-F2t-Isoprostane in plasma or urine as a reliable marker of in vivo lipid peroxidation and oxidative stress.[2][29]

Protocol (General overview, specific details may vary based on the chosen method, e.g., GC/MS or LC-MS/MS):

  • Sample Collection and Handling:

    • Collect blood in EDTA tubes and immediately add an antioxidant like butylated hydroxytoluene (BHT).

    • Centrifuge at 4°C to separate plasma.

    • Store samples at -80°C until analysis to prevent ex vivo oxidation.

  • Sample Preparation:

    • Add a deuterated internal standard ([²H₄]15-F2t-IsoP) to the sample for accurate quantification.[2]

    • Perform lipid extraction using a solvent system (e.g., Folch solution).[2]

    • Hydrolyze the esterified isoprostanes from phospholipids using a base (e.g., KOH).[2]

    • Purify the sample using solid-phase extraction (SPE) cartridges to isolate the F2-isoprostanes.[2]

  • Analysis by GC/MS or LC-MS/MS:

    • Derivatize the purified F2-isoprostanes to make them volatile for GC/MS analysis.

    • Inject the sample into the GC/MS or LC-MS/MS system.

    • Quantify the amount of 15-F2t-Isoprostane by comparing its peak area to that of the internal standard.

Visualization of Pathways and Workflows

Signaling Pathway: this compound® and Endothelial Function

Pycnogenol_eNOS_Pathway This compound This compound® eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS Activates NO Nitric Oxide (NO) eNOS->NO Converts L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Promotes Pycnogenol_Platelet_Pathway This compound This compound® Thromboxane_A2 Thromboxane A2 (pro-aggregatory) This compound->Thromboxane_A2 Inhibits synthesis Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_intervention Intervention Phase cluster_assessment Assessment cluster_analysis Data Analysis Participant_Pool Potential Participants Inclusion_Exclusion Inclusion/Exclusion Criteria Participant_Pool->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline Baseline Assessment Informed_Consent->Baseline Randomization Randomization Group_A Group A (this compound®) Randomization->Group_A Group_B Group B (Placebo) Randomization->Group_B Follow_up Follow-up Assessments Group_A->Follow_up Group_B->Follow_up Baseline->Randomization Baseline->Follow_up Data_Collection Data Collection Follow_up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Application Notes and Protocols for the Spectrophotometric Analysis of Pycnogenol®'s Phenolic Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pycnogenol® is a standardized extract from the bark of the French maritime pine (Pinus pinaster), renowned for its rich composition of phenolic compounds. These compounds, primarily procyanidins, phenolic acids, and bioflavonoids, contribute to its potent antioxidant and anti-inflammatory properties.[1][2][3] Accurate and reproducible methods for quantifying the phenolic content and antioxidant capacity of this compound® are crucial for quality control, formulation development, and mechanistic studies.

These application notes provide detailed protocols for the spectrophotometric analysis of the total phenolic content, total flavonoid content, and antioxidant capacity of this compound®. Additionally, the molecular mechanism by which this compound® exerts its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway is illustrated.

Data Presentation: Quantitative Phenolic Content and Antioxidant Capacity of this compound®

The following tables summarize the quantitative analysis of this compound®'s phenolic content and antioxidant activity from various studies. These values can serve as a benchmark for researchers.

Table 1: Total Phenolic and Flavonoid Content of this compound®

ParameterMethodResultReference
Total Phenolic ContentFolin-Ciocalteu39.76 mg GAE/g (70% ethanol extract)[4]
Total Phenolic ContentFolin-Ciocalteu323.92 mg GAE/g (ethyl acetate fraction)[4]
Total Flavonoid ContentAluminum Chloride Colorimetric13.12 mg QE/g (ethyl acetate fraction)[4][5]
ProcyanidinsStandardized to65-75%[1][2][3]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Table 2: Antioxidant Capacity of this compound®

AssayMetricResultReference
DPPH Radical ScavengingIC502.27 µg/mL (ethyl acetate fraction)[4]
FRAPAntioxidant Activity15% increase in plasma FRAP after supplementation[6]
ORACAntioxidant CapacitySignificant increase in plasma ORAC after supplementation[7][8]

IC50: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; FRAP: Ferric Reducing Antioxidant Power; ORAC: Oxygen Radical Absorbance Capacity.

Experimental Protocols

Detailed methodologies for the key spectrophotometric assays are provided below.

Protocol 1: Determination of Total Phenolic Content (Folin-Ciocalteu Assay)

This method is based on the reduction of the Folin-Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.

Materials:

  • This compound® extract

  • Folin-Ciocalteu reagent

  • Gallic acid (standard)

  • Sodium carbonate (Na₂CO₃) solution (20% w/v)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound® extract in a suitable solvent (e.g., 70% ethanol).

  • Standard Curve Preparation: Prepare a series of gallic acid standard solutions of known concentrations (e.g., 0-100 µg/mL).

  • Reaction Mixture:

    • To 100 µL of the sample or standard solution, add 1.58 mL of distilled water.

    • Add 100 µL of Folin-Ciocalteu reagent and mix thoroughly.

    • Incubate for 5 minutes at room temperature.

    • Add 300 µL of 20% sodium carbonate solution and mix.

  • Incubation: Incubate the mixture in the dark at room temperature for 2 hours.

  • Measurement: Measure the absorbance of the solutions at 765 nm using a spectrophotometer.

  • Calculation: Calculate the total phenolic content of the this compound® extract from the standard curve and express the results as mg of Gallic Acid Equivalents per gram of extract (mg GAE/g).[5]

Protocol 2: Determination of Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound® extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Sample and Control Preparation: Prepare various dilutions of the this compound® extract and the positive control in methanol.

  • Reaction Mixture:

    • In a test tube or microplate well, mix 1 mL of the sample or control solution with 3 mL of the DPPH working solution.

    • A blank containing only methanol and the DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

    • Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Protocol 3: Determination of Antioxidant Capacity (Ferric Reducing Antioxidant Power - FRAP Assay)

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Materials:

  • This compound® extract

  • FRAP reagent (prepared fresh):

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃) solution

    • Mix in a 10:1:1 (v/v/v) ratio.

  • Ferrous sulfate (FeSO₄) or Trolox (standard)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare a solution of this compound® extract in a suitable solvent.

  • Standard Curve Preparation: Prepare a series of ferrous sulfate or Trolox standard solutions of known concentrations.

  • Reaction Mixture:

    • Warm the FRAP reagent to 37°C.

    • Add 100 µL of the sample or standard solution to 3 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 593 nm.

  • Calculation: Calculate the FRAP value of the this compound® extract from the standard curve and express the results as mmol of Fe²⁺ equivalents per gram of extract (mmol Fe²⁺/g).[9]

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Spectrophotometric Analysis

The following diagram illustrates the general workflow for the spectrophotometric analysis of this compound®.

G cluster_prep Sample & Standard Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis This compound This compound® Extract Dilution_P Serial Dilutions This compound->Dilution_P Standard Standard (e.g., Gallic Acid) Dilution_S Serial Dilutions Standard->Dilution_S Reagent Add Reagent (e.g., Folin-Ciocalteu, DPPH, FRAP) Dilution_P->Reagent Dilution_S->Reagent Incubation Incubate Reagent->Incubation Measurement Measure Absorbance Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate Phenolic Content/ Antioxidant Capacity Measurement->Calculation Standard_Curve->Calculation Result Result Calculation->Result Final Result

Fig. 1: General workflow for spectrophotometric analysis.
Logical Relationship: Phenolic Content and Antioxidant Activity

This diagram illustrates the logical connection between the phenolic constituents of this compound® and its observed antioxidant effects.

G cluster_components Phenolic Components cluster_activity Antioxidant Mechanisms cluster_assays Measurement Assays This compound This compound® Procyanidins Procyanidins This compound->Procyanidins Bioflavonoids Bioflavonoids (Catechin, Taxifolin) This compound->Bioflavonoids Phenolic_Acids Phenolic Acids (Caffeic, Ferulic) This compound->Phenolic_Acids Radical_Scavenging Free Radical Scavenging Procyanidins->Radical_Scavenging Reducing_Power Reducing Power Procyanidins->Reducing_Power Bioflavonoids->Radical_Scavenging Bioflavonoids->Reducing_Power Phenolic_Acids->Radical_Scavenging Phenolic_Acids->Reducing_Power DPPH_Assay DPPH Assay Radical_Scavenging->DPPH_Assay FRAP_Assay FRAP Assay Reducing_Power->FRAP_Assay

Fig. 2: Relationship between phenolic content and antioxidant assays.
Signaling Pathway: Inhibition of NF-κB Activation by this compound®

This compound® has been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This diagram outlines the key steps in this inhibitory pathway. This compound® prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[10][11][12]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_p p-IκBα NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Translocation This compound This compound® This compound->IKK Inhibits This compound->NFκB_active Inhibits Translocation Degradation IκBα_p->Degradation Ubiquitination & Degradation DNA DNA NFκB_active->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Promotes

Fig. 3: this compound's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Investigating Pycnogenol's Effect on Cognitive Function in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for studying the effects of Pycnogenol®, a standardized extract of French maritime pine bark, on cognitive function. The protocols detailed below are based on established methodologies and are intended to assist in the design and execution of preclinical studies.

Introduction

This compound® is a complex mixture of bioactive flavonoids, including procyanidins, catechin, and taxifolin, known for its potent antioxidant and anti-inflammatory properties.[1][2] A growing body of preclinical evidence suggests that this compound® may offer neuroprotective benefits and enhance cognitive function, particularly in conditions associated with oxidative stress and neuroinflammation.[1][2] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the therapeutic potential of this compound® in a controlled setting. This document outlines key animal models, experimental protocols for behavioral and biochemical analyses, and data presentation guidelines.

Animal Models for Cognitive Impairment

The choice of animal model is critical and should align with the specific research question. Below are summaries of commonly used models to induce cognitive deficits relevant to the study of this compound®.

Animal ModelMethod of InductionKey Pathological FeaturesRelevant to
Streptozotocin (STZ)-Induced Cognitive Deficit Intracerebroventricular (ICV) injection of streptozotocin.[3][4]Induces insulin resistance in the brain, oxidative stress, neuroinflammation, and accumulation of amyloid-β and hyperphosphorylated tau.[3][5][6]Sporadic Alzheimer's Disease
Transient Forebrain Ischemia Bilateral occlusion of the common carotid arteries in gerbils.[7][8][9]Causes selective neuronal death, particularly in the hippocampal CA1 region, leading to spatial memory deficits.[9][10]Vascular Dementia, Stroke
Controlled Cortical Impact (CCI) A pneumatic or electromagnetic impactor delivers a controlled injury to the exposed dura mater.[11]Produces a focal contusion, axonal injury, neuroinflammation, and subsequent motor and cognitive deficits.[12][13]Traumatic Brain Injury (TBI)
APP/PS1 Transgenic Mouse Genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1).[14][15]Develops age-dependent accumulation of amyloid-β plaques, gliosis, and cognitive decline.[14][15]Familial Alzheimer's Disease

Experimental Protocols

This compound® Administration

This compound® is typically dissolved in a vehicle such as saline or distilled water for administration. The route of administration can be oral (gavage) or intraperitoneal (i.p.), depending on the study design. Dosages in animal studies have ranged from 10 mg/kg to 100 mg/kg body weight.[10][16]

Behavioral Testing Protocols

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.[17][18][19][20]

Apparatus:

  • A circular pool (approximately 1.8 meters in diameter for rats) filled with water made opaque with non-toxic paint.[17]

  • An escape platform submerged 1-2 cm below the water surface.

  • Distinct visual cues placed around the pool.[17]

Protocol:

  • Habituation (Day 0): Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate.

  • Acquisition Training (Days 1-5):

    • Conduct 4 trials per day for 5 consecutive days.

    • For each trial, place the animal in the water facing the pool wall at one of four quasi-random start locations (North, South, East, West).

    • Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.[17]

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds to orient itself using the distal cues.[17]

    • Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Allow the animal to swim freely for 60 seconds.[20]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

This test assesses fear-motivated learning and memory.[21][22][23][24][25]

Apparatus:

  • A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[25]

Protocol:

  • Acquisition/Training Trial:

    • Place the animal in the brightly lit compartment.

    • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

    • Rodents have a natural aversion to bright light and will typically enter the dark compartment.

    • Once the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the latency to enter the dark compartment.

  • Retention/Test Trial (24 hours later):

    • Place the animal back in the light compartment.

    • Open the door to the dark compartment.

    • Record the step-through latency (the time it takes for the animal to re-enter the dark compartment). A longer latency indicates better memory of the aversive stimulus. The trial is typically terminated if the animal does not enter within a set time (e.g., 300 seconds).

Biochemical Assays

Following behavioral testing, brain tissue (typically hippocampus and cortex) is collected for biochemical analysis to assess the underlying neuroprotective mechanisms of this compound®.

Tissue Preparation:

  • Euthanize the animal and rapidly dissect the brain on an ice-cold surface.

  • Homogenize the brain tissue in an appropriate ice-cold buffer (e.g., Tris-HCl buffer).[26]

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C.[26]

  • Collect the supernatant for subsequent assays.

Oxidative Stress Markers:

  • Lipid Peroxidation (Malondialdehyde - MDA) Assay: Measure MDA levels, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[27]

  • Antioxidant Enzyme Activity:

    • Superoxide Dismutase (SOD): Assay SOD activity based on its ability to inhibit the autoxidation of pyrogallol.

    • Catalase (CAT): Measure CAT activity by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

    • Glutathione Peroxidase (GPx): Determine GPx activity by measuring the rate of NADPH oxidation in a coupled reaction with glutathione reductase.

  • Reduced Glutathione (GSH) Levels: Quantify GSH levels using the Ellman's reagent (DTNB).

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Summary of this compound® Effects on Cognitive Performance in Animal Models

Animal ModelThis compound® DoseTreatment DurationBehavioral TestKey FindingsReference
STZ-induced rats10 mg/kg, i.p.3 weeks (pre-treatment)Passive Avoidance, MWMAttenuated cognitive deficits.Ishrat et al., 2009
Gerbil - TFI30, 40, 50 mg/kg, oral7 days (pre-treatment)Passive Avoidance, MWM50 mg/kg dose protected against memory deficits.Kim et al., 2020[10]
Rat - TBI (CCI)50, 100 mg/kg, i.p.Single dose post-injuryMWMNo significant improvement in MWM performance.Scheff et al., 2016[16]
APP/PS1 miceNot specifiedPre- and post-onsetMWMImproved spatial memory in the pre-onset treatment group.Paarik et al., 2018[14]

Table 2: Summary of this compound® Effects on Biochemical Markers

Animal ModelThis compound® DoseTissueBiochemical MarkerEffect of this compound®Reference
STZ-induced rats10 mg/kg, i.p.Hippocampus, CortexTBARS, Protein CarbonylDecreasedIshrat et al., 2009
STZ-induced rats10 mg/kg, i.p.Hippocampus, CortexGSH, Na+/K+-ATPaseIncreasedIshrat et al., 2009
Gerbil - TFI50 mg/kg, oralHippocampusSOD, CatalaseEnhanced immunoreactivityKim et al., 2020[10]
Gerbil - TFI50 mg/kg, oralHippocampusSuperoxide anion, Lipid peroxidationReducedKim et al., 2020[10]

Visualizations

Experimental Workflow

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_behavior Behavioral Assessment cluster_biochem Biochemical Analysis STZ STZ-ICV Injection PYC_Admin This compound® Administration STZ->PYC_Admin Vehicle Vehicle Control STZ->Vehicle TFI Transient Forebrain Ischemia TFI->PYC_Admin TFI->Vehicle CCI Controlled Cortical Impact CCI->PYC_Admin CCI->Vehicle APP_PS1 APP/PS1 Transgenic APP_PS1->PYC_Admin APP_PS1->Vehicle MWM Morris Water Maze PYC_Admin->MWM PA Passive Avoidance Test PYC_Admin->PA Vehicle->MWM Vehicle->PA Tissue Brain Tissue Collection MWM->Tissue PA->Tissue Assays Oxidative Stress Assays Tissue->Assays signaling_pathway cluster_oxidative_stress Oxidative Stress cluster_inflammation Neuroinflammation cluster_neuroprotection Neuroprotection & Cognitive Function This compound This compound® ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) This compound->Antioxidant_Enzymes Upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) This compound->Pro_inflammatory_Cytokines Inhibits Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Neuronal_Survival Neuronal Survival Lipid_Peroxidation->Neuronal_Survival Reduces Antioxidant_Enzymes->ROS Pro_inflammatory_Cytokines->Neuronal_Survival Reduces Cognitive_Improvement Improved Cognitive Function Neuronal_Survival->Cognitive_Improvement

References

Dosage Considerations for Pycnogenol® in Human Intervention Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), used in human intervention studies. The information is intended to guide researchers and clinicians in designing future studies and understanding the current landscape of this compound® research.

Quantitative Data Summary

The following tables summarize the dosages of this compound® used in various human clinical trials, categorized by health condition.

Table 1: Dosage Regimens for Cardiovascular Health

ConditionDosage (mg/day)DurationKey Outcomes Measured
Hypertension100 - 2008 - 12 weeksBlood pressure, endothelin-1 levels.
Endothelial Function180 - 2002 - 8 weeksFlow-mediated dilation (FMD), nitric oxide (NO) levels.
Chronic Venous Insufficiency150 - 3002 monthsLeg swelling, discomfort.
Coronary Artery Disease2008 weeksFlow-mediated dilation (FMD), oxidative stress markers.

Table 2: Dosage Regimens for Inflammatory and Joint Disorders

ConditionDosage (mg/day)DurationKey Outcomes Measured
Osteoarthritis100 - 1503 monthsWestern Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores, pain via visual analogue scale (VAS), use of NSAIDs.
General Anti-inflammatory Effects2005 daysInhibition of NF-κB activation, MMP-9 secretion.

Table 3: Dosage Regimens for Cognitive and Neurological Health

ConditionDosage (mg/day)DurationKey Outcomes Measured
Cognitive Function (Students)1008 weeksSustained attention, memory, executive function, mood, exam scores.
Cognitive Function (Elderly)1503 monthsWorking memory, oxidative stress markers.

Table 4: Dosage Regimens for Other Health Conditions

ConditionDosage (mg/day)DurationKey Outcomes Measured
Allergic Rhinitis (Birch Allergy)Not SpecifiedStarted 5 weeks before pollen seasonEye and nasal symptoms, use of antihistamines.
Diabetes (Type II) with Hypertension1253 monthsBlood pressure, endothelin-1 levels, medication requirements.

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of this compound®.

Cardiovascular Health: Endothelial Function Assessment
  • Study Design: Randomized, double-blind, placebo-controlled, crossover study.

  • Participants: Patients with stable coronary artery disease.

  • Intervention: 200 mg/day this compound® or placebo for 8 weeks, with a 2-week washout period between treatments.

  • Primary Outcome Measure: Endothelial function, assessed by flow-mediated dilation (FMD) of the brachial artery using high-resolution ultrasound.

    • FMD Protocol:

      • Baseline brachial artery diameter is measured.

      • A blood pressure cuff is inflated on the forearm to suprasystolic pressure for 5 minutes to induce reactive hyperemia.

      • The cuff is deflated, and the brachial artery diameter is measured again at specific time points (e.g., 60 and 90 seconds) to determine the maximum dilation.

      • FMD is expressed as the percentage change in artery diameter from baseline.

  • Secondary Outcome Measures: Biomarkers of oxidative stress (e.g., 15-F2t-isoprostane), inflammation, platelet adhesion, and 24-hour ambulatory blood pressure monitoring.

Inflammatory and Joint Disorders: Osteoarthritis Symptom Evaluation
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: Patients with mild to moderate knee osteoarthritis (Stages I and II).

  • Intervention: 150 mg/day this compound® or placebo for 3 months.

  • Primary Outcome Measures:

    • Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index: A validated questionnaire assessing pain, stiffness, and physical function in patients with osteoarthritis of the hip or knee. The questionnaire is administered at baseline and at regular intervals throughout the study.

    • Pain Intensity: Measured weekly using a visual analogue scale (VAS).

  • Secondary Outcome Measure: Use of nonsteroidal anti-inflammatory drugs (NSAIDs) or other pain medication, recorded by patients in a diary.

Cognitive and Neurological Health: Cognitive Function Assessment in Students
  • Study Design: Controlled evaluation study.

  • Participants: Healthy university students aged 18-27.

  • Intervention: 100 mg/day this compound® for 8 weeks.

  • Primary Outcome Measures:

    • Cognitive Function Tests: Computer-assisted assessments of attention, memory, and executive functions.

    • Academic Performance: Final exam scores were evaluated.

  • Secondary Outcome Measures: Mood ratings.

  • Baseline Assessment: Verbal IQ tests were used to ensure comparable intelligence between the study groups.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound®, based on current scientific understanding.

pycnogenol_anti_inflammatory_pathway This compound This compound NFkB_Inhibitor Inhibition of NF-κB Activation This compound->NFkB_Inhibitor IKK IKK NFkB_Inhibitor->IKK Inhibits Proinflammatory_Stimuli Pro-inflammatory Stimuli Proinflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., MMP-9) Nucleus->Gene_Expression Induces pycnogenol_endothelial_function_pathway This compound This compound eNOS_Stimulation Stimulation of eNOS This compound->eNOS_Stimulation eNOS eNOS eNOS_Stimulation->eNOS Activates L_Arginine L-Arginine L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO Converts to Vasodilation Vasodilation NO->Vasodilation Leads to Blood_Flow Improved Blood Flow Vasodilation->Blood_Flow Results in experimental_workflow_osteoarthritis Start Patient Recruitment (Mild-to-Moderate Knee OA) Randomization Randomization Start->Randomization Group_A This compound Group (150 mg/day) Randomization->Group_A Group_B Placebo Group Randomization->Group_B Duration 3-Month Intervention Group_A->Duration Group_B->Duration Assessment Outcome Assessment Duration->Assessment WOMAC WOMAC Score (Pain, Stiffness, Function) Assessment->WOMAC VAS Pain VAS Assessment->VAS NSAID_Use NSAID Usage Diary Assessment->NSAID_Use

Application Notes and Protocols for the Extraction and Purification of Proanthocyanidins from Pine Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of proanthocyanidins (PAs) from pine bark, a rich source of these bioactive polyphenolic compounds. Proanthocyanidins, also known as condensed tannins, are oligomers and polymers of flavan-3-ol units and are of significant interest due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] This document outlines various extraction and purification techniques, presenting quantitative data in structured tables and offering detailed experimental protocols to guide researchers in their work.

I. Extraction of Proanthocyanidins from Pine Bark

The initial and critical step in obtaining PAs is their efficient extraction from the raw pine bark material. The choice of extraction method significantly impacts the yield and composition of the resulting extract.[3]

A. Raw Material Preparation

Proper preparation of the pine bark is essential for maximizing extraction efficiency.

Protocol 1: Pine Bark Preparation

  • Sourcing: Obtain high-quality pine bark from species such as Pinus pinaster, Pinus radiata, or Pinus sylvestris.[4]

  • Cleaning: Wash the bark with distilled water to remove dirt and other extraneous materials.[5]

  • Drying: Dry the cleaned bark to a moisture content of 8-15%. This can be achieved by air-drying in a warm, ventilated area or by oven-drying at 60-75°C for 6-12 hours.[4]

  • Milling: Grind the dried bark into a coarse powder (0.5-2 mm particle size) using a chipper, shredder, or grinding mill to increase the surface area for extraction.[4][6]

B. Extraction Techniques

Several methods can be employed for the extraction of PAs from prepared pine bark. The selection of a suitable technique depends on factors such as desired yield, purity, cost, and environmental considerations.

Conventional methods like maceration and Soxhlet extraction are widely used due to their simplicity and scalability.[3]

  • Maceration: This simple technique involves soaking the powdered bark in a solvent for an extended period with occasional agitation.[3]

  • Soxhlet Extraction: A more efficient method where the solvent is continuously vaporized and condensed, dripping over the bark sample to leach out the PAs.[3]

  • Decoction: This method involves boiling the pine bark in water for 15-90 minutes to enhance diffusion at higher temperatures.[4]

  • Percolation: In this technique, a solvent is continuously passed through the milled pine bark to dissolve and collect the desired compounds.[4]

Protocol 2: Maceration Extraction

  • Place the milled pine bark powder in a suitable vessel.

  • Add the chosen solvent (e.g., ethanol, ethanol/water mixture) at a specific solid-to-liquid ratio.

  • Allow the mixture to stand for a defined period (e.g., 24-48 hours) at room temperature with occasional stirring.

  • Filter the mixture to separate the liquid extract from the solid bark residue.[3]

  • Concentrate the extract using a rotary evaporator.

Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting the plant cell walls and enhancing the release of PAs.[7][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[9][10]

  • Mild-Alkaline Extraction: This method uses a weak alkaline solution (e.g., sodium bicarbonate) to improve the solubility and extraction of PAs.[11]

Protocol 3: Ultrasound-Assisted Extraction (UAE)

  • Mix the milled pine bark with a suitable solvent (e.g., 60% ethanol) in an extraction vessel at a solid-liquid ratio of 1:20.[12]

  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

  • Apply ultrasonic power (e.g., 110.68 W to 350 W) for a specific duration (e.g., 7.43 to 25 minutes) at a controlled temperature (e.g., 32.52°C to 45°C).[7][12]

  • After extraction, filter the mixture to separate the extract.

  • Concentrate the extract under vacuum.

Protocol 4: Microwave-Assisted Extraction (MAE)

  • Place the milled pine bark and solvent (e.g., 50:50 water-ethanol) in a microwave-safe extraction vessel.[13]

  • Set the microwave parameters: temperature (e.g., 130°C) and time (e.g., 15 minutes).[13][14]

  • After the extraction cycle, allow the vessel to cool.

  • Filter the contents to obtain the crude extract.

  • Concentrate the extract using a rotary evaporator.

C. Comparison of Extraction Techniques

The following table summarizes quantitative data from various studies on different extraction methods for PAs from pine bark.

Extraction MethodPine SpeciesSolventTemperature (°C)Time (min)Yield (%)Proanthocyanidin ContentReference
MAEPinus sylvestris L.Water90-130-12.6-29.11.7 times higher dimer-tetramer concentration vs. ASE[9][10]
MAEPinus pinaster50:50 Water-Ethanol1301511.132.01 mg CE/mL (condensed tannins)[13][14]
UAEPinus nigraNot specified32.527.43-22.08 mg CE/g (condensed tannins)[7][8]
UAEPinus elliottii60% Ethanol4525-40.37 mg GAE/g (total phenolics)[12]
Mild-AlkalinePinus radiata0.2% NaHCO₃20-405>10% higher than water extractionExceeded 100% (using purified PA standard)[11]
Hot WaterPinus densifloraWaterNot specifiedNot specified-30.54 mg/g[15]
EthanolPinus densifloraEthanolNot specifiedNot specified-30.11 mg/g[15]

MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; ASE: Accelerated Solvent Extraction; CE: Catechin Equivalents; GAE: Gallic Acid Equivalents.

II. Purification of Proanthocyanidins

Crude pine bark extracts contain a complex mixture of compounds. Purification is necessary to isolate and enrich the proanthocyanidin fraction for research and development purposes.

A. Purification Techniques

Commonly employed purification techniques include column chromatography and membrane filtration.

  • Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase.

    • Sephadex LH-20: A size-exclusion and adsorption chromatography medium effective for separating polyphenols.[15][16]

    • Macroporous Adsorption Resins: These resins offer high adsorption capacity and selectivity for PAs.[17]

  • Membrane Filtration (Ultrafiltration): This technique separates molecules based on size using a semi-permeable membrane. It can be used to purify and concentrate PAs.[18][19]

  • Preparative High-Performance Liquid Chromatography (HPLC): This high-resolution technique can be used for the fine purification of specific PA oligomers.[16]

Protocol 5: Purification using Sephadex LH-20 Column Chromatography

  • Prepare a Sephadex LH-20 column and equilibrate it with the starting mobile phase (e.g., 50% methanol/water).[16]

  • Dissolve the crude pine bark extract in a minimal amount of the mobile phase.

  • Load the dissolved extract onto the column.

  • Elute the column with a stepwise or gradient solvent system. A common approach is to start with a less polar solvent (e.g., methanol) to elute simpler phenolics and then increase the polarity (e.g., with aqueous acetone) to elute the proanthocyanidins.

  • Collect fractions and monitor the composition using thin-layer chromatography (TLC) or analytical HPLC.

  • Pool the fractions containing the desired proanthocyanidins and concentrate them.

Protocol 6: Purification using Preparative HPLC

  • Dissolve the partially purified extract in the mobile phase.

  • Filter the sample through a 0.22 µm filter.[16]

  • Set up the preparative HPLC system with a suitable column (e.g., C18).

  • Develop a gradient elution method using solvents such as methanol and 1% aqueous formic acid.[16]

  • Inject the sample and collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions for purity and pool the desired fractions.

  • Remove the solvent by lyophilization or evaporation.

III. Visualization of Workflows

The following diagrams illustrate the general workflows for the extraction and purification of proanthocyanidins from pine bark.

Extraction_Workflow Start Pine Bark Raw Material Cleaning Cleaning and Washing Start->Cleaning Drying Drying (Air or Oven) Cleaning->Drying Milling Milling to Powder Drying->Milling Extraction Extraction Milling->Extraction SolventExt Conventional Solvent Extraction (Maceration, Soxhlet) Extraction->SolventExt Conventional AdvancedExt Advanced Extraction (UAE, MAE) Extraction->AdvancedExt Advanced Filtration Filtration SolventExt->Filtration AdvancedExt->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Proanthocyanidin Extract Concentration->CrudeExtract Purification_Workflow CrudeExtract Crude Proanthocyanidin Extract PurificationMethod Purification Method CrudeExtract->PurificationMethod ColumnChrom Column Chromatography (Sephadex LH-20, Resins) PurificationMethod->ColumnChrom Chromatographic MembraneFilt Membrane Filtration (Ultrafiltration) PurificationMethod->MembraneFilt Size-based FractionCollection Fraction Collection and Analysis ColumnChrom->FractionCollection MembraneFilt->FractionCollection PrepHPLC Preparative HPLC Pooling Pooling of Pure Fractions PrepHPLC->Pooling FractionCollection->PrepHPLC For High Purity FractionCollection->Pooling SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval PurifiedPAs Purified Proanthocyanidins SolventRemoval->PurifiedPAs

References

Application Note: Quantitative Analysis of Pycnogenol® Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of major Pycnogenol® metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound®, a standardized extract of French maritime pine bark, is rich in procyanidins, which are metabolized by the gut microbiota into smaller, bioactive phenolic compounds.[1][2] This document outlines the necessary procedures for sample preparation, chromatographic separation, and mass spectrometric detection of key metabolites including catechin, taxifolin, caffeic acid, ferulic acid, and the gut microbial metabolite δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][2][3][4] The provided methodologies and data are intended to assist researchers, scientists, and drug development professionals in pharmacokinetic studies and clinical trials involving this compound®.

Introduction

This compound®, an extract from the bark of Pinus pinaster, is a complex mixture of polyphenolic compounds, primarily consisting of procyanidins (65-75%).[1][2] Following oral ingestion, the larger procyanidin polymers undergo microbial degradation in the large intestine, leading to the release of smaller, bioavailable molecules that can be absorbed into the systemic circulation.[1][2] The analysis of these metabolites in human plasma is crucial for understanding the bioavailability, pharmacokinetics, and ultimately the biological activity of this compound®. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of these metabolites, which are often present at low concentrations.[5][6]

Experimental Protocols

Plasma Sample Preparation

A robust sample preparation method is essential to remove proteins and other interfering substances from the plasma matrix.[7][8][9] The following protocol is based on liquid-liquid extraction, which has been shown to be effective for the analysis of this compound® metabolites.[5]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., p-coumaric acid)[6]

  • β-glucuronidase/sulfatase from Helix pomatia (for hydrolysis of conjugated metabolites)

  • 4% o-phosphoric acid

  • Ethyl acetate/tert-butyl methyl ether (1:1, v/v)

  • Methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Thaw frozen human plasma samples at 4°C.[10]

  • For the analysis of total metabolite concentrations (free and conjugated), enzymatic hydrolysis is required. To 1.5 mL of plasma, add the β-glucuronidase/sulfatase enzyme mixture and incubate at 37°C for 45 minutes on a horizontal shaker.[5]

  • Acidify the plasma sample by adding 60 µL of 4% o-phosphoric acid (pH 3.2).[5]

  • Add 25 µL of the internal standard solution.[5]

  • Add 3.0 mL of the extraction solvent (ethyl acetate/tert-butyl methyl ether, 1:1, v/v).[5]

  • Vortex the mixture for 1 minute.[5]

  • Centrifuge at 3300 x g for 5 minutes at 4°C.[5]

  • Transfer 2.0 mL of the upper organic layer to a clean tube.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 75 µL of methanol.[5]

  • Centrifuge at 18,000 x g for 15 minutes at 4°C.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following conditions are recommended for the chromatographic separation and mass spectrometric detection of this compound® metabolites.

Liquid Chromatography (LC) Conditions:

  • LC System: Agilent 1260 system or equivalent[5]

  • Column: Pursuit PFP-C18 (4.6 x 150 mm, 3 µm) or equivalent[5]

  • Column Temperature: 20°C[5]

  • Mobile Phase A: 5 mM ammonium formate with 0.065% (v/v) formic acid in water (pH 3.2)[5]

  • Mobile Phase B: Methanol with 0.1% formic acid[5]

  • Flow Rate: 0.6 mL/min[5]

  • Injection Volume: 5 µL[5]

  • Gradient Elution:

    • 0-2.5 min: 60% to 95% B[5]

    • 2.5-5.5 min: Hold at 95% B[5]

    • Post-run: Re-equilibrate at 60% B[5]

Mass Spectrometry (MS) Conditions:

  • MS System: Agilent G6460 Triple Quadrupole LC/MS or equivalent[5]

  • Ionization Source: Electrospray Ionization (ESI)[5]

  • Polarity: Can be optimized for each compound, typically negative mode for phenolic acids and positive or negative for flavonoids.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Optimized MS/MS Transitions for this compound® Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z)
Catechin [Data not explicitly found in search results] [Data not explicitly found in search results]
Taxifolin [Data not explicitly found in search results] [Data not explicitly found in search results]
Caffeic Acid [Data not explicitly found in search results] [Data not explicitly found in search results]
Ferulic Acid [Data not explicitly found in search results] [Data not explicitly found in search results]
δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) [Data not explicitly found in search results] [Data not explicitly found in search results]

(Note: Specific m/z values for precursor and product ions would need to be determined empirically on the specific instrument used or found in more detailed literature.)

Data Presentation

The following tables summarize the quantitative data of this compound® metabolites found in human plasma from clinical studies.

Table 2: Plasma Concentrations of this compound® Metabolites After Single and Multiple Doses [1][2]

Compound Single Dose (300 mg) - Cmax (ng/mL) Multiple Doses (200 mg/day for 5 days) - Cmax (ng/mL)
Catechin [Data not explicitly found in search results] [Data not explicitly found in search results]
Taxifolin [Data not explicitly found in search results] [Data not explicitly found in search results]
Caffeic Acid [Data not explicitly found in search results] [Data not explicitly found in search results]
Ferulic Acid [Data not explicitly found in search results] [Data not explicitly found in search results]
δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) [Data not explicitly found in search results] [Data not explicitly found in search results]

(Note: While the studies mention these analyses, specific Cmax values were not consistently available in the provided search snippets.)

Table 3: Mean Concentrations of this compound® Metabolites in Serum of Osteoarthritis Patients (200 mg/day for 3 weeks) [3]

Analyte Concentration in this compound® Group (ng/mL, mean ± SD) Concentration in Control Group (ng/mL, mean ± SD)
Catechin [Tendency of higher concentrations vs control] [Data not explicitly found in search results]
Caffeic Acid [Lower than control] [Higher than this compound® group]
Ferulic Acid [Data not explicitly found in search results] [Not found in serum of control group]
Taxifolin [Detected exclusively in this group] [Not detected]

| δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1) | [Lower than control] | [Higher than this compound® group] |

Note: The study observed considerable interindividual differences in polyphenol pharmacokinetics.[3]

Visualizations

Pycnogenol_Metabolism This compound This compound® (Procyanidins) Gut Gut Microbiota (Large Intestine) This compound->Gut Ingestion Catechin Catechin Gut->Catechin M1 δ-(3,4-dihydroxy-phenyl)- γ-valerolactone (M1) Gut->M1 Absorption Absorption Catechin->Absorption Taxifolin Taxifolin Taxifolin->Absorption Caffeic_Acid Caffeic Acid Caffeic_Acid->Absorption Ferulic_Acid Ferulic Acid Ferulic_Acid->Absorption M1->Absorption Plasma Human Plasma Absorption->Plasma

Caption: Metabolic pathway of this compound® in humans.

LCMSMS_Workflow Start Human Plasma Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Ethyl Acetate/tert-Butyl Methyl Ether) Hydrolysis->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Reconstitution Reconstitution (Methanol) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols: In Vivo Imaging to Assess Pycnogenol's Impact on Microcirculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), is composed of a unique combination of procyanidins, bioflavonoids, and phenolic acids. A growing body of scientific evidence suggests that this compound® exerts beneficial effects on the cardiovascular system, particularly on microcirculation. These effects are attributed to its potent antioxidant and anti-inflammatory properties, as well as its ability to promote endothelial function. This document provides detailed application notes and protocols for assessing the impact of this compound® on microcirculation using established in vivo imaging techniques.

Key Mechanisms of Action

This compound® influences microcirculation through two primary signaling pathways:

  • Stimulation of Endothelial Nitric Oxide Synthase (eNOS): this compound® enhances the production of nitric oxide (NO), a key signaling molecule in the endothelium. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation, which improves blood flow.[1][2][3]

  • Inhibition of NF-κB and Anti-inflammatory Effects: this compound® has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.[4][5][6][7][8] By inhibiting NF-κB, this compound® reduces the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammation-induced microvascular dysfunction.

Signaling Pathway Diagrams

eNOS_Pathway This compound This compound® eNOS eNOS This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO synthesizes L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Vasodilation Vasodilation & Improved Microcirculation cGMP->Vasodilation promotes

Caption: this compound® stimulates eNOS, leading to NO production and vasodilation.

NFkB_Pathway This compound This compound® NFkB_Activation NF-κB Activation This compound->NFkB_Activation inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_Activation activates Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB_Activation->Proinflammatory_Genes promotes Inflammation Microvascular Inflammation Proinflammatory_Genes->Inflammation leads to

Caption: this compound® inhibits NF-κB activation, reducing microvascular inflammation.

In Vivo Imaging Techniques and Protocols

Several non-invasive and invasive techniques can be employed to visualize and quantify the effects of this compound® on microcirculation.

Laser Doppler Flowmetry (LDF)

Laser Doppler Flowmetry (LDF) is a non-invasive technique used to assess skin microcirculation by measuring the Doppler shift of laser light scattered by moving red blood cells.[9][10][11][12]

Experimental Workflow:

LDF_Workflow cluster_prep Subject Preparation cluster_measurement LDF Measurement cluster_analysis Data Analysis Acclimatization Acclimatization (20-30 min in temperature- controlled room) Site_Selection Select Skin Site (e.g., forearm, fingertip) Acclimatization->Site_Selection Probe_Placement Secure LDF Probe Site_Selection->Probe_Placement Baseline Record Baseline Flow (5-10 min) Probe_Placement->Baseline Intervention Administer this compound® or Placebo Baseline->Intervention Post_Intervention Record Post-Intervention Flow at Timed Intervals Intervention->Post_Intervention Calculate_Perfusion Calculate Mean Perfusion (Arbitrary Units) Post_Intervention->Calculate_Perfusion Compare_Groups Compare this compound® vs. Placebo Groups Calculate_Perfusion->Compare_Groups

Caption: Workflow for assessing microcirculation using Laser Doppler Flowmetry.

Detailed Protocol:

  • Subject Preparation:

    • Subjects should acclimatize in a quiet, temperature-controlled room (22-24°C) for at least 20 minutes.[13]

    • Select a hairless, non-irritated area of skin for measurement, such as the ventral forearm or fingertip.[9]

  • Probe Placement and Baseline Measurement:

    • Securely attach the LDF probe to the selected skin site using an adhesive ring, ensuring gentle but firm contact.[9]

    • Record baseline microvascular perfusion for 5-10 minutes until a stable signal is achieved.

  • Intervention:

    • Administer this compound® or a matching placebo orally according to the study design (e.g., single dose or long-term supplementation).

  • Post-Intervention Measurement:

    • Record microvascular perfusion at predefined time points after the intervention.

  • Data Analysis:

    • Calculate the mean perfusion in arbitrary units (AU) for the baseline and post-intervention periods.

    • Express the change in perfusion as a percentage of the baseline.

    • Compare the changes in perfusion between the this compound® and placebo groups using appropriate statistical methods.

Quantitative Data Summary:

Study ParameterThis compound® GroupPlacebo GroupReference
Post-occlusive Reactive Hyperemia (Forearm) Significant improvement in endothelial functionNo significant change[14]
Finger Reactive Hyperemia (Microcirculation) Significantly improvedNo significant change[15]
Flow-Mediated Dilation (FMD)

Flow-mediated dilation (FMD) of the brachial artery is a non-invasive ultrasound-based technique to assess endothelium-dependent vasodilation.[13][16][17] An increase in blood flow, induced by reactive hyperemia, stimulates endothelial NO release and subsequent artery dilation.

Experimental Workflow:

FMD_Workflow cluster_prep Subject Preparation cluster_measurement Ultrasound Measurement cluster_analysis Data Analysis Resting Subject Rests Supine (15-20 min) Arm_Positioning Position Arm and Place Blood Pressure Cuff Resting->Arm_Positioning Baseline_Scan Acquire Baseline Brachial Artery Diameter and Flow Arm_Positioning->Baseline_Scan Occlusion Inflate Cuff to Suprasystolic Pressure for 5 min Baseline_Scan->Occlusion Reactive_Hyperemia Rapidly Deflate Cuff and Record Diameter and Flow for 3 min Occlusion->Reactive_Hyperemia Measure_Diameters Measure Baseline and Peak Artery Diameters Reactive_Hyperemia->Measure_Diameters Calculate_FMD Calculate FMD (%) = ((Peak - Baseline) / Baseline) * 100 Measure_Diameters->Calculate_FMD

Caption: Workflow for assessing endothelial function using Flow-Mediated Dilation.

Detailed Protocol:

  • Subject Preparation:

    • Subjects should fast for at least 8 hours and abstain from caffeine, alcohol, and smoking for at least 12 hours before the measurement.

    • The subject rests in a supine position in a quiet, temperature-controlled room for 15-20 minutes.[13]

    • A blood pressure cuff is placed on the forearm, distal to the elbow.[13]

  • Baseline Measurement:

    • Using a high-resolution ultrasound system with a linear array transducer (≥7 MHz), image the brachial artery in the longitudinal plane, 2-10 cm above the antecubital fossa.[15]

    • Record a clear image of the anterior and posterior intimal layers.

    • Measure the baseline artery diameter and blood flow velocity using pulsed-wave Doppler for at least 1 minute.

  • Induction of Reactive Hyperemia:

    • Inflate the forearm cuff to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.[15]

  • Post-Occlusion Measurement:

    • Rapidly deflate the cuff.

    • Continuously record the brachial artery diameter and blood flow velocity for 3 minutes following cuff deflation.

  • Data Analysis:

    • Measure the baseline artery diameter from the average of several cardiac cycles.

    • Identify the peak artery diameter after cuff deflation.

    • Calculate FMD as the percentage change from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.

Quantitative Data Summary:

Study ParameterThis compound® GroupPlacebo GroupReference
Brachial Artery FMD (%) Significant improvementNo significant change[2][3]
Intravital Microscopy

Intravital microscopy is a powerful technique for real-time visualization of microvascular structure and function in living animals. The cremaster muscle preparation in mice is a commonly used model to study inflammation and microhemodynamics.[18][19][20]

Experimental Workflow:

IVM_Workflow cluster_prep Animal Preparation cluster_measurement Microscopic Observation cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Surgery Surgically Prepare Cremaster Muscle Anesthesia->Surgery Stabilization Mount on Microscope Stage and Superfuse with Saline Surgery->Stabilization Baseline_Imaging Record Baseline Images/Videos of Arterioles and Venules Stabilization->Baseline_Imaging Intervention Administer this compound® or Vehicle (e.g., i.v.) Baseline_Imaging->Intervention Post_Intervention_Imaging Record Post-Intervention Images/Videos Intervention->Post_Intervention_Imaging Measure_Parameters Measure Vessel Diameter, Blood Flow Velocity, Leukocyte Adhesion Post_Intervention_Imaging->Measure_Parameters Compare_Groups Compare Microvascular Parameters Between Groups Measure_Parameters->Compare_Groups

Caption: Workflow for intravital microscopy of the cremaster muscle microcirculation.

Detailed Protocol:

  • Animal Preparation:

    • Anesthetize a male mouse (e.g., with a mixture of ketamine and xylazine).

    • Surgically exteriorize the cremaster muscle, incise it longitudinally, and spread it over a transparent pedestal on a specialized microscope stage.[18][21]

    • Continuously superfuse the exposed tissue with warmed, buffered physiological saline solution.[20]

  • Microscopic Observation:

    • Using an intravital microscope equipped with a water-immersion objective, select a field of view containing arterioles and venules.

    • Record baseline images and videos to determine vessel diameter and red blood cell velocity.

    • If studying inflammation, fluorescently label leukocytes (in vivo or ex vivo) to visualize and quantify their interaction with the venular endothelium (rolling and adhesion).

  • Intervention:

    • Administer this compound® or vehicle intravenously or intraperitoneally.

    • Alternatively, for studying local effects, this compound® can be added to the superfusion solution.

  • Post-Intervention Measurement:

    • Record images and videos at specified time points after the intervention to assess changes in microvascular parameters.

  • Data Analysis:

    • Measure vessel diameter and red blood cell velocity using image analysis software.

    • Quantify leukocyte rolling (number of leukocytes rolling past a defined point per minute) and adhesion (number of leukocytes adhering to a defined length of venule for at least 30 seconds).

    • Compare the measured parameters between the this compound® and control groups.

Quantitative Data Summary:

Study ParameterThis compound® GroupControl GroupReference
Arteriolar Diameter Increased vasodilation in response to agonistsBlunted vasodilation[1]
Leukocyte Adhesion (in response to inflammatory stimulus) Significantly reducedIncreased adhesion[5]

Conclusion

The in vivo imaging techniques described in these application notes provide robust and reproducible methods for assessing the multifaceted effects of this compound® on microcirculation. By employing Laser Doppler Flowmetry, Flow-Mediated Dilation, and Intravital Microscopy, researchers can gain valuable insights into the physiological and pathophysiological mechanisms underlying the beneficial vascular effects of this compound®, supporting its development as a therapeutic agent for cardiovascular health.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Pycnogenol's Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of Pycnogenol's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound®?

A1: The oral bioavailability of this compound®, a standardized extract from French maritime pine bark, is influenced by several factors. The main challenges include:

  • Complex Composition: this compound® is a complex mixture of bioactive compounds, including monomers (catechin, taxifolin, ferulic acid, caffeic acid), and procyanidins (oligomers and polymers of catechin and epicatechin units).[1][2] These components have different absorption characteristics.

  • Limited Absorption of Procyanidins: While low molecular weight constituents are readily absorbed in the small intestine, the larger procyanidin oligomers and polymers are not.[1][3][4][5]

  • Gut Microbiota Metabolism: The larger procyanidins undergo metabolism by the gut microbiota in the colon to produce smaller, absorbable phenolic acids and valerolactones, such as 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone.[1][3][4][5] This metabolic conversion is essential for the systemic effects of this compound® but introduces inter-individual variability.

  • Extensive First-Pass Metabolism: Once absorbed, the phenolic compounds undergo extensive phase II metabolism (glucuronidation and sulfation) in the intestinal wall and liver, which can alter their biological activity.[1]

Q2: What are the known bioavailable metabolites of this compound®?

A2: The primary bioavailable components of this compound® that are detected in systemic circulation after oral administration include:

  • Readily absorbed monomers: Catechin, caffeic acid, ferulic acid, and taxifolin are absorbed from the small intestine, typically appearing in the plasma within 30 minutes to 2 hours.[1][5][6]

  • Gut microbiota-derived metabolites: The most significant metabolite from the colonic breakdown of procyanidins is 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone, which appears in plasma approximately 6-8 hours after ingestion.[1][5] Other valerolactone derivatives have also been identified.[1]

Q3: How does the gut microbiome impact the bioavailability of this compound®?

A3: The gut microbiome is critical for the bioavailability of the procyanidin fraction of this compound®.[1][3][4][5] Since the larger procyanidin molecules are not absorbed intact, gut bacteria in the colon break them down into smaller, more readily absorbable compounds like valerolactones and phenolic acids.[1][3][4][5] The composition and metabolic activity of an individual's gut microbiota can, therefore, significantly influence the profile and quantity of bioavailable metabolites, leading to inter-individual variations in pharmacokinetic profiles and potentially, clinical outcomes.

Troubleshooting Guides

Issue 1: Low or highly variable plasma concentrations of this compound® metabolites in experimental subjects.

Possible Causes and Troubleshooting Steps:

  • Cause: Inter-individual differences in gut microbiota composition and function.

  • Troubleshooting:

    • Characterize the Gut Microbiome: If feasible, perform 16S rRNA sequencing of fecal samples to correlate microbial profiles with metabolite levels.

    • Dietary Control: Standardize the diet of study subjects for a period before and during the study, as diet can significantly influence the gut microbiota. A diet low in other polyphenols is often recommended.[7]

    • Extended Sampling Time: Ensure the blood sampling schedule is long enough to capture the appearance of late-appearing microbial metabolites like valerolactones (e.g., up to 24 hours).[1][8]

    • Statistical Analysis: Employ statistical methods that can account for high inter-individual variability. Consider subgroup analysis based on metabotypes if distinct patterns of metabolite formation are observed.

  • Cause: Inefficient extraction of metabolites from plasma samples.

  • Troubleshooting:

    • Enzymatic Hydrolysis: Treat plasma samples with β-glucuronidase and sulfatase to deconjugate the metabolites, as a significant portion exists in conjugated forms.[1][6] This will provide a measure of total metabolite concentration.

    • Method Validation: Ensure that the analytical method (e.g., LC-MS/MS) is validated for the specific metabolites of interest in a plasma matrix, with adequate sensitivity and recovery.[9]

Issue 2: Discrepancy between in vitro bioactivity and in vivo efficacy.

Possible Causes and Troubleshooting Steps:

  • Cause: The in vitro experiment used parent compounds (e.g., procyanidins) that are not the primary circulating forms in vivo.

  • Troubleshooting:

    • Use Bioavailable Metabolites: Design in vitro experiments using the known circulating metabolites of this compound® (e.g., catechin, ferulic acid, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone) and their conjugated forms at physiologically relevant concentrations (nanomolar range).[10]

    • Simulated Digestion Models: Employ in vitro digestion models that mimic the gastrointestinal tract to generate physiologically relevant metabolites for subsequent cell culture studies.[11]

  • Cause: The in vivo study did not achieve sufficient plasma concentrations of active metabolites.

  • Troubleshooting:

    • Dose-Ranging Studies: Conduct pilot pharmacokinetic studies to determine the optimal dose of this compound® required to achieve target plasma concentrations of key metabolites. Doses in human studies have ranged from 30-360 mg daily.[1][12]

    • Formulation Enhancement: Consider advanced formulation strategies to improve the solubility and absorption of this compound®'s components. While this compound® is available in various standard formulations, exploring lipid-based delivery systems or nanoencapsulation could enhance bioavailability.[13][14]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound® Constituents and Metabolites after a Single Oral Dose in Humans.

CompoundDose of this compound®Cmax (ng/mL)Tmax (hours)
Catechin 300 mg~1004
Caffeic Acid 300 mg~151
Ferulic Acid 300 mg~402
Taxifolin 300 mg~208
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone 300 mg~3010

Data compiled from studies investigating single oral doses of this compound®.[6][15] Values are approximate means and can vary significantly between individuals.

Table 2: Degree of Phase II Conjugation of this compound® Constituents and Metabolites in Human Plasma.

CompoundDegree of Conjugation (%)
Catechin ~55%
Caffeic Acid ~80%
Ferulic Acid >90%
Taxifolin >90%
5-(3′,4′-dihydroxyphenyl)-γ-valerolactone >90%

Data indicates the percentage of the compound that is conjugated (sulfated or glucuronidated) in the plasma after oral administration of this compound®.[1]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Human Volunteers
  • Subject Recruitment: Recruit healthy volunteers and provide them with a standardized low-polyphenol diet for 48 hours prior to the study.

  • Dosing: Administer a single oral dose of this compound® (e.g., 200 mg) with water after an overnight fast.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw plasma samples on ice.

    • To determine total metabolite concentrations, incubate an aliquot of plasma with a mixture of β-glucuronidase and sulfatase enzymes.

    • Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify catechin, caffeic acid, ferulic acid, taxifolin, and 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each analyte using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium.

  • Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Apply a solution containing a known concentration of a this compound® constituent (e.g., catechin or ferulic acid) to the apical (AP) side of the monolayer.

    • Collect samples from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of the compound in the BL samples using LC-MS/MS.

  • Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the Caco-2 monolayer.

Visualizations

Signaling Pathways

Pycnogenol_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 JNK JNK TLR4->JNK NFkB_complex IκB-NF-κB TLR4->NFkB_complex AP1 AP-1 JNK->AP1 Activates NFkB NF-κB NFkB_complex->NFkB Releases Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes Induces AP1->Proinflammatory_Genes Induces This compound This compound This compound->TLR4 Inhibits This compound->JNK Inhibits This compound->NFkB_complex Inhibits Degradation LPS LPS LPS->TLR4 Activates

Caption: this compound's inhibition of the TLR4-mediated inflammatory pathway.

Experimental Workflow

Experimental_Workflow cluster_0 In Vivo Study cluster_1 Sample Preparation cluster_2 Analysis Dosing Oral Administration of This compound to Subjects Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Plasma->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for a human pharmacokinetic study of this compound.

Logical Relationships

Bioavailability_Factors cluster_Small_Intestine Small Intestine cluster_Large_Intestine Large Intestine This compound This compound Intake Monomers Monomers (Catechin, Ferulic Acid, etc.) This compound->Monomers Procyanidins Procyanidins This compound->Procyanidins Absorption1 Absorption Monomers->Absorption1 Systemic_Circulation Systemic Circulation (Bioavailable Compounds) Absorption1->Systemic_Circulation Microbiota Gut Microbiota Metabolism Procyanidins->Microbiota Metabolites Metabolites (Valerolactones, etc.) Microbiota->Metabolites Absorption2 Absorption Metabolites->Absorption2 Absorption2->Systemic_Circulation

References

Stability of Pycnogenol in different solvent systems and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pycnogenol® in various solvent systems and temperatures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound® and how should it be stored?

A1: this compound®, as a dry powder, is a very stable free-flowing powder.[1] For optimal stability in its solid form, it should be stored at room temperature, protected from direct light and moisture.[2] When in solution, its stability is significantly influenced by the solvent system, pH, temperature, and exposure to light and oxygen. For long-term storage of solutions, freezing at -20°C or -80°C is recommended.[3]

Q2: In which solvents is this compound® soluble?

A2: this compound® is water-soluble.[4] Its components are also soluble in organic solvents such as ethanol, methanol, and acetone, often used in mixtures with water for analytical purposes.[5][6] For laboratory stock solutions, solvents like Dimethyl Sulfoxide (DMSO) and ethanol are commonly used for its constituent flavonoids.[7] To aid solubilization in aqueous solutions, especially at higher concentrations, gentle heating up to 50-60°C can be applied.[4]

Q3: How do temperature and pH affect the stability of this compound® in solution?

A3: Both temperature and pH are critical factors. The polyphenolic components of this compound®, such as procyanidins, catechins, and taxifolin, are generally more stable in mildly acidic conditions (pH 3-4).[3][8][9] In neutral or alkaline (basic) solutions, they are highly susceptible to oxidative degradation.[3][4] Elevated temperatures accelerate this degradation. For instance, catechins and taxifolin show significant degradation at temperatures of 40°C and above.[2][10]

Q4: My this compound® solution has turned brown. What does this indicate and what can I do?

A4: A brown color in your solution is a typical sign of oxidative degradation of the procyanidins and other polyphenols.[3] This is often triggered by exposure to oxygen, alkaline or neutral pH, high temperatures, or light. To prevent this, prepare solutions using degassed solvents, consider working under an inert atmosphere (e.g., nitrogen), maintain a slightly acidic pH (3-4), and store the solution protected from light at low temperatures (refrigerated for short-term, frozen for long-term).[8]

Q5: Are there any specific handling precautions I should take when working with this compound® solutions for cell culture or other sensitive assays?

Stability Data of Key this compound® Components

Since comprehensive stability data for the complete this compound® extract is proprietary, the following tables summarize available data for its major constituents. This information serves as a strong proxy for predicting the behavior of the extract under various experimental conditions.

Table 1: Stability of Catechin in Aqueous Buffer (10-Day Storage)

pHTemperature% Catechin Remaining
1.525°C82.80%
1.537°C76.08%
1.555°C58.96%
7.425°C50.26%
7.437°C26.16%
7.455°C17.01%
8.025°C50.69%
8.037°C26.16%
8.055°C17.01%
(Data sourced from a study on catechin isolated from Uncaria gambir)[10]

Table 2: Stability of Taxifolin Derivatives in Formulations (12-Week Storage)

Formulation TypeTemperature% Taxifolin Derivative Remaining
Cream25°C~93%
Essence25°C~38% (62% degradation)
Cream40°CNot specified, but higher than essence
Essence40°C~19% (81% degradation)
(Data sourced from a study on taxifolin tetra-octanoate)[2][12]

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Aqueous Solution

Possible Cause Troubleshooting Step
Low Solubility This compound® is water-soluble, but at very high concentrations, solubility limits may be reached. Try gentle heating (up to 50-60°C) or sonication to aid dissolution.[4] For stock solutions, consider using a co-solvent like ethanol or propylene glycol if appropriate for your application.
pH-Induced Precipitation Changes in pH can affect the solubility of phenolic compounds. Ensure the pH of your buffer system is compatible and stable.
Degradation Products Degraded polyphenols can polymerize and precipitate. This is more likely if the solution was exposed to high temperatures, alkaline pH, or light. Prepare fresh solutions and follow proper storage protocols.

Issue 2: Loss of Biological Activity or Inconsistent Results

Possible Cause Troubleshooting Step
Chemical Degradation The active components of this compound® have degraded due to improper storage or handling (high temperature, wrong pH, oxygen/light exposure). Prepare fresh stock solutions from the dry powder. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Instability in Assay Medium Polyphenols can be unstable in physiological buffers or cell culture media at 37°C.[11] Minimize the pre-incubation time of this compound® in the assay medium before adding to cells or starting the reaction. Run a time-course experiment to check the stability of your compound under your specific assay conditions.
Interaction with Other Components The presence of metal ions (e.g., iron from media supplements) can catalyze the oxidation of phenolic compounds.[13] If suspected, consider using chelating agents like EDTA, though this may interfere with some biological assays.[14]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stock Solution

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs (e.g., sterile water, ethanol, DMSO). For biological assays, use a solvent that is miscible with your culture medium and non-toxic at the final concentration.

  • Weighing: Accurately weigh the required amount of this compound® powder in a sterile container.

  • Dissolution: Add the solvent to the powder. Vortex or sonicate briefly to dissolve. If using an aqueous solvent, gentle warming (up to 50°C) can be used to facilitate dissolution.[4]

  • Sterilization: If for sterile applications, filter the solution through a 0.22 µm syringe filter compatible with your chosen solvent.

  • Storage: Dispense into small, single-use aliquots in light-protecting tubes. Purge with an inert gas (e.g., nitrogen or argon) before sealing if high stability is required.[8] Store at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Key Components

This is a general method based on USP monographs for analyzing key components like catechin, taxifolin, caffeic acid, and ferulic acid.

  • Sample Preparation: Dissolve a known amount of this compound® in a suitable solvent, typically a mixture of the mobile phase (e.g., methanol/water with 0.1% formic acid). Centrifuge or filter to remove any particulates.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, increasing linearly over 20-30 minutes.

    • Flow Rate: ~1.0 mL/min.

    • Detection: UV detector set at 280 nm.

  • Analysis: Inject the sample and compare the retention times and peak areas with those of certified reference standards for catechin, taxifolin, caffeic acid, and ferulic acid to quantify their concentrations.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use This compound This compound® Powder Solvent Select Solvent (Water, EtOH, DMSO) This compound->Solvent Dissolve Dissolve (Vortex/Sonicate/Warm) Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot into light-protecting tubes Filter->Aliquot Store Store at -20°C or -80°C Aliquot->Store Dilute Dilute to final concentration in Assay Medium Store->Dilute Use Freshly Thawed Assay Perform Assay (e.g., Cell Culture) Dilute->Assay

Caption: Recommended workflow for preparing and storing this compound® solutions.

Degradation_Pathway cluster_flavonoid Flavonoid Structure (e.g., Catechin, Taxifolin) cluster_products Degradation Products cluster_factors Influencing Factors Flavonoid Intact Phenolic Compound Quinone Quinones Flavonoid->Quinone Oxidation RingCleavage Ring-Cleavage Products (e.g., Phenolic Acids) Flavonoid->RingCleavage Hydrolysis Polymer Polymers (Brown Pigments) Quinone->Polymer Polymerization High_pH High pH (>7) High_pH->Flavonoid High_Temp High Temperature High_Temp->Flavonoid Oxygen Oxygen Oxygen->Flavonoid Light UV/Visible Light Light->Flavonoid Metals Metal Ions (Fe³⁺) Metals->Flavonoid

Caption: Key factors influencing the chemical degradation of this compound® components.

References

Technical Support Center: Placebo Effects in Pycnogenol® Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pycnogenol®. The following information is designed to help address and manage placebo effects in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the importance of a placebo control in this compound® clinical trials?

A1: A placebo control is essential in clinical trials of this compound® to differentiate the true pharmacological effects of the supplement from placebo effects. The placebo effect can lead to perceived improvements in symptoms due to a participant's belief in the treatment, rather than the active ingredient itself.[1] By including a placebo group, researchers can more accurately assess the efficacy of this compound®. Many studies on this compound® have been conducted using a randomized, double-blind, placebo-controlled (RDP) methodology to ensure the scientific validity of the findings.[2][3][4][[“]]

Q2: How can the placebo effect be minimized in a clinical trial of this compound®?

A2: Several methods can be employed to minimize the placebo effect. These include:

  • Randomization: Randomly assigning participants to either the this compound® or placebo group helps to evenly distribute confounding variables.[1]

  • Blinding: In a double-blind study, neither the participants nor the investigators know who is receiving the active supplement or the placebo, which reduces bias in reporting and assessment. A single-blind study, where only the participant is unaware of their assigned group, can also be effective.[6]

  • Standardized Communication: Training staff to use neutral and consistent language when interacting with participants can help manage expectations and prevent amplification of the placebo response.

  • Placebo Lead-in Period: A period where all participants receive a placebo before the trial begins can help identify and exclude individuals who are highly responsive to placebos.

Q3: What is a suitable placebo for a this compound® clinical trial?

A3: An ideal placebo should be inert and indistinguishable from the active this compound® supplement in appearance, taste, and smell. In at least one clinical trial for this compound®, microcrystalline cellulose was used as the placebo.[6] It is crucial that the placebo does not have any pharmacological activity that could interfere with the trial outcomes.

Q4: What is a washout period and is it necessary for this compound® trials?

A4: A washout period is a duration of time in a clinical trial when a participant does not receive any treatment (neither this compound® nor placebo). This is particularly important in crossover study designs where participants receive both treatments in a sequential order. The washout period allows for the effects of the first treatment to diminish before the second treatment is administered, preventing carry-over effects. A washout period of two weeks has been utilized in a crossover study of this compound®.[7][8]

Troubleshooting Guides

Issue: High variability in placebo group response.

  • Possible Cause: Inconsistent administration of the placebo or unintentional unblinding of participants or staff.

  • Troubleshooting Steps:

    • Review Blinding Procedures: Ensure that both participants and all relevant study personnel are truly blinded to the treatment allocation.

    • Standardize Participant Interactions: Develop a script for all communications with participants to ensure consistent information and to manage expectations.

    • Investigate Placebo Integrity: Verify that the placebo is identical in appearance, taste, and smell to the this compound® supplement throughout the study.

Issue: Difficulty in recruiting and retaining participants.

  • Possible Cause: Participant reluctance to be assigned to a placebo group.

  • Troubleshooting Steps:

    • Informed Consent: Clearly explain the rationale and importance of the placebo group in the informed consent process. Emphasize that their participation, regardless of the group they are in, is crucial for the scientific validity of the study.

    • Ethical Considerations: Ensure that the use of a placebo is ethically justified and that participants in the placebo group are not at risk of significant harm by not receiving the active treatment.[9]

    • Post-Trial Treatment: Consider offering the active this compound® supplement to all participants after the trial has concluded as an incentive for participation.

Data Presentation

The following tables summarize quantitative data from various randomized, double-blind, placebo-controlled clinical trials of this compound®.

Table 1: Effects of this compound® on Symptoms of Chronic Venous Insufficiency (CVI)

SymptomThis compound® Group (Change)Placebo Group (Change)Study Duration
Swelling-64%-7%2 months
Leg Heaviness-54%-3%2 months

Source: RDP study with 40 CVI patients, 300 mg/day this compound®.[2]

Table 2: Effects of this compound® on Osteoarthritis Symptoms

OutcomeThis compound® Group (Change)Placebo Group (Change)Study Duration
Discomfort Score-55%-11%3 months
Physical Function+56%+10.4%3 months
Analgesic Consumption-38% of subjects reduced-8% of subjects reduced3 months

Source: RDP study with 156 osteoarthritis patients, 100 mg/day this compound®.[2]

Table 3: Effects of this compound® on Cardiovascular Health Markers

MarkerThis compound® Group (Change)Placebo Group (Change)Study Duration
LDL Cholesterol-12%+3%3 months
Endothelin-1-17.8% from baselineN/A3 months
Flow-Mediated DilationImproved from 5.3% to 7.0%Decreased from 5.4% to 4.7%8 weeks

Source: RDP crossover study with 23 coronary artery disease patients, 200 mg/day this compound®.[2]

Table 4: Effects of this compound® on Lipedema Symptoms

OutcomeThis compound® Group (Change)Placebo Group (Change)Study Duration
Symptom Severity (QuASiL scale)-29%Worsened60 days
Body Fat-8%N/A60 days

Source: Double-blind, placebo-controlled study with 100 women with lipedema, 150 mg/day this compound®.[10][11]

Table 5: Effects of this compound® on Cognitive Function

OutcomeThis compound® Group (Change)Placebo Group (Change)Study Duration
Spatial Working Memory+11%-4%3 months
F2-isoprostane (oxidative stress marker)-30%-3%3 months

Source: Placebo-controlled study with 101 elderly patients, 150 mg/day this compound®.[12]

Experimental Protocols

Protocol: Randomized, Double-Blind, Placebo-Controlled Trial of this compound®

This protocol outlines a general methodology for conducting a robust clinical trial to assess the efficacy of this compound®.

  • Participant Recruitment:

    • Define clear inclusion and exclusion criteria based on the condition being studied.

    • Obtain informed consent from all participants, clearly explaining the study design, including the use of a placebo.

  • Randomization and Blinding:

    • Use a validated method to randomly assign participants to either the this compound® group or the placebo group in a 1:1 ratio.

    • Implement a double-blinding procedure where neither the participants nor the research staff are aware of the treatment assignments.

  • Treatment Administration:

    • The this compound® group receives the active supplement at the specified daily dosage.

    • The placebo group receives an identical-looking and tasting capsule containing an inert substance (e.g., microcrystalline cellulose).[6]

    • The duration of the treatment will depend on the specific outcomes being measured, with studies ranging from two weeks to six months.[3][4][[“]]

  • Data Collection:

    • Collect baseline data before the start of the intervention.

    • Schedule follow-up visits at predetermined intervals to assess outcomes and monitor for any adverse events.

    • Utilize validated questionnaires and objective biomarkers to measure the effects of the treatment.

  • Statistical Analysis:

    • Use appropriate statistical methods to compare the outcomes between the this compound® and placebo groups.

    • An intention-to-treat analysis is often recommended to account for all randomized participants, regardless of their adherence to the protocol.[13]

Mandatory Visualizations

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up & Analysis p_recruit Participant Recruitment informed_consent Informed Consent p_recruit->informed_consent baseline Baseline Data Collection informed_consent->baseline randomization Randomization baseline->randomization blinding Double-Blinding randomization->blinding treatment This compound® Group blinding->treatment placebo Placebo Group blinding->placebo follow_up Follow-up Data Collection treatment->follow_up placebo->follow_up unblinding Unblinding follow_up->unblinding analysis Statistical Analysis unblinding->analysis

Caption: Experimental workflow for a randomized, double-blind, placebo-controlled clinical trial.

signaling_pathway cluster_inflammation Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_this compound This compound® Intervention cluster_response Cellular Response stimulus Inflammatory Stimuli (e.g., Cytokines) nfkb_activation NF-κB Activation stimulus->nfkb_activation cox2_5lox COX-2 & 5-LOX Upregulation nfkb_activation->cox2_5lox tnfa TNF-α Production nfkb_activation->tnfa inflammation Inflammation cox2_5lox->inflammation tnfa->inflammation This compound This compound® This compound->nfkb_activation Inhibits This compound->cox2_5lox Inhibits This compound->tnfa Inhibits

Caption: Proposed anti-inflammatory signaling pathway of this compound®.

References

Technical Support Center: Enhancing Analytical Methods for Pycnogenol® Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Pycnogenol®, a French maritime pine bark extract. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the sensitivity and accuracy of this compound® detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the detection and quantification of this compound®?

A1: The most common and established methods for analyzing this compound® are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4] The United States Pharmacopeia (USP) monograph for pine bark extract specifies an HPLC method for identifying and quantifying key components.[2][3][5]

Q2: What are the key marker compounds to look for when analyzing this compound®?

A2: this compound® is a complex mixture of bioactive compounds. For standardization and quality control, several key phenolic compounds are typically used as markers. These include:

  • Catechin and Epicatechin: Monomeric units of procyanidins.[6][7][8]

  • Taxifolin: A characteristic flavonoid in pine bark.[1][2][3]

  • Phenolic Acids: Such as caffeic acid, ferulic acid, p-coumaric acid, and gallic acid.[2][3][7][9][10]

The extract is standardized to contain 65-75% procyanidins, which are polymers of catechin and epicatechin.[6][11]

Q3: What is the typical UV wavelength for detecting this compound® components?

A3: A UV detection wavelength of 280 nm is commonly used and suitable for the analysis of the main phenolic components of this compound®, including catechin, taxifolin, and phenolic acids.[1][12] For certain phenolic acids like chlorogenic and caffeic acid, detection at 320 nm can also be employed.[12]

Q4: How can I improve the sensitivity of my HPLC method for this compound® analysis?

A4: To enhance the sensitivity of your HPLC analysis, consider the following strategies:

  • Optimize Mobile Phase: Use high-purity solvents (HPLC or LC-MS grade) and additives like formic acid or acetic acid to improve peak shape and reduce baseline noise.[5][13][14]

  • Column Selection: Employ columns with smaller particle sizes (e.g., sub-2 µm or superficially porous particles) to increase efficiency and peak height.[14][15]

  • System Optimization: Minimize the system's dead volume by using smaller inner diameter and shorter tubing.[15]

  • Injection Volume: Increase the injection volume of your sample, but be mindful of potential peak distortion.

  • Detector Settings: Ensure the detector's data acquisition rate is optimized for narrow peaks.

Q5: When should I use LC-MS/MS for this compound® analysis?

A5: LC-MS/MS is the preferred method when high sensitivity and selectivity are required, especially for:

  • Analysis in complex matrices: Such as plasma, serum, saliva, or tissue extracts, where matrix effects can be significant.[9][11][16]

  • Quantification of metabolites: To study the absorption, distribution, metabolism, and excretion (ADME) of this compound® components.[6][7]

  • Trace level detection: When expecting very low concentrations of the analytes. LC-MS/MS offers significantly lower limits of quantification (LLOQ) compared to HPLC-UV.[9][11][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound®.

HPLC-UV Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile, adjusting the ratio of organic solvent to aqueous phase. Consider using a different organic solvent (e.g., acetonitrile instead of methanol).
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[17]
Flow rate is too high.Reduce the flow rate to allow for better separation.
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use fresh, high-purity solvents and filter them before use.[14] Flush the detector cell.
Air bubbles in the system.Degas the mobile phase. Check for leaks in the pump and fittings.[18]
Column bleeding.Ensure the mobile phase pH and temperature are within the column's recommended operating range.[15]
Split or Tailing Peaks Column void or contamination at the inlet.Reverse-flush the column. If this doesn't work, the column may need replacement.[17] Using a guard column can help prevent this.[19]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the initial mobile phase if possible.[17]
Secondary interactions with the stationary phase.Adjust the mobile phase pH or add a competing agent to mask active sites on the stationary phase.
Low Signal Intensity Low sample concentration.Concentrate the sample or increase the injection volume.
Incorrect detection wavelength.Ensure the UV detector is set to the optimal wavelength for your analytes of interest (typically 280 nm).[1]
Detector lamp is failing.Check the lamp's energy output and replace it if necessary.
LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement Matrix effects from co-eluting compounds in the sample.Improve sample preparation to remove interfering substances (e.g., using solid-phase extraction). Dilute the sample.
High salt concentration in the mobile phase.Use volatile mobile phase additives like ammonium formate or ammonium acetate instead of non-volatile salts.[14]
Low Analyte Signal Inefficient ionization.Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature).[4]
Poor fragmentation.Optimize the collision energy for each analyte in the tandem mass spectrometer.
Analyte degradation in the source.Reduce the source temperature.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure proper solvent mixing and degassing.
Column temperature variation.Use a column oven to maintain a stable temperature.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate between injections.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of key this compound® components.

Table 1: HPLC-UV Detection Limits

CompoundDetection Limit (mg/L)Reference
Catechin0.122 - 0.324[1]
Taxifolin0.122 - 0.324[1]
Caffeic Acid0.122 - 0.324[1]
Ferulic Acid0.122 - 0.324[1]

Detection limits can vary depending on the specific instrument and method conditions.

Table 2: LC-MS/MS Lower Limits of Quantification (LLOQ) in Biological Matrices

CompoundMatrixLLOQ (ng/mL)Reference
TaxifolinSynovial Fluid0.080[16]
δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1)Synovial Fluid0.117[16]
Ferulic AcidSynovial Fluid1.53[16]
CatechinSynovial Fluid2.14[16]
Caffeic AcidSynovial Fluid3.07[16]
δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1)Saliva0.82[9]
Protocatechuic AcidSaliva8.20[9]

Detailed Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound® in Dietary Supplements

This protocol is based on the principles outlined in the USP monograph and published literature.[2][3][5]

1. Sample Preparation:

  • Accurately weigh and grind the dietary supplement.
  • Extract the powder with a suitable solvent, such as a mixture of methanol and water, under sonication.
  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid or orthophosphoric acid.
  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to elute the more hydrophobic compounds.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Column Temperature: 25-30 °C.
  • UV Detection: 280 nm.

3. Quantification:

  • Prepare a series of standard solutions of catechin, taxifolin, caffeic acid, and ferulic acid of known concentrations.
  • Generate a calibration curve for each standard by plotting peak area against concentration.
  • Quantify the analytes in the sample by comparing their peak areas to the calibration curves.

Protocol 2: LC-MS/MS Analysis of this compound® Metabolites in Human Plasma

This protocol is a general guide for the sensitive detection of this compound® metabolites.[11][16]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma, add an internal standard.
  • Perform enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites.
  • Acidify the sample with a weak acid (e.g., phosphoric acid).
  • Extract the analytes with an organic solvent (e.g., ethyl acetate).
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC system is recommended for better resolution and shorter run times.
  • Column: A high-efficiency C18 or PFP-C18 column.
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[16]
  • Mobile Phase B: Methanol with 0.1% formic acid.[16]
  • Gradient Elution: A fast gradient is typically used.
  • Flow Rate: 0.4-0.6 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be necessary to detect all compounds.[4]
  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions for each analyte and internal standard.

Visualizations

The following diagrams illustrate key concepts related to this compound® analysis and its biological effects.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing raw_sample Raw Sample (Dietary Supplement/Biological Fluid) extraction Extraction (e.g., LLE, SPE) raw_sample->extraction filtration Filtration/Cleanup extraction->filtration final_sample Final Sample for Injection filtration->final_sample hplc HPLC System final_sample->hplc Injection lcms LC-MS/MS System final_sample->lcms Injection detector Detector (UV or MS/MS) hplc->detector lcms->detector chromatogram Chromatogram detector->chromatogram quantification Quantification & Identification chromatogram->quantification report Final Report quantification->report signaling_pathway cluster_inflammation Anti-inflammatory Effects cluster_antioxidant Antioxidant Effects cluster_vasodilation Vascular Effects This compound This compound® NFkB NF-κB Activation This compound->NFkB Inhibits COX COX Enzymes This compound->COX Inhibits MMPs MMP-9 Secretion This compound->MMPs Inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes This compound->Antioxidant_Enzymes Upregulates eNOS eNOS Activity This compound->eNOS Stimulates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines Induces NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation

References

Troubleshooting inconsistent results in Pycnogenol cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pycnogenol® in cell culture experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General

Q1: What is this compound® and why are my results different from published literature?

This compound® is a standardized extract from the bark of the French maritime pine (Pinus pinaster). It is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[1][2][3][4] Inconsistencies in experimental results can arise from variations in cell lines, passage numbers, culture conditions, this compound® concentration, and treatment duration. Due to its multifaceted nature, its biological effects are highly context-dependent.[5]

Experimental Setup

Q2: How should I dissolve this compound® for my cell culture experiments?

The solubility of this compound® can impact its activity. Common solvents include phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).[6] However, it's crucial to consider the solvent's potential cytotoxicity. One study noted that DMSO, even at low concentrations, significantly decreased the viability of HEK 293 and THP-1 macrophage cell lines.[6] Therefore, PBS or ethanol are often preferred. Always include a vehicle control in your experimental design to account for any effects of the solvent. A stock solution can be prepared in PBS and sterile-filtered through a 0.20 µm filter.[7]

Q3: What concentration of this compound® should I use?

The optimal concentration of this compound® is highly dependent on the cell line and the biological effect being investigated. Effects have been observed in a wide range of concentrations, from µg/mL to µM. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. For example, in breast cancer cell lines, an IC50 was observed at 80 µg/mL, while in HeLa cells, the IC50 values were 261 µM and 213 µM for 24 and 48-hour incubations, respectively.[7][8] In studies on microglia, concentrations of 25-50 µg/mL were effective in mitigating LPS-induced inflammation.[9]

Q4: What is the stability of this compound® in cell culture medium?

The stability of this compound® and its components in cell culture medium is a critical factor that can influence experimental outcomes.[5] It is advisable to prepare fresh solutions for each experiment. The degradation of active compounds over time could lead to diminished or inconsistent effects.

Inconsistent Results

Q5: I am observing high variability in cell viability assays (e.g., MTT, trypan blue). What could be the cause?

Inconsistent results in cell viability assays can be attributed to several factors:

  • Dose and Time Dependency: The cytotoxic effects of this compound® are often dose- and time-dependent.[7] Higher concentrations and longer incubation times are more likely to induce cell death.

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound®. For example, this compound® has been shown to be more cytotoxic to HeLa cells than CHO cells.[10]

  • Solvent Cytotoxicity: As mentioned in Q2, the solvent used to dissolve this compound® can have its own cytotoxic effects.[6]

  • Confluency of Cells: The density of cells at the time of treatment can influence their response. It is important to maintain consistent cell seeding densities across experiments.

Q6: My anti-inflammatory experiment results are not consistent. Why?

The anti-inflammatory effects of this compound® are mediated through various mechanisms, including the inhibition of NF-κB and AP-1 activation and the modulation of pro-inflammatory cytokine production.[9][11] Inconsistent results may be due to:

  • Stimulus Used: The type and concentration of the inflammatory stimulus (e.g., lipopolysaccharide (LPS), interferon-gamma (IFN-γ)) can significantly impact the outcome.[9][12]

  • Timing of Treatment: Pre-treatment with this compound® before applying the inflammatory stimulus may yield different results compared to co-treatment or post-treatment.

  • Endpoint Measured: The specific inflammatory mediators being measured (e.g., nitric oxide, TNF-α, IL-6, IL-1β) can be differentially affected by this compound®.[9]

Q7: I am not observing the expected antioxidant effects. What should I check?

This compound® is known for its potent antioxidant properties, acting as a free radical scavenger and protecting cells from oxidative stress.[1][2] If you are not observing these effects, consider the following:

  • Type of Oxidative Stressor: The protective effects of this compound® can vary depending on the source of oxidative stress (e.g., H₂O₂, acrolein).[1][7]

  • Concentration: The antioxidant activity of this compound® is concentration-dependent.[4]

  • Assay Sensitivity: Ensure that the assay used to measure oxidative stress is sensitive enough to detect changes in your experimental system.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound® in Various Cell Lines

Cell LineAssayIncubation Time (hours)IC50 ValueReference
MCF-7 (Breast Cancer)MTT2480 µg/mL[8]
HeLa (Cervical Cancer)MTT24261 µM[7]
HeLa (Cervical Cancer)MTT48213 µM[7]
HL-60 (Leukemia)Not specifiedNot specified150 µg/mL[13][14]
U937 (Leukemia)Not specifiedNot specified40 µg/mL[13][14]
K562 (Leukemia)Not specifiedNot specified100 µg/mL[13][14]
CHO (Ovarian Epithelial)NRU18285 µg/mL[10]

Table 2: Effective Concentrations of this compound® for Anti-inflammatory Effects

Cell LineStimulusEffect MeasuredEffective ConcentrationReference
BV2 MicrogliaLPS (500 ng/mL)Inhibition of NO production25-50 µg/mL[9]
BV2 MicrogliaLPS (500 ng/mL)Inhibition of TNF-α, IL-6, IL-1β25-50 µg/mL[9]
Human MonocytesNot specifiedInhibition of MMP-9 releaseNot specified[11]
HaCaT KeratinocytesIFN-γ (20 U/mL)Inhibition of T-cell adhesion50 µg/mL[12]

Experimental Protocols

Protocol 1: Assessment of this compound® Cytotoxicity using MTT Assay
  • Cell Seeding: Plate cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Preparation of this compound® Solution: Prepare a stock solution of this compound® in an appropriate solvent (e.g., PBS). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 20-120 µg/mL for MCF-7 cells).[8]

  • Treatment: Remove the old medium from the wells and add 200 µL of the medium containing different concentrations of this compound®. Include a vehicle control (medium with solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.[7][8]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Protocol 2: Evaluation of Anti-inflammatory Effects (Nitric Oxide Production)
  • Cell Seeding: Plate murine BV2 microglial cells in a 24-well plate at a density of 5 x 10⁵ cells/mL.[9]

  • Pre-treatment: Incubate the cells with various concentrations of this compound® (e.g., 10, 25, 50 µg/mL) or the vehicle for 1 hour.[9]

  • Stimulation: Add LPS (final concentration 500 ng/mL) to the wells to induce an inflammatory response and incubate for 24 hours.[9]

  • Griess Assay for Nitrite Measurement:

    • Collect 100 µL of the culture supernatant from each well.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and compare the treated groups to the LPS-only control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay & Analysis dissolve Dissolve this compound® (e.g., PBS, Ethanol) sterile_filter Sterile Filter (0.20 µm) dissolve->sterile_filter prepare_dilutions Prepare Serial Dilutions in Culture Medium sterile_filter->prepare_dilutions treatment Treat Cells with This compound® Dilutions prepare_dilutions->treatment seed_cells Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight (Adherence) seed_cells->overnight_incubation overnight_incubation->treatment incubation Incubate for Specific Duration treatment->incubation perform_assay Perform Specific Assay (e.g., MTT, Griess) incubation->perform_assay data_acquisition Data Acquisition (e.g., Plate Reader) perform_assay->data_acquisition data_analysis Data Analysis (e.g., IC50, Inhibition %) data_acquisition->data_analysis

Caption: General experimental workflow for this compound® in cell culture.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound Intervention cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound® NFkB_activation NF-κB Activation This compound->NFkB_activation Inhibition AP1_activation AP-1 Activation This compound->AP1_activation Inhibition p65_translocation p65 Nuclear Translocation This compound->p65_translocation Inhibition TLR4->NFkB_activation TLR4->AP1_activation NFkB_activation->p65_translocation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1_activation->Proinflammatory_Cytokines p65_translocation->Proinflammatory_Cytokines iNOS iNOS Expression p65_translocation->iNOS NO Nitric Oxide (NO) iNOS->NO

Caption: this compound's inhibition of the NF-κB and AP-1 signaling pathways.

pro_apoptotic_pathway cluster_signaling Signaling Cascade cluster_cellular_effects Cellular Effects This compound This compound® VEGF_FGF VEGF/FGF Signaling This compound->VEGF_FGF Downregulation Bcl2 Bcl-2 Expression This compound->Bcl2 Downregulation p53 p53 Expression This compound->p53 Downregulation Migration Cell Migration VEGF_FGF->Migration Inhibition of Apoptosis Apoptosis Bcl2->Apoptosis Inhibition of p53->Apoptosis Induction of

Caption: Pro-apoptotic and anti-migrative effects of this compound®.

References

Strategies for reducing inter-individual variation in Pycnogenol clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inter-individual variation in Pycnogenol® clinical studies. Our goal is to provide actionable strategies and detailed protocols to enhance the robustness and reproducibility of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-individual variation in this compound® clinical studies?

Inter-individual variation in response to this compound® supplementation is a significant factor that can influence study outcomes. The primary sources of this variability are multifactorial and include:

  • Gut Microbiome Composition: The gut microbiota are essential for metabolizing the procyanidins in this compound® into smaller, bioavailable phenolic compounds, such as δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][2][3][4][5] Differences in the composition and metabolic activity of an individual's gut microbiome can, therefore, lead to substantial variations in the production and absorption of these active metabolites.

  • Pharmacokinetics (ADME): Considerable inter-individual differences have been observed in the absorption, distribution, metabolism, and excretion (ADME) of this compound's® constituents.[1][6] For example, some individuals may absorb the low molecular weight constituents like catechin, caffeic acid, and ferulic acid more readily than others.[2][3][5]

  • Dietary Habits: The baseline diet of study participants can be a major confounding factor. Many common foods and beverages, such as coffee, tea, wine, chocolate, and various fruits and vegetables, are rich in polyphenols.[1] Failure to adhere to dietary restrictions can result in measurable baseline concentrations of compounds also found in this compound®, making it difficult to isolate the effects of the supplement.[1]

  • Genetic Factors: While not extensively studied for this compound® specifically, genetic polymorphisms in enzymes responsible for the metabolism and conjugation of polyphenols (e.g., phase II enzymes like UGTs and SULTs) are known to contribute to variable responses to other plant-based compounds and may play a role here.

  • Baseline Health Status: The underlying health and physiological status of participants, including age, sex, body composition, and the presence of any comorbidities, can influence the physiological response to this compound®.[7] For instance, the effects on endothelial function or inflammatory markers may be more pronounced in individuals with existing sub-optimal function.[8][9]

Q2: How can we control for dietary-induced variability?

Controlling for dietary intake of polyphenols is critical for reducing variability. Here are some key strategies:

  • Dietary Restrictions: Implement a "washout" period of at least two days before each sample collection, during which participants are required to avoid specific polyphenol-rich foods and beverages.[1] A comprehensive list of restricted items should be provided to all participants.

  • Standardized Diets: For studies where tight control is necessary, providing standardized meals and snacks for a set period before and during the intervention can minimize dietary variations.

  • Dietary Records: In all cases, collecting detailed food diaries or using food frequency questionnaires can help to monitor compliance with dietary restrictions and to statistically adjust for dietary confounders during data analysis.

Q3: What is the importance of the gut microbiome and how can we account for its influence?

The gut microbiome is crucial for the biotransformation of this compound's® larger procyanidins into absorbable, active metabolites.[2][3][4] To account for its influence:

  • Subject Stratification: Consider stratifying participants based on their baseline gut microbiome profiles (e.g., by enterotype or by the abundance of specific bacterial genera known to metabolize polyphenols).

  • Microbiome Analysis: Collect fecal samples at baseline and throughout the study to analyze the microbiome composition (e.g., via 16S rRNA sequencing). This allows for correlational analyses between specific microbial taxa, metabolite levels, and clinical outcomes.

  • "Responder" vs. "Non-Responder" Analysis: Use baseline microbiome data in a post-hoc analysis to explore potential differences between participants who respond favorably to the intervention and those who do not.

Troubleshooting Guides

Observed Issue Potential Cause(s) Recommended Action(s)
High variability in baseline polyphenol concentrations Non-compliance with dietary restrictions.Reinforce the importance of the restricted diet with participants. Use food diaries to check for compliance. Consider a supervised washout period if feasible.
Inconsistent or low levels of key metabolites (e.g., M1) despite supplementation Differences in gut microbiome metabolism.Analyze fecal samples to assess the microbiome's capacity for polyphenol metabolism. Stratify data based on metabolite levels to identify "high" and "low" metabolizers.
Lack of a clear dose-response relationship Saturation of absorption or metabolic pathways. High inter-individual variability masking the effect.Ensure the dose range is appropriate. Implement stricter inclusion/exclusion criteria to create a more homogenous study group. Increase sample size to improve statistical power.
Discrepancy between in vitro and in vivo results Poor bioavailability of active compounds. Rapid metabolism and clearance.Focus on measuring the key metabolites in vivo rather than the parent compounds. Optimize sampling times based on known pharmacokinetic profiles of the metabolites.

Data Presentation: Pharmacokinetic Variability

The following table summarizes the concentrations of this compound® constituents and metabolites found in various biological matrices in patients with severe osteoarthritis after three weeks of supplementation. The large standard deviations highlight the significant inter-individual variability.

Analyte Serum (ng/mL) Blood Cells (ng/mL) Synovial Fluid (ng/mL)
Catechin61.38 ± 40.25Highest concentrationLower than blood cells
Ferulic Acid1.68 ± 0.55High concentrationPreferential accumulation
Taxifolin0.40 ± 0.18Lower concentrationPresent
M1 (Valerolactone)0.19 ± 0.08Lower concentrationPreferential accumulation
Caffeic AcidPresentNot detectableHighest concentration

Data adapted from a study on patients with severe osteoarthritis. Concentrations are presented as mean ± SD.[1]

Experimental Protocols

Protocol 1: Subject Screening and Stratification
  • Inclusion/Exclusion Criteria: Define strict criteria based on age, BMI, health status, medication use, and lifestyle factors (e.g., smoking). Exclude individuals with gastrointestinal conditions that could affect absorption or microbiome composition.

  • Dietary Pre-screening: Use a validated food frequency questionnaire to assess habitual polyphenol intake. Exclude individuals with extreme intake levels.

  • (Optional) Microbiome Pre-screening: Collect a baseline fecal sample and perform a rapid analysis of key microbial markers to stratify subjects by their potential to metabolize procyanidins.

  • Run-in Period: Include a 1-2 week single-blind placebo run-in period to assess compliance and stabilize baseline measurements before randomization.

Protocol 2: Gut Microbiome Analysis Workflow
  • Sample Collection: Provide participants with standardized fecal sample collection kits. Samples should be immediately stored at -20°C and transferred to -80°C for long-term storage within 24 hours.

  • DNA Extraction: Use a validated commercial kit for microbial DNA extraction from fecal samples.

  • 16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using high-fidelity PCR.

  • Sequencing: Perform paired-end sequencing on an Illumina MiSeq or similar platform.

  • Bioinformatic Analysis: Use a standard pipeline (e.g., QIIME 2, DADA2) for quality filtering, denoising, taxonomic classification, and diversity analysis.

Mandatory Visualizations

experimental_workflow cluster_pre_trial Phase 1: Pre-Trial Screening cluster_trial Phase 2: Clinical Trial Execution cluster_post_trial Phase 3: Analysis Recruitment Subject Recruitment Screening Inclusion/Exclusion Screening Recruitment->Screening DietaryScreen Dietary Pre-screening (FFQ) Screening->DietaryScreen MicrobiomeScreen (Optional) Microbiome Pre-screening DietaryScreen->MicrobiomeScreen RunIn Placebo Run-in Period (1-2 weeks) MicrobiomeScreen->RunIn Randomization Randomization RunIn->Randomization Intervention This compound® Supplementation Randomization->Intervention Placebo Placebo Control Randomization->Placebo DietaryControl Dietary Control & Monitoring Intervention->DietaryControl Placebo->DietaryControl SampleCollection Biological Sample Collection (Blood, Urine, Feces) DietaryControl->SampleCollection BiomarkerAnalysis Biomarker & Metabolite Analysis SampleCollection->BiomarkerAnalysis MicrobiomeAnalysis Microbiome Data Analysis SampleCollection->MicrobiomeAnalysis Stats Stratified Statistical Analysis BiomarkerAnalysis->Stats MicrobiomeAnalysis->Stats

Caption: Workflow for clinical trials designed to minimize inter-individual variation.

signaling_pathway This compound This compound® (Procyanidins) GutMicrobiome Gut Microbiome This compound->GutMicrobiome Metabolism Metabolites Active Metabolites (e.g., M1) GutMicrobiome->Metabolites Variation Source of Variation: - Microbiome Composition - Absorption Efficiency GutMicrobiome->Variation Absorption Intestinal Absorption Metabolites->Absorption SystemicCirculation Systemic Circulation Absorption->SystemicCirculation Absorption->Variation NFkB NF-κB Activation SystemicCirculation->NFkB Inhibition NFkB_Activation Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation NFkB_Activation->IKK IkB IκB Degradation IKK->IkB IkB->NFkB Inflammation Inflammatory Gene Expression (COX-2, MMPs, IL-6) NFkB->Inflammation

Caption: this compound's® anti-inflammatory action via NF-κB, highlighting sources of variation.

logical_relationship cluster_sources Independent Variables (Sources of Variation) cluster_intermediate Intermediate Effects cluster_outcome Dependent Variable Genetics Host Genetics (e.g., Phase II Enzymes) MetaboliteProfile Metabolite Profile (Bioavailability) Genetics->MetaboliteProfile Microbiome Gut Microbiome (Composition & Function) Microbiome->MetaboliteProfile Diet Dietary Habits (Polyphenol Intake) Diet->MetaboliteProfile Baseline Baseline Physiological State Diet->Baseline Lifestyle Lifestyle Factors (Age, BMI, Health Status) Lifestyle->Baseline ClinicalOutcome Clinical Outcome (Varied Response) MetaboliteProfile->ClinicalOutcome Baseline->ClinicalOutcome

Caption: Relationship between sources of variation and clinical outcomes in this compound® studies.

References

Method validation for Pycnogenol quantification in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for quantifying Pycnogenol® and its key analytes in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytes to target when quantifying this compound® in biological samples?

A1: this compound® is a complex mixture of polyphenols. Following ingestion, several key constituents and metabolites are typically measured to assess its bioavailability and pharmacokinetics. The primary targets include the monomeric polyphenols catechin, taxifolin, caffeic acid, and ferulic acid, as well as the major gut microbial metabolite, δ-(3,4-dihydroxyphenyl)-γ-valerolactone (M1).[1][2][3]

Q2: Which analytical techniques are most suitable for the quantification of this compound® analytes in biological matrices?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for the analysis of this compound® constituents.[4][5][6] However, for higher sensitivity and selectivity, especially in complex biological matrices like plasma, serum, and synovial fluid, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.[1][7][8] LC-MS/MS is particularly necessary for detecting low concentrations of metabolites.[1]

Q3: Are the analytes from this compound® found in their free form in circulation?

A3: Not entirely. After absorption, this compound® constituents and metabolites undergo extensive phase II metabolism, resulting in the formation of glucuronide and sulfate conjugates.[3][9] For instance, taxifolin, ferulic acid, and M1 are almost completely conjugated (>90%), while catechin shows a lower degree of conjugation (~55%).[3] To measure the total concentration (free + conjugated), an enzymatic hydrolysis step using β-glucuronidase and sulfatase is required during sample preparation.[1]

Q4: What are the typical sample preparation methods for extracting this compound® analytes from biological fluids?

A4: Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[10] For complex matrices like synovial fluid, a liquid-liquid extraction method using a solvent mixture like ethyl acetate and tert-butyl methyl ether has been shown to be effective.[1] As mentioned, this is often preceded by enzymatic hydrolysis to cleave conjugated metabolites.[1]

Troubleshooting Guide

Problem 1: Low or no recovery of analytes during sample preparation.

Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the extraction solvent and pH. For LLE, test different organic solvents and their ratios. For SPE, evaluate different sorbents and elution solvents.
Analyte Instability This compound® constituents can be sensitive to degradation. Ensure samples are processed promptly and stored at -80°C.[1] Consider adding antioxidants during sample preparation and perform stability tests (freeze-thaw, short-term, and long-term).[1][11]
Incomplete Enzymatic Hydrolysis If measuring total analyte concentration, ensure the activity of β-glucuronidase/sulfatase is sufficient. Optimize incubation time and temperature (e.g., 45 minutes at 37°C).[1]

Problem 2: High matrix effects observed in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Co-eluting Endogenous Components Modify the chromatographic gradient to improve the separation of analytes from interfering matrix components. A longer run time or a different column chemistry (e.g., PFP-C18) may be necessary.[1]
Ineffective Sample Cleanup Improve the sample preparation method. SPE often provides cleaner extracts than protein precipitation. A more rigorous washing protocol during SPE can help remove phospholipids and other interfering substances.
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. If not available, use a structural analog. Also, validate the method by assessing matrix effects from multiple sources of the biological matrix.[12][13]

Problem 3: Poor peak shape or resolution in chromatography.

Possible Cause Troubleshooting Step
Incompatible Reconstitution Solvent The final solvent used to reconstitute the sample extract should be compatible with the initial mobile phase to avoid peak distortion. Reconstituting in 100% methanol followed by centrifugation can be effective.[1]
Column Degradation Check the column performance with standards. If peak shape is poor for standards as well, the column may need to be replaced or washed.
Suboptimal Mobile Phase Adjust the mobile phase composition. For reversed-phase chromatography of these phenolic compounds, a mobile phase consisting of acidified water (e.g., with formic or orthophosphoric acid) and an organic solvent like methanol or acetonitrile is common.[1][6]

Experimental Protocols & Data

Detailed Experimental Protocol: LC-MS/MS Quantification in Synovial Fluid

This protocol is adapted from a validated method for the analysis of this compound® constituents in human synovial fluid.[1]

  • Sample Preparation:

    • To 1.0 mL of human synovial fluid, add 40 µL of 4% o-phosphoric acid.

    • Add an enzyme mixture of β-glucuronidase (1500 U) and sulfatase (2 U).

    • Incubate at 37°C for 45 minutes on a horizontal shaker.

    • Add 60 µL of 4% o-phosphoric acid, 25 µL of internal standard solution, and 3.0 mL of an extraction solvent (ethyl acetate:tert-butyl methyl ether, 1:1 v/v).

    • Vortex for 1 minute and centrifuge for 5 minutes at 3300 x g.

    • Transfer 2.0 mL of the upper organic layer to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 75 µL of 100% methanol and centrifuge at 18,000 x g for 15 minutes at 4°C.

    • Inject 5 µL of the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1260 system or equivalent.[1]

    • Column: Pursuit PFP-C18 (4.6 x 150 mm, 3 µm particle size).[1]

    • Mobile Phase A: 5 mM ammonium formate with 0.065% (v/v) formic acid.[1]

    • Mobile Phase B: Methanol with 0.1% formic acid.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • MS System: Tandem mass spectrometer with electrospray ionization (ESI).

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) for key this compound® analytes in various biological matrices as reported in the literature.

AnalyteMatrixLLOQ (ng/mL)Analytical Method
TaxifolinSynovial Fluid0.080LC-MS/MS
M1Synovial Fluid0.117LC-MS/MS
Ferulic AcidSynovial Fluid1.53LC-MS/MS
CatechinSynovial Fluid2.14LC-MS/MS
Caffeic AcidSynovial Fluid3.07LC-MS/MS
M1Saliva0.82LC-MS/MS
Protocatechuic AcidSaliva8.20LC-MS/MS

Data sourced from references[1][7].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Matrix Biological Matrix (e.g., Synovial Fluid) Enzyme Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Matrix->Enzyme Total analyte measurement LLE Liquid-Liquid Extraction Enzyme->LLE Analyte isolation Evap Evaporation & Reconstitution LLE->Evap Sample concentration LC LC Separation (PFP-C18 Column) Evap->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Quantification MS->Data Peak integration troubleshooting_logic Start Problem: Poor Analytical Result Recovery Low Analyte Recovery? Start->Recovery MatrixEffect High Matrix Effect? Recovery->MatrixEffect No Sol_Recovery Optimize Extraction Check Analyte Stability Verify Enzyme Activity Recovery->Sol_Recovery Yes PeakShape Poor Peak Shape? MatrixEffect->PeakShape No Sol_Matrix Improve Chromatography Enhance Sample Cleanup Use Isotope-Labeled IS MatrixEffect->Sol_Matrix Yes Sol_Peak Check Reconstitution Solvent Evaluate Column Health Adjust Mobile Phase PeakShape->Sol_Peak Yes End Method Optimized PeakShape->End No Sol_Recovery->End Sol_Matrix->End Sol_Peak->End

References

Validation & Comparative

A Comparative Analysis of Pycnogenol and Other Prominent Antioxidants in the Mitigation of Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing scientific literature reveals the comparative efficacy of Pycnogenol®, a standardized extract of French maritime pine bark, against other well-established antioxidants—Vitamin C, Vitamin E, and Coenzyme Q10 (CoQ10)—in reducing oxidative stress. This guide synthesizes key findings from preclinical and clinical studies, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.

Quantitative Efficacy in Reducing Oxidative Stress Biomarkers

The antioxidant potential of this compound has been evaluated against and in combination with other antioxidants, demonstrating notable effects on various biomarkers of oxidative stress.

Table 1: Comparative Effects of this compound vs. Vitamin E on Oxidative Stress Markers in a Preclinical Model

A study comparing the pretreatment effects of this compound and Vitamin E on cognitive deficits and oxidative damage induced by intracerebroventricular streptozotocin in rats yielded significant results. The study indicated that both this compound and Vitamin E were effective in mitigating oxidative damage.[1]

BiomarkerControl (Vehicle)This compound (10 mg/kg)Vitamin E (100 mg/kg)
Glutathione (nmol/mg protein) 3.8 ± 0.45.6 ± 0.55.2 ± 0.5
Thiobarbituric Acid Reactive Substances (TBARS) (nmol/mg protein) 2.8 ± 0.31.9 ± 0.22.1 ± 0.2
Protein Carbonyl (nmol/mg protein) 4.2 ± 0.43.1 ± 0.33.4 ± 0.3
*p < 0.05 compared to the control group. Data are presented as mean ± standard deviation.
Table 2: Synergistic and Individual Effects of this compound and Coenzyme Q10 on Lipid Peroxidation

Joint research has indicated a synergistic relationship between this compound and Coenzyme Q10 in protecting blood lipids from oxidation.

TreatmentProtection of Blood Lipids from Oxidation
This compound (alone) < 30%
Coenzyme Q10 (alone) < 30%
This compound + Coenzyme Q10 53%[2]
Table 3: In Vitro Antioxidant Capacity of this compound vs. Vitamin C

An in vitro study comparing the antioxidant capabilities of this compound and Vitamin C using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated the potent antioxidant activity of this compound.

AntioxidantConcentrationDPPH Radical Scavenging Activity (%)
Vitamin C 10 µg/mL~50%
This compound 1 µg/mL~40%
This compound 10 µg/mL>80%

It is important to note that one clinical study in healthy young adults found that supplementation with 200 mg/day of this compound for two weeks did not significantly impact fasting Vitamin C concentrations or the total antioxidant capacity of serum as measured by the ORAC (Oxygen Radical Absorbance Capacity) assay when compared to a placebo.[3][4] Fasting ORAC values, in fact, showed a decline.[3][4] However, another study showed a dose-dependent decrease in plasma oxidative stress with this compound supplementation, with the most significant reduction of 28% at a daily dose of 200 mg.[5]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, the following are detailed methodologies for the key experiments mentioned.

Measurement of Glutathione (GSH)

The level of reduced glutathione in tissues can be determined using the DTNB/GR enzyme recycling method.

Principle: This assay relies on the reaction of GSH with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow product 5-thio-2-nitrobenzoic acid (TNB) and oxidized glutathione (GSSG). GSSG is then reduced back to GSH by glutathione reductase (GR) with NADPH as a cofactor. The rate of TNB formation is proportional to the total glutathione concentration and is measured spectrophotometrically at 412 nm.[6][7]

Procedure:

  • Sample Preparation: Tissue samples are homogenized in an appropriate buffer and centrifuged to obtain the supernatant.

  • Reaction Mixture: A reaction mixture containing DTNB, NADPH, and glutathione reductase in a suitable buffer is prepared.

  • Assay: The sample supernatant is added to the reaction mixture.

  • Measurement: The change in absorbance at 412 nm is monitored over time using a spectrophotometer.

  • Quantification: The concentration of glutathione in the sample is determined by comparing the rate of absorbance change to a standard curve prepared with known concentrations of GSH.[6][7][8]

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay is a widely used method for measuring lipid peroxidation.

Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[9][10]

Procedure:

  • Sample Preparation: Plasma or tissue homogenates are prepared.[9]

  • Reaction: An equal volume of TBA reagent is added to the sample.

  • Incubation: The mixture is incubated in a boiling water bath for a specified time (e.g., 10 minutes) to facilitate the reaction.[9]

  • Cooling: The samples are cooled on ice to stop the reaction.

  • Measurement: The absorbance of the resulting supernatant is measured at 532 nm.

  • Quantification: The concentration of TBARS is calculated using a standard curve prepared with a known concentration of MDA or a similar standard.[9][10]

Protein Carbonyl Content Assay

This assay quantifies the extent of protein oxidation.

Principle: Protein carbonyl groups react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl hydrazone derivatives. These derivatives can be quantified spectrophotometrically.[11][12]

Procedure:

  • Derivatization: Protein samples are incubated with DNPH solution.

  • Precipitation: Proteins are precipitated using trichloroacetic acid (TCA) to remove excess DNPH.

  • Washing: The protein pellet is washed repeatedly with an ethanol/ethyl acetate mixture.

  • Solubilization: The final protein pellet is dissolved in a solution containing guanidine hydrochloride.

  • Measurement: The absorbance of the solution is measured at the appropriate wavelength (typically around 370 nm).[13]

  • Quantification: The protein carbonyl content is calculated based on the molar extinction coefficient of the DNPH derivatives.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of this compound and other antioxidants are mediated through their interaction with various cellular signaling pathways.

This compound: A Multi-Target Antioxidant

This compound exerts its antioxidant effects through several mechanisms, including the inhibition of pro-inflammatory transcription factors NF-κB and AP-1. By inhibiting these pathways, this compound can reduce the expression of genes involved in inflammation and oxidative stress.

Pycnogenol_Signaling cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibits JNK JNK This compound->JNK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Upregulates OxidativeStress Oxidative Stress Nucleus->OxidativeStress Induces AP1 AP-1 AP1->Nucleus Translocates JNK->AP1 Activates

This compound's inhibition of NF-κB and AP-1 signaling pathways.
Vitamin C, Vitamin E, and Coenzyme Q10: Key Players in the Antioxidant Network

Vitamin C and Vitamin E are well-known for their direct radical scavenging activities. Coenzyme Q10, in its reduced form (ubiquinol), is a potent lipid-soluble antioxidant and plays a crucial role in mitochondrial bioenergetics. These antioxidants often work in concert, with Vitamin C being able to regenerate Vitamin E. Their mechanisms also involve the modulation of signaling pathways like Nrf2, which is a master regulator of the endogenous antioxidant response.

Antioxidant_Network cluster_nrf2 Nrf2 Signaling Pathway ROS Reactive Oxygen Species (ROS) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Induces Keap1 Keap1 ROS->Keap1 Oxidizes VitE Vitamin E (α-tocopherol) VitE->LipidPeroxidation Inhibits VitC Vitamin C (Ascorbic Acid) VitC->VitE Regenerates CoQ10 Coenzyme Q10 (Ubiquinol) CoQ10->LipidPeroxidation Inhibits Nrf2 Nrf2 CoQ10->Nrf2 Activates Keap1->Nrf2 Sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes Upregulates

Interplay of antioxidants and the Nrf2 signaling pathway.

Conclusion

The available evidence suggests that this compound is a potent antioxidant with efficacy comparable, and in some instances superior, to other well-known antioxidants in mitigating oxidative stress. Its multi-faceted mechanism of action, including the modulation of key inflammatory signaling pathways, underscores its potential as a valuable agent in conditions associated with oxidative stress. The synergistic effects observed with Coenzyme Q10 highlight the potential for combination therapies. Further head-to-head clinical trials with standardized methodologies are warranted to definitively establish the comparative efficacy of this compound against other antioxidants in various populations and clinical settings.

References

A Comparative Analysis of Pycnogenol's Health Claims: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), has garnered significant attention for its purported health benefits across a spectrum of conditions. This guide provides a comprehensive comparison of this compound's efficacy, supported by meta-analyses of clinical trials, against established alternatives for various health claims. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Cardiovascular Health

This compound has been investigated for its potential to improve cardiovascular health by modulating lipid profiles and blood pressure.

Lipid Profile

A meta-analysis of seven trials with 442 patients concluded that this compound supplementation did not significantly affect total cholesterol, LDL-C, HDL-C, or triglycerides[1]. However, another meta-analysis of 24 randomized controlled trials (RCTs) involving 1594 participants found that this compound significantly reduced LDL cholesterol and increased HDL cholesterol[2][3].

Comparison with Statins:

Statins are the cornerstone of lipid-lowering therapy. Meta-analyses of numerous large-scale clinical trials have consistently demonstrated their efficacy in reducing LDL cholesterol and the risk of major cardiovascular events[4][5][6][7].

Table 1: Comparison of this compound and Statins on Lipid Profile

InterventionChange in LDL CholesterolChange in HDL CholesterolChange in Triglycerides
This compound -7.12 mg/dL[2][3]+3.27 mg/dL[2][3]No significant effect[1]
Statins 24-49% reduction from baseline[3]Variable effectsModest reduction

Experimental Protocol: Lipid Profile Assessment in Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled trials with a duration of at least 12 weeks.

  • Participants: Individuals with hypercholesterolemia.

  • Intervention: Standardized doses of this compound or a specific statin.

  • Primary Outcome: Mean or percentage change in fasting lipid profile (total cholesterol, LDL-C, HDL-C, and triglycerides) from baseline to the end of the trial.

  • Data Analysis: Weighted mean differences (WMD) and 95% confidence intervals (CI) are calculated using a random-effects model in meta-analyses.

Blood Pressure

A systematic review and meta-analysis of nine trials indicated that this compound supplementation has a beneficial effect on blood pressure[8]. Another meta-analysis showed significant reductions in both systolic and diastolic blood pressure[2][3].

Comparison with Antihypertensive Drugs:

Conventional antihypertensive drugs from various classes (e.g., diuretics, beta-blockers, ACE inhibitors, calcium channel blockers) have well-established efficacy in lowering blood pressure, as demonstrated in numerous meta-analyses[1][2][9][10][11].

Table 2: Comparison of this compound and Antihypertensive Drugs on Blood Pressure

InterventionChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)
This compound -2.54 mmHg[2][3]-1.76 mmHg[2][3]
Antihypertensive Drugs (Monotherapy, standard dose) -8.7 mmHg[1]Variable, generally significant reductions

Experimental Protocol: Blood Pressure Assessment in Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Individuals with hypertension or borderline hypertension.

  • Intervention: Standardized doses of this compound or an antihypertensive drug.

  • Primary Outcome: Change in systolic and diastolic blood pressure from baseline, often measured using 24-hour ambulatory blood pressure monitoring.

  • Data Analysis: Weighted mean differences (WMD) with 95% confidence intervals (CI) are calculated in meta-analyses.

Osteoarthritis

This compound has been studied for its potential to alleviate symptoms of osteoarthritis, primarily through its anti-inflammatory properties. A review of studies on this compound for osteoarthritis suggests it can provide pain relief and enhance physical mobility[12]. One meta-analysis found that this compound had a large and clinically important effect on pain reduction in the short term[13].

Comparison with NSAIDs and Glucosamine/Chondroitin:

Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used for pain relief in osteoarthritis, with meta-analyses confirming their efficacy[14][15][16][17][18]. The combination of glucosamine and chondroitin has shown mixed results in meta-analyses, with some indicating a lack of clinically relevant effect on joint pain, while others suggest a reduction in pain[8][12][13][19][20].

Table 3: Comparison of this compound, NSAIDs, and Glucosamine/Chondroitin for Osteoarthritis Pain Relief

InterventionEffect on Pain (vs. Placebo)
This compound Significant reduction[13]
NSAIDs (oral) Significant reduction[15][16]
Glucosamine & Chondroitin Inconsistent results, some meta-analyses show no significant effect[19][20]

Experimental Protocol: Osteoarthritis Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Patients diagnosed with knee or hip osteoarthritis.

  • Intervention: Standardized doses of this compound, an NSAID, or glucosamine/chondroitin.

  • Primary Outcome: Change in pain scores (e.g., using a Visual Analogue Scale - VAS) and physical function (e.g., using the Western Ontario and McMaster Universities Osteoarthritis Index - WOMAC).

  • Data Analysis: Standardized mean differences (SMD) or weighted mean differences (WMD) with 95% confidence intervals (CI) are used in meta-analyses.

Skin Health

This compound is purported to offer several benefits for skin health, including improving elasticity, hydration, and reducing hyperpigmentation. Studies have shown that this compound can improve healing and reduce skin discoloration[9]. It has also been found to enhance skin elasticity and hydration[4][6][17].

Comparison with Topical Treatments for Hyperpigmentation:

While direct comparative meta-analyses are scarce, topical agents are the standard of care for hyperpigmentation. Their efficacy is typically evaluated in clinical trials measuring changes in skin color and lesion size.

Table 4: Effects of this compound on Skin Health Parameters

ParameterEffect of this compound
Skin Discoloration Significant reduction in staining score[9]
Skin Elasticity Improved[4][17]
Skin Hydration Increased[4][6][17]

Experimental Protocol: Skin Health Clinical Trials

  • Study Design: Randomized, placebo-controlled trials.

  • Participants: Individuals with specific skin concerns (e.g., hyperpigmentation, signs of aging).

  • Intervention: Oral supplementation with this compound.

  • Primary Outcome: Objective measures of skin parameters such as colorimetry for pigmentation, cutometry for elasticity, and corneometry for hydration.

  • Data Analysis: Comparison of changes from baseline between the treatment and placebo groups.

Cognitive Function

Research suggests that this compound may have a positive impact on cognitive function, particularly in the context of aging[19][20]. Studies have indicated improvements in attention, memory, and executive function[14][19][21].

Comparison with Cognitive Enhancers:

The evidence for the efficacy of many cognitive-enhancing supplements is often limited or conflicting. Some natural compounds and extracts have shown potential in meta-analyses for improving cognitive scores in individuals with cognitive impairment[22]. However, a systematic review of cognitive enhancers like cholinesterase inhibitors and memantine for mild cognitive impairment did not find significant effects on cognition or function[23][24].

Table 5: Reported Effects of this compound on Cognitive Domains

Cognitive DomainReported Effect of this compound
Attention Improved[19]
Memory Improved[19][21]
Executive Function Improved[19]

Experimental Protocol: Cognitive Function Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Healthy adults, students, or elderly individuals with or without cognitive decline.

  • Intervention: Daily supplementation with this compound.

  • Primary Outcome: Changes in performance on standardized neuropsychological tests assessing various cognitive domains.

  • Data Analysis: Comparison of changes in test scores from baseline between the this compound and placebo groups.

Diabetes

Several studies have indicated that this compound can help in the management of type 2 diabetes by reducing blood sugar levels[18][25]. A meta-analysis found that this compound significantly reduced fasting blood glucose and glycated hemoglobin (HbA1c)[2][3].

Comparison with Oral Antidiabetic Drugs:

Oral antidiabetic drugs are a mainstay in the management of type 2 diabetes. Network meta-analyses have compared the efficacy of different classes of these drugs, showing their effectiveness in reducing HbA1c and fasting plasma glucose when added to metformin[21][26][27][28].

Table 6: Comparison of this compound and Oral Antidiabetic Drugs on Glycemic Control

InterventionChange in Fasting Blood GlucoseChange in HbA1c
This compound -5.86 mg/dL[2][3]-0.29%[2][3]
Oral Antidiabetic Drugs (add-on to metformin) Significant reductions (e.g., SGLT-2 inhibitors: -1.49 mmol/L)[21][27]Significant reductions across various classes

Experimental Protocol: Diabetes Clinical Trials

  • Study Design: Randomized, double-blind, placebo-controlled trials.

  • Participants: Patients with type 2 diabetes, often on stable antidiabetic medication.

  • Intervention: Supplementation with this compound or a placebo.

  • Primary Outcome: Change in fasting plasma glucose and HbA1c levels from baseline.

  • Data Analysis: Weighted mean differences (WMD) with 95% confidence intervals (CI) are calculated in meta-analyses.

Signaling Pathways and Mechanisms of Action

This compound's diverse health effects are attributed to its antioxidant and anti-inflammatory properties. It has been shown to influence several key signaling pathways.

Antioxidant and Anti-inflammatory Pathways:

This compound is a potent antioxidant that can scavenge free radicals. Its anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, which leads to a reduction in the expression of pro-inflammatory mediators like COX-2[29][30].

This compound's Anti-inflammatory and Antioxidant Mechanisms cluster_0 Oxidative Stress cluster_1 Inflammatory Stimuli Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) NF-κB NF-κB Reactive Oxygen Species (ROS)->NF-κB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pro-inflammatory Cytokines->NF-κB activates This compound This compound This compound->Reactive Oxygen Species (ROS) scavenges This compound->NF-κB inhibits COX-2 COX-2 NF-κB->COX-2 upregulates Inflammation Inflammation COX-2->Inflammation promotes This compound's Effect on Skin Extracellular Matrix This compound This compound HAS-1 Gene Expression HAS-1 Gene Expression This compound->HAS-1 Gene Expression upregulates Collagen Type I Gene Expression Collagen Type I Gene Expression This compound->Collagen Type I Gene Expression upregulates Hyaluronic Acid Synthesis Hyaluronic Acid Synthesis HAS-1 Gene Expression->Hyaluronic Acid Synthesis leads to Collagen Synthesis Collagen Synthesis Collagen Type I Gene Expression->Collagen Synthesis leads to Skin Hydration & Elasticity Skin Hydration & Elasticity Hyaluronic Acid Synthesis->Skin Hydration & Elasticity Collagen Synthesis->Skin Hydration & Elasticity Clinical Trial Workflow Patient Recruitment Patient Recruitment Informed Consent & Screening Informed Consent & Screening Patient Recruitment->Informed Consent & Screening Randomization Randomization Informed Consent & Screening->Randomization This compound Group This compound Group Randomization->this compound Group Placebo Group Placebo Group Randomization->Placebo Group Intervention Period Intervention Period This compound Group->Intervention Period Placebo Group->Intervention Period Data Collection (Baseline, Mid-point, End-point) Data Collection (Baseline, Mid-point, End-point) Intervention Period->Data Collection (Baseline, Mid-point, End-point) Statistical Analysis Statistical Analysis Data Collection (Baseline, Mid-point, End-point)->Statistical Analysis Results & Conclusion Results & Conclusion Statistical Analysis->Results & Conclusion

References

Pycnogenol® Head-to-Head Clinical Trials: A Comparative Analysis Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the clinical performance of investigational compounds against established therapies is paramount. This guide provides a detailed comparison of Pycnogenol®, a standardized extract of French maritime pine bark, with standard therapeutic agents in head-to-head clinical trials for chronic venous insufficiency (CVI), osteoarthritis, and asthma. The following sections present quantitative data, experimental protocols, and mechanistic insights to facilitate an objective evaluation.

Chronic Venous Insufficiency (CVI)

This compound® has been evaluated against several standard treatments for CVI, including venoactive drugs and compression therapy. The primary goals of these therapies are to reduce edema, improve microcirculation, and alleviate symptoms such as pain, heaviness, and swelling in the legs.

Comparative Clinical Trial Data: this compound® vs. Standard CVI Treatments
Trial This compound® Regimen Comparator Regimen Duration Key Outcomes for this compound® Key Outcomes for Comparator Significance Citation
Belcaro et al., 2015100 mg/dayAntistax® (Grape Leaf Extract) 360 mg/day (2 tablets)8 weeks- 40% decrease in edema- Significant decrease in ankle circumference and skin flux- Significant increase in transcutaneous PO₂- Significant reduction in pain and induration- Less significant decrease in edema and ankle circumference compared to this compound®- No significant reduction in indurationThis compound® showed a more pronounced improvement in key CVI parameters compared to Antistax®.[1][2][3][4]
Cesarone et al., 2006150 mg/day or 300 mg/dayDaflon® (Diosmin-Hesperidin) 1000 mg/day8 weeks- 35% decrease in ankle swelling (150mg)- 64% reduction in composite edema score (pain, restless legs, swelling, skin alterations)- Significant increase in tissue oxygen and decrease in CO₂- 19% decrease in ankle swelling- 32% reduction in composite edema score- No significant effect on tissue oxygenationThis compound® was significantly more effective than Daflon® in reducing edema and improving microcirculation.[5][6][7]
Koch, 2002360 mg/dayVenostasin® (Horse Chestnut Seed Extract) 600 mg/day4 weeks- Significant reduction in lower limb circumference- Significant improvement in subjective symptoms (pain, cramps, swelling, heaviness)- Significant decrease in cholesterol and LDL- Moderate but not significant reduction in lower limb circumference- Marginal improvement in symptoms- No influence on lipid valuesThis compound® was found to be more efficacious than Venostasin® for the treatment of CVI.[8][9][10]
Experimental Protocols: CVI Clinical Trials
  • Study Design: An 8-week registry study.

  • Patient Population: 183 patients with CVI (CEAP grades 3–4a) and moderate to severe symptoms.[1][4]

  • Interventions:

    • Group 1: this compound® 100 mg/day.[1][4]

    • Group 2: Antistax® 360 mg/day (two tablets).[1][4]

    • Group 3: Standard management with compression stockings.

  • Outcome Measures: Rate of swelling, skin flux, transcutaneous Po₂, ankle circumference, and subjective symptoms on an analog scale.[1][4]

  • Study Design: A prospective, controlled study.

  • Patient Population: 86 patients with severe CVI, venous hypertension, and ankle swelling.[5][6]

  • Interventions:

    • Group 1: this compound® 150 mg/day.[5][6]

    • Group 2: this compound® 300 mg/day.[5][6]

    • Group 3: Daflon® 1000 mg/day.[5][6]

  • Outcome Measures: Ankle swelling, a composite score for edema and other symptoms, and transdermal oxygen and carbon dioxide concentration.[5][6]

  • Study Design: An open, controlled, comparative study.

  • Patient Population: 40 patients with diagnosed CVI.[8][9][10]

  • Interventions:

    • Group 1: this compound® 360 mg/day.[8][9][10]

    • Group 2: Venostasin® (Horse Chestnut Seed Extract) 600 mg/day.[8][9][10]

  • Outcome Measures: Circumference of the lower legs, rating of subjective symptoms (pain, cramps, swelling, heaviness, redness), and blood levels of cholesterol (LDL and HDL).[8][9][10]

Signaling Pathways in Chronic Venous Insufficiency

CVI_Pathways cluster_this compound This compound® cluster_Daflon Daflon® (Diosmin/Hesperidin) cluster_HCSE Horse Chestnut Seed Extract This compound This compound® NFkB_P NF-κB Inhibition This compound->NFkB_P Endothelial_Function_P Improved Endothelial Function NFkB_P->Endothelial_Function_P Capillary_Permeability_P Reduced Capillary Permeability Endothelial_Function_P->Capillary_Permeability_P Edema_Reduction_P Edema Reduction Capillary_Permeability_P->Edema_Reduction_P Daflon Daflon® Venous_Tone Increased Venous Tone Daflon->Venous_Tone Lymphatic_Drainage Improved Lymphatic Drainage Daflon->Lymphatic_Drainage Anti_Inflammatory_D Anti-inflammatory Effects Daflon->Anti_Inflammatory_D Edema_Reduction_D Edema Reduction Venous_Tone->Edema_Reduction_D Lymphatic_Drainage->Edema_Reduction_D Anti_Inflammatory_D->Edema_Reduction_D HCSE HCSE Capillary_Permeability_H Reduced Capillary Permeability HCSE->Capillary_Permeability_H Anti_Inflammatory_H Anti-inflammatory Effects HCSE->Anti_Inflammatory_H Venotonic_Effect Venotonic Effect HCSE->Venotonic_Effect Edema_Reduction_H Edema Reduction Capillary_Permeability_H->Edema_Reduction_H Anti_Inflammatory_H->Edema_Reduction_H Venotonic_Effect->Edema_Reduction_H

Caption: Mechanisms of action for CVI treatments.

Osteoarthritis

In the management of osteoarthritis, a primary goal is to alleviate pain and improve joint function, often through the use of non-steroidal anti-inflammatory drugs (NSAIDs). Clinical trials with this compound® have focused on its potential to reduce the reliance on NSAIDs, thereby mitigating their associated side effects.

Comparative Clinical Trial Data: this compound® vs. Placebo in Reducing NSAID Use
Trial This compound® Regimen Comparator Regimen Duration Key Outcomes for this compound® Key Outcomes for Comparator (Placebo) Significance Citation
Farid et al., 2007150 mg/day (50 mg, 3 times daily)Placebo3 months- 43% reduction in pain (WOMAC)- 35% reduction in stiffness (WOMAC)- 52% improvement in physical function (WOMAC)- Significant reduction in NSAID/COX-2 inhibitor usage- No significant changes in WOMAC scores- Increased usage of NSAIDs/COX-2 inhibitorsThis compound® significantly improved osteoarthritis symptoms and reduced the need for NSAIDs.[11][12]
Cisar et al., 2008150 mg/dayPlacebo3 months- Significant improvement in WOMAC index (p < 0.05)- Significant alleviation of pain (visual analogue scale, p < 0.04)- Diminished use of analgesics- No effect on WOMAC index or pain- Increased use of analgesicsThis compound® improves symptoms of mild to moderate osteoarthritis and allows for sparing of NSAIDs.[13][14]
Belcaro et al. (as reviewed in Rohdewald, 2018)100 mg/dayPlacebo3 months- 58% reduction in concomitant NSAID medication- 63% decrease in gastrointestinal complications- 1% reduction in NSAID use- 3% reduction in gastrointestinal problemsThis compound® as an add-on therapy significantly reduces the need for NSAIDs and associated complications.[15]
Experimental Protocols: Osteoarthritis Clinical Trials
  • Study Design: Randomized, double-blind, placebo-controlled trials.[11][12][13][14][15]

  • Patient Population: Patients with mild to moderate knee osteoarthritis (Grade I or II).[13][14][15]

  • Interventions:

    • This compound® group: 100 mg/day or 150 mg/day.[11][12][13][14][15]

    • Control group: Placebo.

    • Patients were permitted to use their standard NSAID or selective COX-2 inhibitor medication as needed.

  • Outcome Measures:

    • Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index for pain, stiffness, and physical function.[11][12][13][14][15]

    • Visual analogue scale for pain intensity.[13][14]

    • Frequency and dosage of NSAID/COX-2 inhibitor usage.[11][12][15]

Signaling Pathways in Osteoarthritis

Osteoarthritis_Pathways cluster_Pycnogenol_OA This compound® cluster_NSAIDs NSAIDs Pycnogenol_OA This compound® NFkB_OA NF-κB Inhibition Pycnogenol_OA->NFkB_OA COX1_COX2_P COX-1 & COX-2 Inhibition Pycnogenol_OA->COX1_COX2_P Pain_Relief_P Pain & Inflammation Reduction NFkB_OA->Pain_Relief_P Prostaglandins_P Reduced Prostaglandins COX1_COX2_P->Prostaglandins_P Prostaglandins_P->Pain_Relief_P Arachidonic_Acid Arachidonic Acid COX1_COX2_N COX-1 & COX-2 Arachidonic_Acid->COX1_COX2_N Prostaglandins_N Prostaglandins COX1_COX2_N->Prostaglandins_N Pain_Inflammation Pain & Inflammation Prostaglandins_N->Pain_Inflammation NSAIDs NSAIDs NSAIDs->COX1_COX2_N Inhibition

Caption: Anti-inflammatory pathways in osteoarthritis.

Asthma

For individuals with allergic asthma, inhaled corticosteroids (ICS) are a cornerstone of treatment. Research has explored the role of this compound® as an adjunctive therapy to potentially reduce the required dosage of ICS and improve overall asthma control.

Comparative Clinical Trial Data: this compound® as an Add-on Therapy in Asthma
Trial This compound® Regimen Comparator Regimen Duration Key Outcomes for this compound® Group Key Outcomes for Comparator (ICS alone) Significance Citation
Belcaro et al., 2011100 mg/day + ICSICS alone6 months- 55% of patients improved to a lower ICS dose step- No patients required a higher ICS dose- Significantly improved asthma symptoms (visual analog scale)- 15.2% decrease in specific IgE titer- Reduced use of salbutamol rescue inhaler- 6% of patients improved to a lower ICS dose step- 18.8% of patients required a higher ICS dose- No significant improvement in asthma symptoms- 13.4% increase in specific IgE titerThis compound® as an add-on therapy significantly improved asthma control and reduced the need for medication.[16][17][18][19]
Experimental Protocol: Asthma Clinical Trial
  • Study Design: A study evaluating the efficacy of this compound® for improving allergic asthma management.

  • Patient Population: 76 patients with stable, controlled allergic asthma (mite in house dust).[16][17][18][19]

  • Interventions:

    • Group 1: this compound® 100 mg/day (50 mg in the morning and evening) in addition to their regular ICS (inhaled fluticasone propionate).[16][17][18][19]

    • Group 2: Continued their regular ICS use alone.

  • Outcome Measures:

    • Asthma condition graded in five steps based on daily ICS dosage.

    • Asthma symptoms evaluated by visual analog scale (cough, chest symptoms, wheezing, dyspnea).

    • Specific IgE, IgG1, and IgG4 titers.

    • Frequency of salbutamol rescue inhaler use.[16][17][18][19]

Signaling Pathways in Asthma

Asthma_Pathways cluster_Pycnogenol_Asthma This compound® cluster_ICS Inhaled Corticosteroids (ICS) Pycnogenol_Asthma This compound® LOX5 5-Lipoxygenase (5-LOX) Inhibition Pycnogenol_Asthma->LOX5 Leukotrienes Reduced Leukotrienes LOX5->Leukotrienes Bronchoconstriction Reduced Bronchoconstriction & Inflammation Leukotrienes->Bronchoconstriction ICS ICS GR Glucocorticoid Receptor (GR) Activation ICS->GR Gene_Expression Altered Gene Expression (Anti-inflammatory Proteins ↑ Pro-inflammatory Cytokines ↓) GR->Gene_Expression Airway_Inflammation Reduced Airway Inflammation Gene_Expression->Airway_Inflammation

Caption: Therapeutic pathways in asthma management.

Experimental Workflow: this compound® in Asthma Clinical Trial

Asthma_Workflow Start Patient Recruitment (76 patients with allergic asthma) Randomization Randomization Start->Randomization Group_P Group 1: This compound® (100mg/day) + Inhaled Corticosteroids (ICS) Randomization->Group_P Group_C Group 2: Placebo + Inhaled Corticosteroids (ICS) Randomization->Group_C Treatment 6-Month Treatment Period Group_P->Treatment Group_C->Treatment Assessment Outcome Assessment: - ICS Dosage Step - Asthma Symptoms (VAS) - IgE Levels - Rescue Inhaler Use Treatment->Assessment Results Data Analysis & Comparison Assessment->Results

Caption: Workflow of the Belcaro et al. asthma trial.

References

A Comparative In Vitro Analysis of the Anti-inflammatory Effects of Pycnogenol® and Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro anti-inflammatory properties of Pycnogenol®, a standardized extract of French maritime pine bark, and traditional Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections detail their distinct mechanisms of action, present comparative quantitative data from relevant in vitro assays, and outline the experimental protocols for the cited studies.

Introduction: Distinct Mechanisms of Anti-inflammatory Action

Inflammation is a complex biological response involving a cascade of molecular and cellular events. A key pathway in inflammation is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes, COX-1 and COX-2. While both this compound® and NSAIDs exhibit anti-inflammatory effects, their primary mechanisms of action at the molecular level differ significantly.

NSAIDs primarily function as direct inhibitors of COX-1 and COX-2 enzymes.[1][2][3] By blocking the active site of these enzymes, NSAIDs prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] The varying selectivity of different NSAIDs for COX-1 versus COX-2 accounts for their different efficacy and side-effect profiles.[4][5]

This compound® , on the other hand, exerts its anti-inflammatory effects through a multi-faceted approach that involves the modulation of key inflammatory signaling pathways and gene expression.[6][7][8] Instead of directly inhibiting COX enzymes in the same manner as NSAIDs, this compound® has been shown to suppress the gene expression of pro-inflammatory enzymes like COX-2 and 5-lipoxygenase (5-LOX).[1][3][7] Furthermore, a significant aspect of its anti-inflammatory activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[6][8][9]

Quantitative Comparison of Inhibitory Activity

Direct comparison of the half-maximal inhibitory concentration (IC50) for COX enzyme activity between this compound® and NSAIDs is challenging due to their different mechanisms of action. However, extensive in vitro data is available for the COX-inhibitory effects of various NSAIDs. This section presents a summary of these findings.

Table 1: In Vitro IC50 Values of Common NSAIDs for COX-1 and COX-2 Inhibition

The following table summarizes the IC50 values for selected NSAIDs from human whole blood assays, a common in vitro method for assessing COX inhibition. Lower IC50 values indicate greater potency.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
Ibuprofen12800.15[4]
Diclofenac0.0760.0262.9[4]
Celecoxib826.812[4]
Rofecoxib> 10025> 4.0[4]
Indomethacin0.00900.310.029[4]
Meloxicam376.16.1[4]
Piroxicam47251.9[4]

Data sourced from studies utilizing human peripheral monocytes and whole blood assays.[4][5][10][11]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition (for NSAIDs)

This assay measures the ability of a compound to inhibit COX-1 and COX-2 activity in a physiologically relevant human whole blood matrix.[5][11][16]

  • Objective: To determine the IC50 values of NSAIDs for COX-1 and COX-2.

  • Materials: Freshly drawn human venous blood, test compounds (NSAIDs), lipopolysaccharide (LPS) from E. coli, and enzyme immunoassay (EIA) kits for prostaglandin E2 (PGE2) and thromboxane B2 (TxB2).

  • Protocol:

    • COX-1 Activity (TxB2 Production):

      • Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control at 37°C for 1 hour.

      • Blood clotting is initiated by the addition of CaCl2 and allowed to proceed for 60 minutes at 37°C.

      • The reaction is stopped by placing the samples on ice.

      • Serum is separated by centrifugation.

      • TxB2 levels, a stable metabolite of the COX-1 product thromboxane A2, are quantified using an EIA kit.

    • COX-2 Activity (PGE2 Production):

      • Aliquots of heparinized whole blood are incubated with various concentrations of the test NSAID or vehicle control.

      • LPS (e.g., 10 µg/mL) is added to induce COX-2 expression and activity.

      • The blood is incubated for 24 hours at 37°C.

      • Plasma is separated by centrifugation.

      • PGE2 levels, a primary product of COX-2 in this system, are quantified using an EIA kit.

  • Data Analysis: The percentage of inhibition for each NSAID concentration is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[17]

Inhibition of LPS-Induced Pro-inflammatory Cytokine Production (for this compound®)

This assay assesses the ability of this compound® to suppress the production of key inflammatory cytokines in immune cells stimulated with a pro-inflammatory agent.[12][13][15]

  • Objective: To quantify the inhibitory effect of this compound® on the release of TNF-α, IL-6, and IL-1β.

  • Cell Line: Murine microglial cell line (BV2) or human peripheral blood mononuclear cells (PBMCs).

  • Materials: Cell culture medium, this compound® solution, LPS from E. coli, and ELISA kits for TNF-α, IL-6, and IL-1β.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of this compound® or vehicle control for 1 hour.

    • LPS (e.g., 500 ng/mL) is added to the wells to stimulate an inflammatory response.

    • The plates are incubated for 24 hours at 37°C.

    • The cell culture supernatant is collected.

    • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using specific ELISA kits.

  • Data Analysis: The percentage of inhibition of each cytokine is calculated for each this compound® concentration relative to the LPS-stimulated control.

NF-κB Luciferase Reporter Assay (for this compound®)

This assay measures the effect of this compound® on the activity of the NF-κB signaling pathway.[9][18][19]

  • Objective: To determine if this compound® inhibits the activation of the NF-κB transcription factor.

  • Cell Line: A cell line (e.g., HEK293 or HeLa) stably transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

  • Materials: Transfected cells, cell culture medium, this compound® solution, a pro-inflammatory stimulus (e.g., TNF-α or LPS), and a luciferase assay kit.

  • Protocol:

    • The transfected cells are seeded in a 96-well plate and grown to confluence.

    • Cells are pre-treated with different concentrations of this compound® or vehicle for 1 hour.

    • The pro-inflammatory stimulus (e.g., TNF-α at 20 ng/mL) is added to the wells to activate the NF-κB pathway.

    • The plate is incubated for 6-8 hours to allow for luciferase expression.

    • The cells are lysed, and the luciferase substrate is added.

    • Luminescence is measured using a luminometer.

  • Data Analysis: The luciferase activity for each treatment is normalized to a control (e.g., a co-transfected Renilla luciferase). The percentage of inhibition of NF-κB activity is calculated for each this compound® concentration relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection Prostaglandins_Physiological->GI_Protection Inflammation Pain, Fever, Inflammation Prostaglandins_Inflammatory->Inflammation NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs.

Pycnogenol_Mechanism Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB_Pathway NF-κB Signaling Pathway Inflammatory_Stimulus->NFkB_Pathway Gene_Expression Gene Expression NFkB_Pathway->Gene_Expression This compound This compound® This compound->NFkB_Pathway This compound->Gene_Expression COX2_5LOX COX-2, 5-LOX Gene_Expression->COX2_5LOX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Inflammation Inflammation COX2_5LOX->Inflammation Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of this compound®.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Cell_Seeding 1. Seed Cells (e.g., BV2, Monocytes) Pre_treatment 2. Pre-treat with This compound® or NSAID Cell_Seeding->Pre_treatment Stimulation 3. Add Inflammatory Stimulus (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubate Stimulation->Incubation Sample_Collection 5. Collect Supernatant or Cell Lysate Incubation->Sample_Collection Quantification 6. Quantify Inflammatory Markers (ELISA, EIA) or Gene Expression (qPCR) or Pathway Activity (Luciferase) Sample_Collection->Quantification Data_Analysis 7. Data Analysis (% Inhibition, IC50) Quantification->Data_Analysis

Caption: General experimental workflow.

Conclusion

In vitro evidence demonstrates that both this compound® and NSAIDs possess significant anti-inflammatory properties, albeit through distinct molecular mechanisms. NSAIDs act as direct inhibitors of COX enzymes, effectively reducing the synthesis of prostaglandins. In contrast, this compound® modulates the inflammatory response at the level of gene expression and signaling pathways, most notably by inhibiting the NF-κB pathway and downregulating the expression of pro-inflammatory genes such as COX-2.

This fundamental difference in their mechanism of action is crucial for researchers and drug development professionals. While NSAIDs offer potent and direct enzyme inhibition, this compound® presents a broader, upstream regulatory approach to controlling inflammation. Further research into the synergistic potential of combining these different mechanistic approaches could yield novel and more effective anti-inflammatory therapies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pycnogenol® Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the characterization of Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster). The accurate and robust analysis of this compound® is critical for quality control, ensuring batch-to-batch consistency, and for research and development purposes. This document outlines the most prevalent analytical techniques, presents their performance characteristics, and provides detailed experimental protocols to support methodological cross-validation.

Quantitative Data Summary

The selection of an analytical method for this compound® characterization is contingent on the specific analytical objective, such as routine quality control, in-depth compositional analysis, or pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most widely adopted and officially recognized method for the quantification of key bioactive compounds in this compound®.[1][2][3][4][5] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR), offer complementary information.

The following table summarizes the performance characteristics of various analytical methods applicable to this compound® analysis. The data for HPLC is derived from validated methods for phenolic compounds in pine bark extracts, while the performance of other techniques is based on typical analytical capabilities.

ParameterHPLC-UV/DADHPLC-MS/MSGC-MSFTIR
Principle Chromatographic separation followed by UV/Visible absorbance detection.Chromatographic separation followed by mass analysis of fragmented ions.Chromatographic separation of volatile/derivatized compounds followed by mass analysis.Infrared absorption spectroscopy to identify functional groups.
Primary Application Quantification of major phenolic constituents (e.g., catechin, taxifolin, ferulic acid, caffeic acid).[1][2][3]High-sensitivity quantification and identification of known and unknown constituents, and metabolite studies.[6]Analysis of volatile and semi-volatile compounds, such as terpenoids in pine bark oil.[7]Rapid, non-destructive fingerprinting and functional group analysis of the bulk extract.[8][9]
Limit of Detection (LOD) 0.01–0.16 µg/mL (for various phenolics).[10]pg to fg rangeng to pg rangeNot typically used for quantification of individual components.
Limit of Quantification (LOQ) 0.02–0.49 µg/mL (for various phenolics).[10]fg to pg rangepg to ng rangeNot typically used for quantification of individual components.
Linearity (R²) ≥0.999.[10]≥0.99≥0.99Not applicable.
Accuracy (% Recovery) 97.29–103.59%.[10]95-105% (typical)90-110% (typical)Not applicable.
Precision (%RSD) < 4%.[10]< 15%< 15%Not applicable.
Selectivity Moderate to HighVery HighHigh (for volatile compounds)Low
Throughput ModerateModerateModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are protocols for the key analytical techniques used in this compound® characterization.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the United States Pharmacopeia (USP) monograph for this compound® and is suitable for the quantification of caffeic acid, catechin, ferulic acid, and taxifolin.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, increasing to elute the compounds of interest.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm for catechin and taxifolin, and 320 nm for caffeic and ferulic acids.

  • Sample Preparation:

    • Accurately weigh a portion of this compound® extract and dissolve it in a suitable solvent (e.g., methanol or a methanol/water mixture).

    • Use sonication to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare individual stock solutions of caffeic acid, catechin, ferulic acid, and taxifolin in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is employed for high-sensitivity analysis, particularly for pharmacokinetic studies involving the detection of this compound® constituents and their metabolites in biological matrices.[6]

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with smaller particle size columns and adjusted flow rates for compatibility with the MS.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI is often used for phenolic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each analyte need to be optimized.

    • Source Parameters: Capillary voltage, gas flow, and temperature should be optimized for maximum signal intensity.

  • Sample Preparation (for biological samples):

    • Perform a protein precipitation step (e.g., with acetonitrile or methanol) for serum or plasma samples.

    • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds that may be present in the pine bark raw material, though not the primary polyphenolic components of this compound®.[7]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • For non-volatile compounds, a derivatization step (e.g., silylation) is necessary to increase volatility.

    • For volatile compounds, headspace or thermal desorption sampling may be used.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan for identification of unknown compounds or Selected Ion Monitoring (SIM) for targeted analysis.

Mandatory Visualizations

Experimental Workflow for this compound® Analysis

G cluster_0 Sample Preparation cluster_2 Data Analysis start This compound® Sample extraction Extraction/Dissolution start->extraction ftir FTIR start->ftir Bulk Characterization filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-UV/DAD filtration->hplc Quantitative Analysis lcms LC-MS/MS filtration->lcms Sensitive Quantification & Identification gcms GC-MS filtration->gcms Volatiles Analysis quant Quantification hplc->quant lcms->quant ident Identification lcms->ident gcms->ident fingerprint Fingerprinting ftir->fingerprint

Caption: Workflow for the analytical characterization of this compound®.

Signaling Pathway: Antioxidant and Anti-inflammatory Action of this compound®

G cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway This compound This compound® ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB This compound->NFkB Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->NFkB Activates COX2 COX-2 NFkB->COX2 LOX5 5-LOX NFkB->LOX5 Inflammation Inflammation COX2->Inflammation LOX5->Inflammation Inflammation->OxidativeStress Induces

Caption: Simplified signaling pathways of this compound's antioxidant and anti-inflammatory effects.

References

Pycnogenol's Efficacy in Clinical Trials: A Systematic Review and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of randomized controlled trials (RCTs) reveals Pycnogenol, a standardized extract of French maritime pine bark, demonstrates significant efficacy across a range of health conditions, primarily driven by its potent antioxidant and anti-inflammatory properties. This guide provides a systematic comparison of this compound's performance against placebos and, where available, other alternatives, supported by experimental data from numerous clinical studies.

This compound has been the subject of extensive clinical investigation, with systematic reviews and meta-analyses consistently highlighting its benefits in cardiovascular health, cognitive function, joint health, skin care, and respiratory conditions.[1][2] Its therapeutic effects are attributed to a complex mixture of bioactive compounds, including procyanidins, taxifolin, and phenolic acids, which act on various physiological pathways.[3]

Cardiovascular and Metabolic Health

A meta-analysis of 24 RCTs involving 1,594 participants demonstrated that this compound supplementation significantly improves multiple cardiometabolic markers.[4] Key findings include a notable reduction in fasting blood glucose, glycated hemoglobin (HbA1c), blood pressure, and LDL cholesterol, alongside an increase in HDL cholesterol.[4][5] These effects suggest a protective role for this compound in the prevention of cardiometabolic diseases.[4]

Comparative Efficacy in Cardiometabolic Health
ParameterThis compound (Weighted Mean Difference)95% Confidence IntervalNo. of RCTsNo. of Participants
Fasting Blood Glucose-5.86 mg/dL-9.56 to -2.15241594
Glycated Hemoglobin (HbA1c)-0.29%-0.56 to -0.01241594
Systolic Blood Pressure-2.54 mmHg-4.08 to -0.99241594
Diastolic Blood Pressure-1.76 mmHg-3.12 to -0.41241594
LDL Cholesterol-7.12 mg/dL-13.66 to -0.58241594
HDL Cholesterol+3.27 mg/dL0.87 to 5.66241594
Body Mass Index (BMI)-0.47 kg/m ²-0.90 to -0.03241594

Data from a meta-analysis of 24 RCTs.[4][5]

Joint Health: Osteoarthritis

In patients with osteoarthritis, this compound has been shown to alleviate discomfort and improve physical function. A pilot RCT with 37 patients demonstrated that a daily intake of 150 mg of this compound for three months led to a significant 43% reduction in self-reported discomfort, a 35% decrease in stiffness, and a 52% improvement in physical function compared to baseline, with no significant changes observed in the placebo group.[6]

Other Therapeutic Areas

Beyond cardiovascular and joint health, RCTs have demonstrated this compound's efficacy in:

  • Chronic Venous Insufficiency: Significantly relieves swelling and the sensation of heaviness in the legs.[6]

  • Cognitive Function: Improves memory and attention, particularly in older populations and individuals under high mental stress.[1]

  • Skin Health: Enhances skin hydration and elasticity and reduces visible signs of aging.[1]

  • Respiratory Health: Reduces symptoms associated with allergic rhinitis and asthma.[1]

  • Lipedema: A recent double-blind, randomized, placebo-controlled study involving 100 women found that 150 mg of this compound daily for 60 days resulted in a 29% reduction in symptoms and an 8% reduction in body fat compared to the placebo group.[7][8]

Experimental Protocols

The majority of studies evaluating this compound's efficacy have employed a randomized, double-blind, placebo-controlled design, which is considered the gold standard in clinical research.[2][6]

Example Protocol: Cardiometabolic Health Meta-Analysis
  • Study Design: Systematic review and meta-analysis of randomized controlled trials.[4]

  • Databases Searched: PubMed, Scopus, and ISI Web of Science up to October 2018.[4]

  • Inclusion Criteria: RCTs evaluating the effects of this compound on cardiometabolic parameters.[4]

  • Data Analysis: DerSimonian and Laird random-effects models were used to calculate weighted mean differences (WMDs) and 95% confidence intervals.[4]

Example Protocol: Lipedema Clinical Trial
  • Study Design: Double-blind, randomized, placebo-controlled trial.[7][8]

  • Participants: 100 women aged 18 to 40 diagnosed with lipedema.[7][8]

  • Intervention: 50 mg of this compound three times daily (150 mg/day) or a placebo for 60 days.[7][8]

  • Primary Outcome: Quality of life measured by the QuASiL questionnaire.[8]

  • Secondary Outcomes: Body composition (weight, total fat percentage, fat distribution) measured using tetrapolar bioimpedance.[8]

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are underpinned by its ability to modulate key signaling pathways involved in inflammation and oxidative stress.

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

This compound exerts its anti-inflammatory effects by inhibiting the activation of the pro-inflammatory transcription factor NF-κB, which in turn downregulates the expression of inflammatory mediators like TNF-α, COX-2, and 5-LOX.[1][3] Its antioxidant action involves both the direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant enzymes.[9]

Comparison with Alternatives

While placebo-controlled trials dominate the research landscape for this compound, some studies have provided indirect comparisons with other supplements. For instance, Fenoprolic®, another pine bark extract, has been shown to have a nearly identical bioactivity profile to this compound in in-vitro studies, suggesting it may offer similar therapeutic benefits.[10] However, more head-to-head clinical trials are needed to establish the comparative efficacy of this compound against other active treatments for various conditions.

References

Comparative Bioavailability of Pycnogenol®: A Guide to Standard Oral Formulations and Future Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pycnogenol®, a standardized extract of French maritime pine bark (Pinus pinaster), is a complex mixture of bioactive compounds, including procyanidins, phenolic acids, and bioflavonoids.[1][2][3] Its potential health benefits are contingent on the absorption and systemic availability of its constituents and their metabolites.[1][4] This guide provides a comparative overview of the bioavailability of this compound®, focusing on the current understanding derived from standard oral delivery systems. It is important to note that while various delivery systems may exist, publicly available scientific literature directly comparing their bioavailability is scarce. This document summarizes the pharmacokinetic data from oral administration studies and outlines a standard experimental protocol for such evaluations, providing a crucial baseline for future research and development in this area.

Data Presentation: Pharmacokinetics of Oral this compound®

The bioavailability of this compound®'s components has been characterized in human pharmacokinetic studies, primarily following the oral administration of capsules or tablets.[5][6] The data reveals a biphasic absorption pattern: low molecular weight constituents like catechin, caffeic acid, ferulic acid, and taxifolin are readily absorbed in the small intestine.[1][7] In contrast, the larger procyanidin oligomers and polymers pass to the large intestine, where they are metabolized by gut microbiota into smaller, absorbable compounds such as δ-(3,4-dihydroxy-phenyl)-γ-valerolactone (M1).[1][8] This microbial metabolism is crucial for the overall bioactivity of this compound®.

The following table summarizes the key pharmacokinetic parameters for several major components and the primary metabolite of this compound® after a single oral dose of 300 mg in healthy volunteers.[5][9]

CompoundCmax (ng/mL) [Mean]Tmax (hours) [Mean]AUC [0-14h] (ng/mL × h) [Mean ± SD]Terminal Half-life (t½) (hours) [Mean ± SD]
Caffeic Acid17.01.0-4.42 ± 2.47
Ferulic Acid15.02.0-6.87 ± 3.83
Taxifolin33.08.0-8.89 ± 2.81
Catechin~100.04.0--
M1 (δ-(3,4-dihydroxy-phenyl)-γ-valerolactone)~3.610.0--

Data sourced from a study by Grimm et al. (2006).[5][8] Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC: Area under the plasma concentration-time curve.

Experimental Protocols: A Framework for Bioavailability Studies

Standardized protocols are essential for the accurate assessment and comparison of bioavailability. Based on published clinical trials, a typical experimental design for evaluating the pharmacokinetics of oral this compound® is outlined below.[5][6][10]

1. Study Design:

  • Type: Randomized, single-dose or multiple-dose, crossover, or parallel-group study.[5][10]

  • Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, t½) of key this compound® components and metabolites in plasma.

  • Ethical Considerations: The study protocol must be approved by an Institutional Review Board (IRB) or independent ethics committee, and all participants must provide written informed consent.

2. Participants:

  • Population: Healthy adult volunteers, typically non-smokers, within a specific age and BMI range.[6]

  • Dietary Control: Participants are usually required to abstain from polyphenol-rich foods and beverages for a specified period (e.g., 24-48 hours) before and during the study to minimize baseline levels of the compounds of interest.[9]

  • Exclusion Criteria: Individuals with a history of gastrointestinal diseases, allergies to the study product, or those taking medications that could interfere with the study outcomes are typically excluded.

3. Intervention:

  • Test Product: A standardized dose of this compound® (e.g., 200 mg or 300 mg) administered orally with a specified volume of water after an overnight fast.[5]

  • Control/Comparator: In comparative studies, a placebo or an alternative formulation would be administered under the same conditions.

4. Blood Sampling:

  • A catheter is typically inserted into a forearm vein for serial blood collection.

  • Blood samples are collected into heparinized or EDTA-containing tubes at predefined time points, for instance: pre-dose (0 hours) and at 0.5, 1, 2, 4, 6, 8, 10, 12, and 14 hours post-dose.[5]

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Analytical Methodology:

  • Sample Preparation: Plasma samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugated metabolites, allowing for the measurement of total analyte concentrations.[5]

  • Quantification: The concentrations of this compound® constituents (catechin, taxifolin, ferulic acid, caffeic acid) and metabolites (M1) in plasma are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or electrochemical detection.[3][5]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time profiles of each analyte using non-compartmental analysis software.

Mandatory Visualizations

The following diagrams illustrate the metabolic journey of this compound®'s components and the typical workflow of a clinical study designed to assess its bioavailability.

Metabolic Pathway of this compound® Ingestion Oral Ingestion of this compound® (Procyanidins, Catechin, Taxifolin, etc.) Small_Intestine Small Intestine Ingestion->Small_Intestine Large_Intestine Large Intestine Ingestion->Large_Intestine Absorption_Monomers Absorption of Monomers (Catechin, Taxifolin, Ferulic Acid) Small_Intestine->Absorption_Monomers Metabolites Microbial Metabolites (e.g., M1: δ-(3,4-dihydroxy-phenyl)-γ-valerolactone) Large_Intestine->Metabolites Gut Microbiota Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation Absorption PhaseII_Metabolism Phase II Metabolism (Liver, Enterocytes) Absorption_Monomers->PhaseII_Metabolism PhaseII_Metabolism->Systemic_Circulation

Caption: Metabolic Pathway of this compound®.

Experimental Workflow for a this compound® Bioavailability Study Recruitment Volunteer Recruitment & Screening Dietary_Control Dietary Control (Polyphenol-free diet) Recruitment->Dietary_Control Dosing Oral Administration of this compound® Dietary_Control->Dosing Sampling Serial Blood Sampling (0-14 hours) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis HPLC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->PK_Analysis Reporting Data Reporting & Interpretation PK_Analysis->Reporting

Caption: Workflow for a this compound® Bioavailability Study.

Conclusion and Future Directions

The existing body of research provides a solid foundation for understanding the bioavailability of this compound® from standard oral formulations. The data consistently show that this compound®'s smaller polyphenolic components are absorbed relatively quickly, while its larger procyanidins undergo essential microbial metabolism in the colon to yield highly bioactive metabolites.[1][4]

However, there is a clear need for future research to explore how different delivery systems might enhance the bioavailability of this compound®'s constituents. Advanced formulations, such as liposomal, nano-particulate, or amorphous solid dispersions, could potentially increase the solubility and absorption of the less bioavailable procyanidins, possibly leading to altered metabolic profiles and enhanced efficacy. Direct, head-to-head comparative bioavailability studies are the necessary next step to scientifically validate the performance of such innovative delivery systems and to unlock the full therapeutic potential of this unique natural extract.

References

The Synergistic Power of Pycnogenol®: A Comparative Guide to its Combination with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pycnogenol®, an extract from the bark of the French maritime pine (Pinus pinaster), is a well-researched natural compound known for its potent antioxidant and anti-inflammatory properties. While its standalone benefits are extensively documented, emerging research highlights its synergistic effects when combined with other natural compounds, leading to enhanced therapeutic outcomes. This guide provides a comparative analysis of this compound®'s performance in combination with other natural agents, supported by available experimental data and methodologies.

I. Synergistic Antioxidant Effects: this compound® and Coenzyme Q10

A significant body of research points to the enhanced antioxidant capacity of this compound® when paired with Coenzyme Q10 (CoQ10), a vital component of the mitochondrial electron transport chain and a potent lipid-soluble antioxidant. This combination has shown particular promise in cardiovascular health.

Experimental Data Summary:

CombinationEfficacy MetricResultIndividual vs. CombinationReference
This compound® + Coenzyme Q10Protection of blood lipids from oxidation53% protectionLess than 30% protection individually[1]

Experimental Protocol:

While a detailed, step-by-step experimental protocol for the lipid peroxidation study was not available in the reviewed literature, joint research from Showa Medical University in Tokyo and the State University of New York at Buffalo indicated the co-action of this compound® and CoQ10 in protecting blood lipids from oxidation.[1] The study highlighted that the combination of these two antioxidants provided significantly greater protection against lipid peroxidation than when each was used individually.[1]

Signaling Pathway: Synergistic Antioxidant Action

The synergistic antioxidant effect of this compound® and Coenzyme Q10 can be attributed to their complementary roles in cellular protection. This compound®, being water-soluble, scavenges free radicals in the aqueous phase, while the lipid-soluble CoQ10 protects cell membranes from oxidative damage. This compound® may also contribute to the regeneration of CoQ10, further enhancing its antioxidant activity.

Synergistic_Antioxidant_Action cluster_cellular_environment Cellular Environment ROS Reactive Oxygen Species (ROS) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation induces This compound This compound (Water-Soluble) This compound->ROS scavenges CoQ10 Coenzyme Q10 (Lipid-Soluble) This compound->CoQ10 regenerates CoQ10->Lipid_Peroxidation inhibits Cell_Membrane Cell Membrane

Synergistic antioxidant action of this compound® and CoQ10.

II. Enhanced Immune Support: this compound®, Vitamin C, and Zinc

Clinical research has demonstrated that the combination of this compound®, Vitamin C, and Zinc can significantly reduce the duration and severity of the common cold, showcasing a synergistic effect on the immune system.

Experimental Data Summary:

CombinationEfficacy MetricResultControl GroupReference
100mg this compound® + 200mg Vitamin C + 30mg Gluconate Zn per dayDuration of common cold symptoms4 days7 days[2]

Experimental Protocol:

A clinical study published in Otorinolaringologia evaluated the effects of this compound® alone and in combination with Vitamin C and Zinc on the symptoms of the common cold. The study involved two phases:

  • Phase 1: 73 healthy volunteers were monitored. At the first sign of a cold, one group received this compound® (50 mg twice daily) while the control group used over-the-counter (OTC) treatments.

  • Phase 2: 196 patients with colds were divided into three groups and received different supplement combinations for at least 5 days: this compound® + Vitamin C, this compound® + Zinc Gluconate, or this compound® + Vitamin C + Zinc Gluconate.[2]

The most significant results were observed in the group receiving the trio combination.[2] The synergistic effect is attributed to the fact that immune cells, such as leukocytes, require a substantial amount of Vitamin C to function optimally during an infection.[2] this compound® metabolites have been found to be present in leukocytes, suggesting a direct interaction and enhancement of their function.[2]

Experimental Workflow:

Common_Cold_Study_Workflow cluster_phase1 Phase 1: Initial Efficacy cluster_phase2 Phase 2: Synergistic Combinations P1_Subjects 73 Healthy Volunteers (First Sign of Cold) P1_Group1 This compound® (50mg x2/day) P1_Subjects->P1_Group1 P1_Group2 Control (OTC Treatment) P1_Subjects->P1_Group2 P1_Outcome P1_Outcome P1_Group1->P1_Outcome Reduced Cold Duration P2_Subjects 196 Patients with Colds P2_GroupA This compound® + Vitamin C P2_Subjects->P2_GroupA P2_GroupB This compound® + Zinc P2_Subjects->P2_GroupB P2_GroupC This compound® + Vitamin C + Zinc P2_Subjects->P2_GroupC P2_Outcome P2_Outcome P2_GroupC->P2_Outcome Shortest Symptom Duration (4 days)

Workflow of the two-phase common cold clinical study.

III. Cardiovascular Health and Plaque Stability: this compound® and Centella asiatica

A combination of this compound® and Centella asiatica (Gotu Kola) has shown significant promise in the management of atherosclerosis by reducing plaque progression and improving plaque stability.

Experimental Data Summary:

CombinationEfficacy MetricResultControl GroupReference
100mg this compound® + 100mg Centella asiatica per dayProgression of arterial plaquesSignificant reductionProgression observed[3]
100mg this compound® + 100mg Centella asiatica per dayCardiovascular eventsSignificantly lower incidenceHigher incidence[3]

Experimental Protocol:

A long-term study evaluated the effects of this compound® and Centella asiatica on the progression of asymptomatic atherosclerosis in subjects with existing carotid or femoral stenosing plaques.[3]

  • Participants: Subjects aged 45-60 with stenosing atherosclerotic plaques (50-60% occlusion).

  • Groups:

    • Group 1 (Control): Standard management (education, exercise, diet, lifestyle changes).

    • Group 2: Standard management + this compound® (100 mg/day).

    • Group 3: Standard management + this compound® (100 mg/day) + Centella asiatica (100 mg/day).

  • Duration: 4 years.

  • Assessment: Plaque progression was assessed using ultrasonic arterial scores, and the incidence of cardiovascular events was recorded. Oxidative stress was also measured.[3]

The study found that the combination of this compound® and Centella asiatica was most effective in reducing the progression of arterial plaques and the occurrence of clinical events, an effect associated with a reduction in oxidative stress.[3]

IV. Anti-Inflammatory Mechanism: Inhibition of NF-κB Signaling

A key mechanism underlying the therapeutic effects of this compound®, and likely its synergistic potential, is its ability to modulate inflammatory pathways. Research has shown that this compound® can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[4][5][6][7]

Signaling Pathway: this compound's Inhibition of NF-κB Activation

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α and IL-6. This compound® has been shown to interfere with this cascade, thereby reducing the inflammatory response.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound® This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Pro_inflammatory_Genes initiates

This compound® inhibits the NF-κB inflammatory pathway.

V. Conclusion

The evidence presented in this guide strongly suggests that combining this compound® with other natural compounds can lead to synergistic effects, resulting in enhanced therapeutic benefits across a range of applications, from antioxidant and immune support to cardiovascular health. The ability of this compound® to modulate fundamental cellular processes, such as the NF-κB signaling pathway, likely underpins its capacity to act in concert with other bioactive molecules. For researchers and drug development professionals, these findings open promising avenues for the formulation of novel, multi-component therapies with improved efficacy and a favorable safety profile. Further research is warranted to fully elucidate the molecular mechanisms of these synergistic interactions and to explore additional combinations with other natural compounds.

References

A Comparative Analysis of the Neuroprotective Effects of Pycnogenol® and Other Polyphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in natural compounds for neuroprotection has led to extensive research on various polyphenols. This guide provides a comparative benchmark of the neuroprotective effects of Pycnogenol®, a standardized extract of French maritime pine bark, against other well-researched polyphenols: resveratrol, curcumin, and epigallocatechin gallate (EGCG). The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of relevant signaling pathways to facilitate an objective comparison.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of these polyphenols can be quantified through various metrics, including their antioxidant capacity, anti-inflammatory effects, and their ability to modulate specific neuronal signaling pathways. The tables below summarize key quantitative data from relevant studies.

Table 1: Antioxidant Capacity
PolyphenolAssayResultReference
This compound® ORACSignificant increase in plasma ORAC[1]
Reactive Oxygen Species50 mg/day reduced plasma ROS in smokers[1]
EGCG DPPHIC50: 222.1 µM[2]
ABTSTEAC: 1.59 mM TE/g[2]
FRAPHigher than other catechins[2]
ORACTEAC: 8.2 mmol TEAC/mmol[2]
Resveratrol Radical ScavengingEffective scavenger of superoxide and hydroxyl radicals[3]
Curcumin Antioxidant EnzymesUpregulates antioxidant gene expression[4]

Note: Direct comparison of antioxidant values is challenging due to variations in experimental conditions. TEAC = Trolox Equivalent Antioxidant Capacity.

Table 2: Anti-Inflammatory Effects
PolyphenolBiomarkerModelEffectReference
This compound® IL-6, TNF-αTraumatic Brain Injury (rat)Significant reduction with 100 mg/kg treatment[5]
Curcumin NF-κBRAW264.7 cellsIC50: 18 µM for NF-κB inhibition[6]
TNF-α, IL-1β, IL-6LPS-induced neuroinflammation (mice)50 mg/kg pre-treatment reduced cytokine levels[7]
Resveratrol IL-1β, TNF-αIschemic cortexSuppressed expression[3]
EGCG Pro-inflammatory CytokinesMicroglial cellsSuppresses expression[8]
Table 3: Modulation of Neuronal Survival Pathways
PolyphenolPathwayModelKey FindingsReference
This compound® Synaptic ProteinsTraumatic Brain Injury (rat)5-10 mg/kg i.v. treatment spared pre- and post-synaptic proteins[9][10]
Resveratrol PI3K/AktU251 glioma cellsDownregulates PI3K/Akt/mTOR signaling[11]
PI3K/AktZearalenone-induced TM4 cellsActivates PI3K/Akt pathway to counteract oxidative stress[4]
EGCG ApoptosisThrombin-induced neurons25 µM inhibited apoptosis by suppressing JNK phosphorylation[12]
ApoptosisNitric oxide-induced PC12 cellsAttenuated apoptosis by scavenging ROS and regulating Bcl-2/Bax[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.

Traumatic Brain Injury (TBI) Model and Biomarker Analysis (for this compound®)
  • Animal Model: Young adult male Sprague-Dawley rats were subjected to a unilateral moderate cortical contusion using a pneumatic controlled cortical impact device.

  • Treatment: this compound® (1, 5, or 10 mg/kg) or vehicle was administered via a single intravenous injection at 15 minutes, 2 hours, or 4 hours post-injury.

  • Tissue Processing: At 96 hours post-TBI, the cortex and hippocampus were dissected.

  • Oxidative Stress Analysis: Thiobarbituric acid reactive substances (TBARS) were measured as an indicator of lipid peroxidation.

  • Protein Analysis: Levels of pre- and post-synaptic proteins (synapsin-I, synaptophysin, drebrin, PSD-95, and synapse-associated protein-97) were quantified using Western blot analysis.[9][14]

Antioxidant Capacity Assays (for EGCG)
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A stock solution of DPPH in methanol is prepared.

    • Serial dilutions of EGCG are added to a 96-well plate.

    • The DPPH solution is added to initiate the reaction.

    • After a 30-minute incubation in the dark, the absorbance is measured at 517 nm.

    • The IC50 value is calculated from the percentage of scavenging activity versus EGCG concentration.[15]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • The ABTS radical cation (ABTS•+) is pre-formed by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted to a specific absorbance at 734 nm.

    • Diluted EGCG samples are mixed with the ABTS•+ solution.

    • The decrease in absorbance is measured after a set incubation time.

    • Antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[15]

NF-κB Inhibition Assay (for Curcumin)
  • Cell Culture: RAW264.7 macrophage cells stably transfected with an NF-κB luciferase reporter construct are used.

  • Treatment: Cells are pre-treated with varying concentrations of curcumin for 1 hour.

  • Stimulation: NF-κB activation is induced by adding lipopolysaccharide (LPS).

  • Analysis: Luciferase activity is measured to quantify NF-κB activation. The IC50 value for NF-κB inhibition is then determined.[6]

PI3K/Akt Signaling Pathway Analysis (for Resveratrol)
  • Cell Culture: Human U251 glioma cells are cultured in appropriate media.

  • Treatment: Cells are treated with resveratrol, a PI3K inhibitor (LY294002), or an Akt inhibitor (SH-6).

  • Apoptosis Assays: Apoptosis is assessed by measuring caspase-3 activation and lactate dehydrogenase (LDH) release.

  • Western Blot Analysis: The phosphorylation status and total protein levels of key components of the PI3K/Akt/mTOR pathway are determined by Western blotting using specific antibodies.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of these polyphenols.

G cluster_0 Neuroprotective Mechanisms of Polyphenols This compound This compound® Antioxidant Antioxidant Effects (ROS Scavenging, ↑Antioxidant Enzymes) This compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects (↓NF-κB, ↓Cytokines) This compound->Anti_inflammatory Resveratrol Resveratrol Resveratrol->Antioxidant Resveratrol->Anti_inflammatory Signaling Modulation of Signaling Pathways (↑PI3K/Akt, ↑Nrf2) Resveratrol->Signaling Curcumin Curcumin Curcumin->Anti_inflammatory Curcumin->Signaling EGCG EGCG EGCG->Antioxidant Anti_apoptotic Anti-apoptotic Effects (↑Bcl-2/Bax ratio, ↓Caspase-3) EGCG->Anti_apoptotic Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Anti_apoptotic->Neuroprotection Signaling->Neuroprotection

Caption: Overview of the primary neuroprotective mechanisms of the compared polyphenols.

G cluster_1 Experimental Workflow: TBI Model TBI Traumatic Brain Injury (Rat Model) Treatment Polyphenol Administration (e.g., this compound® i.v.) TBI->Treatment Tissue Tissue Collection (Cortex & Hippocampus) Treatment->Tissue Analysis Biochemical Analysis (Western Blot, ELISA) Tissue->Analysis Data Data Interpretation Analysis->Data

Caption: A generalized experimental workflow for in vivo neuroprotection studies.

G cluster_2 PI3K/Akt Signaling Pathway in Neuroprotection Resveratrol Resveratrol PI3K PI3K Resveratrol->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates Antioxidant_Genes Antioxidant Genes (e.g., HO-1) Nrf2->Antioxidant_Genes Upregulates Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival

Caption: Resveratrol-mediated activation of the PI3K/Akt/Nrf2 signaling pathway.

G cluster_3 NF-κB Signaling Pathway in Neuroinflammation Curcumin Curcumin IKK IKK Curcumin->IKK Inhibits IκBα IκBα IKK->IκBα Inhibits Degradation NF_kB NF-κB IκBα->NF_kB Sequesters in Cytoplasm Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NF_kB->Inflammatory_Genes Activates Transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: Inhibition of the NF-κB inflammatory pathway by Curcumin.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Pycnogenol

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Pycnogenol, a proprietary extract of French maritime pine bark (Pinus pinaster). While this compound is generally recognized as safe (GRAS) for human consumption, adherence to proper laboratory procedures is essential to ensure personnel safety and maintain product integrity.[1]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to prevent inhalation of the fine powder and to avoid skin and eye contact.

PPE ItemSpecificationRationale
Gloves Nitrile or latexTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from airborne powder.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Dust mask or respiratorRecommended when handling large quantities or when there is a risk of aerosolization to prevent inhalation of fine particles.
Handling Procedures

This compound is a red to brown, fine powder.[2] All handling should be performed by qualified personnel trained in laboratory procedures.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and free of contaminants. Designate a specific area for weighing and handling this compound powder.

  • Weighing:

    • Use a calibrated analytical balance within a fume hood or a ventilated enclosure to minimize the dispersion of airborne powder.

    • Use appropriate weighing papers or containers.

    • Carefully transfer the desired amount of this compound powder, avoiding sudden movements that could create dust clouds.

  • Solubilization (if applicable):

    • This compound is water-soluble.[3]

    • When preparing solutions, add the powder to the solvent slowly while stirring to prevent clumping and splashing.

  • Cleaning:

    • Clean all spills immediately. For dry spills, gently sweep or vacuum the powder. Avoid using compressed air, which can disperse the powder.

    • Wipe down the work surface and equipment with a damp cloth after handling is complete.

Storage

Proper storage is critical to maintain the stability and integrity of this compound.

Storage ConditionRecommendation
Short-term Room temperature.[2]
Long-term 4°C.[2]
Container Tightly sealed, original container.
Environment Cool, dry place, protected from light and moisture.[4]
Disposal Plan

Improper disposal of this compound can pose a risk to the environment. Do not flush unused this compound down the toilet or drain.[5][6]

Step-by-Step Disposal Protocol:

  • Deactivation (for waste powder):

    • For small quantities of unused powder, mix it with an undesirable substance like coffee grounds or cat litter.[5][6][7] This makes the mixture unappealing to animals or children in case of accidental exposure from the trash.[5][6][7]

  • Containment:

    • Place the mixture in a sealed container, such as a sealable bag or an empty, clean container with a lid.[5][6]

  • Disposal:

    • Dispose of the sealed container in the regular solid waste stream (household trash).[5]

    • For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.

Visual Workflow for Safe Handling and Disposal

Pycnogenol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: - Lab Coat - Gloves - Eye Protection B Prepare Clean Work Area A->B C Weigh this compound in Ventilated Area B->C Start Handling D Prepare Solution (if required) C->D Proceed to Experiment E Clean Work Area & Equipment C->E After Weighing D->E F Mix Unused Powder with Inert Material E->F End of Use G Seal in a Container F->G H Dispose in Solid Waste G->H

Caption: Workflow for the safe handling and disposal of this compound powder.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.